Calceolarioside B

Catalog No.
S628172
CAS No.
105471-98-5
M.F
C23H26O11
M. Wt
478.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Calceolarioside B

CAS Number

105471-98-5

Product Name

Calceolarioside B

IUPAC Name

[(2R,3S,4S,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

Molecular Formula

C23H26O11

Molecular Weight

478.4 g/mol

InChI

InChI=1S/C23H26O11/c24-14-4-1-12(9-16(14)26)3-6-19(28)33-11-18-20(29)21(30)22(31)23(34-18)32-8-7-13-2-5-15(25)17(27)10-13/h1-6,9-10,18,20-27,29-31H,7-8,11H2/b6-3+/t18-,20-,21+,22-,23-/m1/s1

InChI Key

LFKQVVDFNHDYNK-FOXCETOMSA-N

SMILES

C1=CC(=C(C=C1CCOC2C(C(C(C(O2)COC(=O)C=CC3=CC(=C(C=C3)O)O)O)O)O)O)O

Synonyms

calceolarioside B

Canonical SMILES

C1=CC(=C(C=C1CCOC2C(C(C(C(O2)COC(=O)C=CC3=CC(=C(C=C3)O)O)O)O)O)O)O

Isomeric SMILES

C1=CC(=C(C=C1CCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)/C=C/C3=CC(=C(C=C3)O)O)O)O)O)O)O

Calceolarioside B Stauntonia hexaphylla isolation

Author: Smolecule Technical Support Team. Date: February 2026

Plant Material and Initial Extraction

The initial steps involve preparing the plant material and performing a crude extraction to obtain the initial extract for further fractionation.

Step Description Key Parameters & Specifications
1. Plant Material Use dried leaves of Stauntonia hexaphylla (Thunb.) Decne. A voucher specimen should be deposited for authentication [1].
2. Solid-Liquid Extraction Macerate 1 kg of dried leaves in 70% ethanol (aqueous). Use 2 liters of solvent, repeat twice for 2 hours each at room temperature [1].
3. Extract Processing Combine and filter the ethanolic solutions. Concentrate the filtrate to dryness in vacuo at 40°C to obtain a dry crude extract [1].

Bioactivity-Guided Fractionation

The crude extract is then suspended in water and sequentially partitioned with solvents of increasing polarity. The ethyl acetate (EtOAc) fraction has been identified as the most active and is targeted for further separation [1] [2].

Start Dry Crude Extract (70% EtOH) A Suspend in Water and Partition Start->A B n-Hexane Fraction A->B C Methylene Chloride Fraction A->C D Ethyl Acetate (EtOAc) Fraction A->D Active Fraction E n-Butanol Fraction A->E F Aqueous Residue A->F G Subject to Column Chromatography D->G

Bioactivity-guided fractionation isolates Calceolarioside B from S. hexaphylla extract [1].

Final Purification of this compound

The active EtOAc fraction is subjected to size-exclusion chromatography to isolate the pure compound [1].

Step Description Key Parameters & Specifications
1. Column Chromatography Load 3.0 g of the active EtOAc fraction onto a Sephadex LH-20 column. Use 100% methanol (MeOH) as the eluent. Collect fractions [1].
2. Fraction Pooling Combine fractions based on chemical similarity (e.g., TLC analysis). Yields several pooled fractions (e.g., SHLFs 1-8) [1].
3. Further Purification Subject specific pooled fractions to a second Sephadex LH-20 column. For some fractions, use MeOH-H₂O (e.g., 4:1 or 1:1, v/v) as the eluent [1].
4. Obtain Pure Compound Collect and evaporate fractions containing this compound. The final product is a yellow-orange powder [3]. Reported yield: ~23.9 mg from 3g of EtOAc fraction [1].

Quantitative Bioactivity Data

This compound shows significant activity in assays relevant to diabetic complications, primarily due to its aldose reductase inhibitory and antioxidant effects [4] [1] [2].

Bioassay Key Result (IC₅₀) Experimental Protocol Summary Positive Control (IC₅₀)

| Rat Lens Aldose Reductase (RLAR) Inhibition | 23.99 μM [4] [1] [2] | 1. Enzyme Prep: Supernatant from SD rat lens homogenate. 2. Reaction Mix: 135 mM sodium phosphate buffer (pH 6.2), 0.1 mM NADPH, 10 mM DL-glyceraldehyde, sample, 0.1 mg RLAR protein. 3. Measurement: Monitor NADPH oxidation at 340 nm for 5 min [1]. | Quercetin (5.48 μM) [1] | | DPPH Radical Scavenging | 94.60 μM [4] [1] [2] | 1. Reaction Mix: 60 μM DPPH in methanol, add sample. 2. Incubation: 30 min in dark at room temp. 3. Measurement: Measure absorbance at 520 nm [1]. | L-Ascorbic Acid (9.58 μM) [1] |

Synthetic Strategy and Additional Research

For a reliable supply beyond plant isolation, a general synthetic strategy has been published.

Start Retrosynthetic Analysis A Glycosylation Step (Key Transformation) Start->A B Phenylethanoid Glycoside Skeleton (e.g., Acteoside) A->B C Final Esterification/ Functionalization B->C D This compound C->D Note Features: - Low substrate concentration - N-formyl morpholine modulator - Avoids participatory acyl groups Note->A

General synthetic route for phenylethanoid glycosides like this compound [3].

The strategy constructs the core phenylethanoid glycoside structure through low-concentration and modulated glycosylation methods. This approach avoids participatory acyl protecting groups incompatible with the target molecule's ester function, enabling successful synthesis of this compound and related compounds [3].

Practical Research Notes

  • Chemical Properties: this compound (CAS 105471-98-5) has the molecular formula C₂₃H₂₆O₁₁ and a molecular weight of 478.45 g/mol [4] [3]. It is soluble in DMSO and methanol [3].
  • Commercial Availability: The compound is available from chemical suppliers (e.g., AbMole, BioCrick) for use as an analytical standard or in bioactivity assays [5] [3].
  • Brother Compound Source: this compound has also been identified as a characteristic constituent in Stauntonia brachyanthera, a potential succedaneum for Akebia caulis [6].

References

Calceolarioside B plant sources Plantago species

Author: Smolecule Technical Support Team. Date: February 2026

Botanical Sources and Chemical Profile

Calceolarioside B is a specialized metabolite identified in various plants. The table below summarizes its known botanical sources and key chemical identifiers.

Category Details

| Known Botanical Sources | • Plantago species (e.g., Plantago asiatica L.) [1] [2] [3]Akebia quinata Thunb. (Mutong) [4] [5]Stauntonia species [5]Calceolaria species [2] | | CAS Number | 105471-98-5 [2] [5] [3] | | Molecular Formula | C₂₃H₂₆O₁₁ [2] [5] [3] | | Molecular Weight | 478.45 g/mol [2] [5] [3] | | Chemical Family | Phenylpropanoids (Phenylethanoid glycoside) [5] |

Documented Biological Activities

Research has revealed multiple therapeutic potentials for this compound. Key findings on its biological activities and proposed mechanisms of action are summarized below.

Biological Activity Reported Findings and Potential Mechanism Research Model
Antiviral Effects Inhibits SARS-CoV-2 Omicron BA.2 viral entry by binding to the spike protein RBD, blocking interaction with ACE2 receptor [4]. In vitro (pseudovirus), in silico (molecular docking/MD simulations) [4]
Immunomodulation Reduces IL-6 production; promotes switch of macrophages from pro-inflammatory M1 to anti-inflammatory M2 phenotype [4]. In vitro (cell-based assays) [4] [5]
Antioxidant Activity Exhibits potent free radical scavenging capacity, with Oxygen Radical Absorbance Capacity (ORAC) comparable to epigallocatechin gallate (EGCG) [1]. In vitro (chemical assay) [1]
Anti-Proliferation Demonstrates anti-proliferative properties against prostate cancer cell lines [5]. In vitro (cell-based assays) [5]

Key Experimental Protocols

For researchers aiming to study this compound, here is a summary of key experimental methodologies from recent literature.

  • Extraction and Isolation from *Plantago asiatica* [1]

    • Extraction: Homogenize aerial parts of Plantago asiatica in 80% ethanol, filter, and concentrate the filtrate.
    • Partitioning: Partition the concentrated extract sequentially with n-hexane and ethyl acetate (EtOAc).
    • Fractionation: Subject the active EtOAc fraction to column chromatography over MCI-GEL CHP-20P, eluting with a stepwise methanol-water gradient.
    • Purification: Further purify fractions using Sephadex LH-20 (eluted with ethanol) and/or YMC GEL ODS-AQ (eluted with aqueous methanol) to obtain this compound.
  • Molecular Docking and Dynamics for SARS-CoV-2 Inhibition [4]

    • System Preparation: Retrieve the 3D structure of the Omicron BA.2 Spike RBD (PDB: 7UB5) and the ligand (this compound from PubChem). Prepare both using Schrödinger's Protein Preparation Wizard and LigPrep, respectively.
    • Binding Site Evaluation: Use a SiteMap tool to evaluate potential binding pockets on the RBD.
    • Molecular Docking: Perform docking studies using Glide within Maestro, generating a receptor grid in the identified RBD site.
    • Molecular Dynamics (MD) Simulation: Run MD simulations (e.g., 1 ns) using GROMACS with the OPLS-AA force field to assess complex stability and calculate interaction energies.
  • Biolayer Interferometry (BLI) Affinity Assay [4]

    • Immobilization: Dilute SARS-CoV-2 Omicron BA.2 Spike-RBD His-Tag protein to 40 μg/mL and immobilize it on Ni-NTA biosensors for 300 seconds.
    • Baseline & Association: Establish a baseline for 120 seconds, then dip the biosensors into serially diluted this compound (e.g., from 100 μM to 3.13 μM) for 180 seconds to monitor association.
    • Dissociation & Analysis: Transfer the biosensors to a buffer-only well for 180 seconds to monitor dissociation. Calculate the dissociation constant (KD) using a 1:1 binding model.

Research Gaps and Future Directions

While the current data is promising, several areas require further investigation to advance this compound as a therapeutic candidate:

  • Mechanism Depth: The detailed molecular mechanisms, particularly its immunomodulatory and anti-proliferative effects, need further elucidation. For instance, its impact on the NF-κB/MAPK pathways, suggested by related compounds, warrants direct confirmation [4].
  • In Vivo Efficacy: Most studies are in vitro or in silico. Robust in vivo studies are crucial to validate its efficacy, optimal dosage, and bioavailability.
  • Structural Optimization: Research into structure-activity relationships could guide the synthesis of more potent analogs [5].
  • Source Sustainability: Exploring efficient synthetic strategies or biotechnological production (e.g., plant cell culture) is important for a sustainable supply beyond wild-harvesting [5].

Visualizing a Key Mechanism

Based on the described antiviral and immunomodulatory activities [4], the following diagram illustrates the proposed mechanism of action of this compound against SARS-CoV-2 and related inflammation.

cluster_viral Viral Entry Inhibition cluster_immune Immunomodulation CalceolariosideB This compound SpikeProtein SARS-CoV-2 Spike Protein (RBD) CalceolariosideB->SpikeProtein Binds to IL6 Reduced IL-6 Production CalceolariosideB->IL6 Suppresses Macrophage Promotion of M1 to M2 Macrophage Switch CalceolariosideB->Macrophage Promotes ViralEntry Blocked Viral Entry into Host Cell SpikeProtein->ViralEntry Prevents ACE2 binding ACE2Receptor Host Cell ACE2 Receptor CytokineStorm Attenuated Cytokine Storm IL6->CytokineStorm Reduces risk of Macrophage->CytokineStorm Helps mitigate

Proposed multi-target mechanism of this compound against SARS-CoV-2 and inflammation [4].

References

Calceolarioside B solubility DMSO methanol

Author: Smolecule Technical Support Team. Date: February 2026

Solubility Data & Solution Preparation

The following table summarizes the key solubility data and solution preparation details for Calceolarioside B in DMSO and methanol.

Solvent Solubility Stock Solution Concentration Notes

| DMSO | ~250 mg/mL (approx. 522.52 mM) [1] | 20.8 mg/mL (for in vivo formulations) [1] | - Suitable for high-concentration stock solutions.

  • Purity: ≥98% [1]. | | Methanol | Soluble [2] [3] | Information missing | - A common solvent for extraction and analysis [2].
  • PhytoLab lists it as a solvent for their reference substance [3]. |

Detailed Experimental Protocols

Preparation of DMSO Stock Solution

This protocol is adapted from supplier data for creating a standard stock solution [1].

  • Calculation: Weigh an appropriate amount of this compound (purity ≥98%) [1]. To achieve a concentration of ~250 mg/mL, dissolve 25 mg of the compound in 100 µL of anhydrous DMSO.
  • Dissolution: Add the DMSO directly to the vial of powdered this compound. Gently vortex or sonicate the mixture to ensure complete dissolution, resulting in a clear solution.
  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, and protect from light by using amber vials or wrapping the container in aluminum foil [1].
Preparation of Working Solutions for Biological Assays

The following workflow outlines the process for preparing a working solution for in vivo studies using a DMSO stock solution and co-solvents. This method sequentially adds solvents to maintain solubility when diluting the stock solution with aqueous buffers [1].

G Start Prepare DMSO Stock Solution (20.8 mg/mL) Step1 Add 100 µL stock to 400 µL PEG300 Start->Step1 Step2 Mix evenly Step1->Step2 Step3 Add 50 µL Tween-80 Step2->Step3 Step4 Mix evenly Step3->Step4 Step5 Add 450 µL Saline (0.9% NaCl) Step4->Step5 End Final Working Solution 2.08 mg/mL in vehicle Step5->End

Storage & Handling Recommendations

Proper handling is crucial for maintaining the stability and activity of this compound.

  • Long-term Storage: For the solid powder, store at -20°C (stable for up to 3 years) or 4°C (stable for up to 2 years). For DMSO stock solutions in solvent, store at -80°C (stable for up to 6 months) or -20°C (stable for 1 month) [1].
  • Light Sensitivity: The compound requires protection from light during storage and transportation [1].
  • Quality Control: For analytical purposes like HPLC content determination, use a certified Reference Substance with a defined purity (e.g., ≥95.0%) [3].

Biological Relevance & Research Context

This compound is a hydroxycinnamic acid derivative with demonstrated bioactivity relevant to drug discovery [1] [2].

  • Key Bioactivities:
    • Aldose Reductase Inhibition: Inhibits rat lens aldose reductase (RLAR) with an IC₅₀ of 23.99 μM, indicating potential for managing diabetic complications [1].
    • Antioxidant Activity: Effectively scavenges DPPH free radicals with an IC₅₀ of 94.60 μM [1].
    • Broad Therapeutic Potential: Extracts containing this compound and related compounds are reported to have antibacterial, anti-inflammatory, antiviral, and anticancer activities [2] [4] [5].

References

Core Biological Activities and Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Calceolarioside B is a phenylpropanoid glycoside that demonstrates significant bioactivities, with one 2024 study detailing its potent effects against the SARS-CoV-2 Omicron BA.2 variant [1].

The compound exerts a dual antiviral and immunomodulatory effect [1]:

  • Antiviral Action: It directly inhibits viral entry into host cells by binding with high affinity to the SARS-CoV-2 Omicron BA.2 spike protein's receptor-binding domain, disrupting its interaction with the host ACE2 receptor [1].
  • Immunomodulatory Action: It reduces levels of the pro-inflammatory cytokine IL-6 and promotes a shift in macrophages from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype, helping to modulate the potentially damaging "cytokine storm" associated with severe COVID-19 [1].

Quantitative Experimental Data

The table below summarizes key quantitative findings from the critical study on this compound's effects [1].

Experimental Assay Key Quantitative Result Experimental System
Biolayer Interferometry (BLI) High-affinity binding to Omicron BA.2 Spike-RBD protein; Dissociation constant (KD) measured Serial compound dilution (3.13 μM to 100 μM)
Pseudovirus Entry Assay Significantly inhibited pseudovirus entry into host cells Cell culture system
Cytokine Analysis (ELISA) Reduced IL-6 expression levels Cell culture system
Macrophage Phenotype (Flow Cytometry) Promoted switch from pro-inflammatory M1 to anti-inflammatory M2 phenotype Cell culture system

Detailed Experimental Protocols

For researchers seeking to replicate or build upon these findings, here are the detailed methodologies for key experiments.

Molecular Docking and Dynamics

This protocol assesses the theoretical binding interaction between this compound and its target protein [1].

  • Protein and Ligand Preparation:
    • Target Protein: The SARS-CoV-2 Omicron BA.2 spike protein trimer (PDB ID: 7UB5) was retrieved from the RCSB Protein Data Bank [1].
    • Ligand: The 3D structure of this compound (CID not specified) was downloaded from the PubChem database [1].
    • Software (Preparation): Schrödinger Suite was used for protein preparation (optimization, water removal, minimization) and ligand preparation (LigPrep) [1].
  • Molecular Docking:
    • Software: Glide version 9.1 within the Maestro software suite [1].
    • Grid Generation: A receptor grid was generated based on the predicted binding site within the Receptor-Binding Domain using the SiteMap tool [1].
    • Docking Execution: The ligand was docked into the defined grid, and binding poses were evaluated [1].
  • Molecular Dynamics (MD) Simulation:
    • Software: GROMACS software, version 2022.2 [1].
    • Parameters: The OPLS-AA force field was used for the protein, and the LigParGen server was used to generate topologies for the ligand [1].
    • Simulation Run: The system was energy-minimized, equilibrated (NVT and NPT ensembles), and followed by a production MD run. The root-mean-square deviation and interaction energy were analyzed to assess complex stability [1].
Biolayer Interferometry (BLI) Affinity Assay

This protocol quantitatively measures the binding affinity between this compound and the viral spike protein [1].

  • Protein Immobilization:
    • SARS-CoV-2 Omicron BA.2 Spike-RBD protein (with His Tag) was diluted to 40 μg/mL and immobilized onto Ni-NTA biosensors for 300 seconds [1].
  • Ligand Association and Dissociation:
    • This compound was serially diluted in PBS (from 100 μM to 3.13 μM) in a black plate [1].
    • After a 120-second baseline establishment, the protein-bound biosensors were immersed in the compound solutions for a 180-second association phase, followed by a 180-second dissociation phase in PBS [1].
  • Data Analysis:
    • The binding curves were processed, and the dissociation constant (KD) was calculated using the Data Analysis Software 9.0 (Sartorius) with a 1:1 binding model [1].
In Vitro Functional Assays

These protocols validate the biological activity of the compound in cellular models [1].

  • Pseudovirus Entry Assay:
    • Cell Line: Human Embryonic Kidney 293T cells stably expressing the ACE2 receptor (ACE2-EGFP/ACE2-mcherry) were constructed via lentiviral transfection [1].
    • Method: The cells were treated with this compound and then infected with SARS-CoV-2 Omicron BA.2 pseudovirus. The inhibitory effect on viral entry was quantified [1].
  • Immunomodulatory Activity Assessment:
    • Cytokine Measurement: Enzyme-linked immunosorbent assay was used to measure the levels of inflammatory cytokines like IL-6 in cell supernatants [1].
    • Macrophage Phenotyping: Flow cytometry was used to analyze the surface markers of macrophages to distinguish between M1 and M2 phenotypes [1].

Pathway and Workflow Diagrams

The following diagram illustrates the integrated experimental workflow used to characterize this compound's activity, from in silico prediction to in vitro validation [1].

start Study Start comp_prep Compound & Protein Preparation start->comp_prep in_silico In Silico Analysis comp_prep->in_silico dock Molecular Docking in_silico->dock md Molecular Dynamics in_silico->md in_vitro In Vitro Validation dock->in_vitro md->in_vitro bli BLI Affinity Assay in_vitro->bli pseudo Pseudovirus Entry Assay in_vitro->pseudo immuno Immunomodulatory Assays in_vitro->immuno end Dual-Function Inhibitor Identified bli->end pseudo->end immuno->end

Integrated experimental workflow for characterizing this compound [1].

The diagram below summarizes the key mechanistic pathways through which this compound exerts its observed effects, based on the study findings [1].

cluster_viral Antiviral Mechanism cluster_immune Immunomodulatory Mechanism cb This compound bind Binds to SARS-CoV-2 Spike RBD cb->bind reduce Reduces Pro-inflammatory Cytokines (e.g., IL-6) cb->reduce block Blocks Interaction with Host ACE2 Receptor bind->block inhibit Inhibits Viral Entry into Host Cell block->inhibit shift Promotes Macrophage Switch from M1 to M2 Phenotype reduce->shift resolve Resolves Inflammatory Response shift->resolve

Proposed mechanisms of action for this compound's dual antiviral and anti-inflammatory effects [1].

Future Research and Conclusion

This compound shows significant promise as a dual-function inhibitor. Future research should prioritize:

  • Elucidating Complete Metabolic Fate: Investigating its absorption, distribution, metabolism, and excretion in biological systems is a critical next step [2].
  • Exploring Broader Therapeutic Potential: Given the anti-inflammatory properties of its analog, calceolarioside A, research could expand into other inflammation-driven diseases [3].
  • In Vivo Validation: Conducting studies in animal models is essential to confirm efficacy and safety before clinical development [1].

References

Calceolarioside B biosynthesis in plants

Author: Smolecule Technical Support Team. Date: February 2026

Natural Sources and Chemical Profile

Calceolarioside B is a phenylethanoid glycoside found in various plant families. The table below lists its known natural sources and core chemical characteristics.

Property Description
Molecular Formula C₂₃H₂₆O₁₁ [1]
Molecular Weight 478.4 g/mol [1]
IUPAC Name [(2R,3S,4S,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate [1]
Classification Phenylethanoid; Cinnamic acid derivative [1]
Plant Sources Akebia quinata (Mutong), Akebia trifoliata, Digitalis purpurea, and others [2] [1] [3]

Documented Bioactivities and Mechanisms

Research has highlighted several promising biological activities of this compound. The table below summarizes its key mechanisms and experimental findings.

Activity/Model Key Findings / Proposed Mechanism
Anti-viral (SARS-CoV-2 Omicron BA.2) Inhibits viral entry by binding to Spike protein RBD; interferes with ACE2 receptor interaction [2].
Anti-inflammatory (Atopic Dermatitis model) In TNF-α/IFN-γ-stimulated HaCaT keratinocytes, reduces pro-inflammatory cytokines (IL-6, IL-8) and chemokines (RANTES) [3].
Anti-inflammatory (General) Identified as an IL-6 inhibitor, reducing IL-6 expression by 43.18% [2].
Immunomodulation Promotes switch of macrophages from pro-inflammatory M1 to anti-inflammatory M2 phenotype [2].

Based on the general biosynthesis of related phenylethanoid glycosides, the following diagram outlines the presumed pathway for this compound formation. The exact enzymatic steps remain an area for further research.

G Start Start ShikimicAcid Shikimic Acid Pathway Start->ShikimicAcid Phenylalanine Phenylalanine ShikimicAcid->Phenylalanine Tyrosine Tyrosine ShikimicAcid->Tyrosine CinnamicAcid Cinnamic Acid Phenylalanine->CinnamicAcid PAL enzyme CinnamoylCoA Cinnamoyl-CoA (Activated acid) CinnamicAcid->CinnamoylCoA 4CL enzyme Tyramine Tyramine (Amine moiety) Tyrosine->Tyramine TyDC enzyme Conjugation Enzymatic Conjugation (by a transferase) Tyramine->Conjugation CinnamoylCoA->Conjugation CalceolariosideB This compound Backbone Conjugation->CalceolariosideB Glycosylation Final Glycosylation (To form complete molecule) CalceolariosideB->Glycosylation FinalProduct This compound (C₂₃H₂₆O₁₁) Glycosylation->FinalProduct

Key Experimental Methodologies

The studies on this compound utilize several advanced techniques, which are crucial for validating its structure and function.

  • Molecular Docking & Dynamics Simulations: Used to predict the binding sites and interactions between this compound and target proteins, such as the SARS-CoV-2 Omicron BA.2 Spike protein. Software like Schrödinger Suite and GROMACS are employed for these simulations [2].
  • Affinity Binding Assays: Biolayer Interferometry (BLI) is used to validate high-affinity binding. In this assay, the target protein is immobilized on a biosensor, and the binding response with serially diluted this compound is measured to calculate the dissociation constant (KD) [2].
  • Cell-Based Assays:
    • Pseudovirus Entry Assays: Used to assess the compound's ability to inhibit viral entry into host cells [2].
    • Cytokine & Chemokine Measurement: ELISA is routinely used to measure the levels of inflammatory markers like IL-6, IL-8, and CCL17 in cell supernatants after stimulation and treatment [2] [3].
    • Protein Expression Analysis: Western Blotting is used to analyze the expression of proteins like ICAM-1, COX-2, and differentiation markers in keratinocyte models [3].
  • Metabolite Identification: UPLC-ESI-MS/MS is a key technology for identifying and quantifying plant metabolites, including specialized compounds like this compound [4].

Research Perspectives and Gaps

While the bioactivities of this compound are promising, several key areas require further investigation to fully understand and utilize this compound.

  • Elucidate the Complete Biosynthesis Pathway: The specific enzymes and genes involved in the final glycosylation and assembly of this compound in plants are not yet fully characterized [5].
  • Explore Heterologous Production: Once the pathway is fully understood, engineering microorganisms or plants for the sustainable production of this compound could be a viable strategy.
  • Investigate Synergistic Effects: Research into how this compound interacts with other compounds, either from the same plant or in combination with existing drugs, could reveal enhanced or broader therapeutic applications.

References

Calceolarioside B spectral data NMR HPLC

Author: Smolecule Technical Support Team. Date: February 2026

Characterization Methods and Data

The table below summarizes the techniques used to characterize Calceolarioside B and the key data available from the search results.

Analytical Method Reported Data & Purpose Source / Reference
NMR Spectroscopy Confirmed that (^1)H-NMR, (^{13})C-NMR, and (^{31})P-NMR spectra were obtained and correspond to the assigned structure. [1] Certificate of Analysis (Carl ROTH) [1]
HPLC Purity confirmed via HPLC; specific method details not provided. [1] Certificate of Analysis (Carl ROTH) [1]
UHPLC-FT-ICR-MS Used for comprehensive profiling in a complex matrix (Lianhua Qingwen capsule); identifies molecular formula, mass, and fragments. [2] Research Article (2024) [2]

Detailed Experimental Protocols

For researchers looking to implement these methods, here are the detailed experimental conditions.

For UHPLC-MS Analysis in Complex Mixtures

This protocol is adapted from a study profiling traditional Chinese medicine, suitable for identifying this compound in a natural product extract [2].

  • Instrumentation: Agilent 1260 UPLC system coupled to a Bruker Solarix 7.0T FT-ICR mass spectrometer.
  • Chromatography Conditions:
    • Column: ACQUITY UPLC HSS T3 (2.1 mm × 100 mm, 1.8 µm).
    • Mobile Phase: (A) 0.1% formic acid in water; (B) Acetonitrile.
    • Gradient Elution: | Time (min) | %B | | :--- | :--- | | 0 | 8% | | 2 | 20% | | 20 | 50% | | 26 | 98% | | 26-33 | 98% (isocratic) |
    • Flow Rate: 0.30 mL/min.
    • Column Temperature: 35 °C.
    • Injection Volume: 10 µL.
  • Mass Spectrometry Conditions:
    • Ionization: ESI in both positive and negative ion modes.
    • Scan Range: m/z 100–1200.
    • Capillary Voltage: 4.5 kV.
    • Dry Gas Temperature: 200 °C.
    • Dry Gas Flow: 8 L/min.
    • Nebulizer Gas Pressure: 4 bar.
For Sample Preparation
  • Extraction: A sample (e.g., 0.35 g of capsule powder) is ultrasonicated with 7 mL of a solvent (e.g., water, methanol) for 30 minutes.
  • Dilution: The extract is diluted to a final concentration of 0.05 g/mL.
  • Filtration: The solution is filtered through a 0.22 µm membrane before analysis [2].

Workflow for Compound Characterization

The following diagram illustrates the typical workflow for characterizing a compound like this compound using the techniques described above:

Start Crude Sample (Plant Extract/Powder) Prep Sample Preparation 1. Weigh sample 2. Ultrasonic extraction 3. Dilution 4. Filtration (0.22µm) Start->Prep HPLC HPLC/UHPLC Separation Prep->HPLC MS Mass Spectrometry (MS) • Molecular formula • Exact mass • Fragmentation pattern HPLC->MS NMR NMR Spectroscopy • 1H-NMR: Proton environment • 13C-NMR: Carbon skeleton • Structure verification HPLC->NMR Data Data Integration & Analysis • Confirm molecular structure • Assess compound purity MS->Data NMR->Data

Key Findings and Practical Notes

  • Structural Confirmation: The combination of NMR and MS is essential. NMR provides definitive proof of the molecular structure and stereochemistry, while MS confirms the molecular formula and mass [3] [1].
  • Purity Assessment: HPLC is the standard method for determining the purity of a prepared sample, a critical step before biological testing [1].
  • Application in Research: The UHPLC-FT-ICR-MS method highlights how this compound can be identified and studied within a complex mixture of hundreds of other compounds, which is often the case in natural product research [2].

How to Proceed Further

  • Contact Suppliers: For specific NMR chemical shifts and HPLC chromatograms, I recommend contacting the manufacturers (e.g., Carl ROTH, BioCrick) directly. They often provide detailed Certificates of Analysis (CoA) with this specific data upon request [3] [1].
  • Consult Specialized Databases: Searching dedicated spectral databases (like those from Wiley, NIST, or ACD/Labs) would be the most reliable way to find published NMR and MS spectra for this compound.

References

Comprehensive Application Notes and Protocols: Molecular Docking and Anti-SARS-CoV-2 Mechanisms of Calceolarioside B

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Calceolarioside B is a naturally occurring compound extracted from the traditional Chinese herb Akebia quinata (Mutong) that has recently emerged as a promising dual-function inhibitor against SARS-CoV-2. The COVID-19 pandemic, caused by the SARS-CoV-2 virus, has presented unprecedented challenges to global health systems, with particular concerns arising from the emergence of highly mutated variants such as Omicron BA.2. This variant possesses 31 amino acid substitutions in its spike protein, the majority located on the surface, conferring significant immune evasion capabilities and potentially reducing vaccine efficacy [1]. The viral entry process is mediated by the spike glycoprotein, a class I fusion protein that engages the angiotensin-converting enzyme 2 (ACE2) receptor on host cells, making it a prime target for therapeutic intervention [2].

Recent investigations have revealed that this compound exhibits potent antiviral activity through multiple mechanisms of action, functioning not only as an entry inhibitor but also as an immunomodulatory agent. These properties position it as a promising candidate for COVID-19 therapeutic development. This application note provides comprehensive methodological protocols and experimental data for researchers investigating the molecular interactions between this compound and SARS-CoV-2 viral components, with particular emphasis on the Omicron BA.2 variant. The protocols encompass computational approaches (molecular docking and dynamics simulations), experimental validation techniques (biolayer interferometry and pseudovirus assays), and immunological assessments (cytokine measurement and macrophage polarization studies) to facilitate standardized investigation of this promising natural compound [1] [3].

Computational Methods and Molecular Docking Protocols

Protein and Ligand Preparation

The molecular docking protocol begins with careful preparation of both the target protein and the ligand molecule. The SARS-CoV-2 Omicron BA.2 spike protein trimer (PDB ID: 7UB5), which represents the three-receptor-binding domain (RBD) configuration designated as S-GSAS-Omicron BA.2, should be retrieved from the RCSB Protein Data Bank. This specific structure lacks the P986-P987 stabilizing mutations, making it ideal for studying the native conformational state [1].

Procedure:

  • Protein preprocessing: Remove water molecules and heteroatoms not involved in catalytic activity or structural stability
  • Protein optimization: Add missing hydrogen atoms, assign appropriate protonation states for amino acid residues, and optimize hydrogen bonding networks
  • Energy minimization: Employ the OPLS4 force field with convergence criteria of 0.05 Å for heavy atoms to relieve steric clashes
  • Binding site detection: Utilize SiteMap tools to identify potential binding pockets on the spike RBD

For ligand preparation, the 3D structure of this compound (CID available in PubChem) should be downloaded from the PubChem database. The Schrödinger LigPrep tool is recommended to generate high-quality structural conformations with proper chirality, ionization states, and ring conformations at physiological pH (7.0 ± 0.5). The OPLS4 force field is appropriate for energy minimization of the ligand structure [1] [4].

Molecular Docking Parameters

Molecular docking should be performed using the Glide application (version 9.1 or higher) within the Schrödinger Maestro suite. The receptor grid generation represents a critical step in ensuring accurate docking results.

Protocol:

  • Grid generation: Create a receptor grid centered on the RBD region identified through SiteMap analysis
  • Box dimensions: Set the inner box size to 10 Å × 10 Å × 10 Å positioned at the centroid of the binding site residues
  • Docking precision: Employ the Standard Precision (SP) mode for initial screening followed by Extra Precision (XP) mode for refined docking
  • Pose selection: Retain up to 10 poses per ligand based on the GlideScore, with post-docking minimization enabled
  • Energy calculation: Use the Calculate Energy module in MacroModel (BatchMin V13.2) to determine the total energy for each binding pose [1]

Table 1: Key Parameters for Molecular Docking of this compound with SARS-CoV-2 Spike Protein

Parameter Category Specific Setting Value/Range
Protein Preparation PDB ID 7UB5
Protein Treatment Removal of water molecules, optimization of H-bonds
Force Field OPLS4
Ligand Preparation Source PubChem Database
Ionization pH 7.0 ± 0.5
Force Field OPLS4
Receptor Grid Box Dimensions 10 Å × 10 Å × 10 Å
Grid Center RBD centroid
Docking Parameters Precision Mode Standard Precision (SP) → Extra Precision (XP)
Pose Retention 10 poses per ligand
Post-docking Minimization Enabled
Molecular Dynamics Simulations

To validate the stability of the this compound and spike protein complex and to simulate realistic molecular behavior, molecular dynamics (MD) simulations should be performed using GROMACS software (version 2022.2 or higher).

Protocol:

  • System setup: Embed the protein-ligand complex in a dodecahedral water box with SPC water molecules, maintaining a minimum distance of 1.0 nm between the complex and box edges
  • Force field assignment: Apply the OPLS-AA force field for the protein and generate this compound topologies using the LigParGen server
  • System neutralization: Add appropriate counter ions (Na⁺ or Cl⁻) to achieve electrochemical neutrality
  • Energy minimization: Perform using the steepest descent algorithm with a force constant of 1000 kJ·mol⁻¹·nm⁻¹ and maximum of 50,000 steps until the maximum force is below 100 kJ·mol⁻¹·nm⁻¹
  • Equilibration phases: Conduct NVT equilibration at 300 K for 100 ps followed by NPT equilibration at 1 bar for 100 ps
  • Production run: Execute an unrestrained MD simulation for at least 100 ns, saving coordinates every 10 ps for analysis [1]

Throughout the simulation, monitor key parameters including the root-mean-square deviation (RMSD) of protein backbone atoms and ligand positioning, root-mean-square fluctuation (RMSF) of residue movements, and interaction energies between the protein and ligand. These metrics provide critical insights into the complex stability and persistence of specific molecular interactions under dynamic conditions [1] [5].

Experimental Validation Protocols

Biolayer Interferometry (BLI) Assay

Biolayer interferometry provides a label-free method for quantifying biomolecular interactions in real-time and is ideal for validating the binding affinity between this compound and the SARS-CoV-2 spike protein observed in computational studies.

Procedure:

  • Sensor preparation: Hydrate Ni-NTA biosensors in PBS buffer for at least 10 minutes prior to use
  • Protein immobilization: Dilute SARS-CoV-2 Omicron BA.2 Spike-RBD protein (His-Tag) to 40 μg/mL in kinetics buffer and immobilize onto biosensors for 300 seconds
  • Baseline establishment: Monitor baseline signal for 60 seconds in PBS to ensure stable baseline
  • Association phase: Immerse protein-loaded biosensors in wells containing serial dilutions of this compound (3.13 μM to 100 μM) for 180 seconds to monitor binding
  • Dissociation phase: Transfer biosensors to wells containing PBS only for 180 seconds to monitor complex dissociation
  • Data analysis: Fit sensorgram data to a 1:1 binding model using Data Analysis Software 9.0 to calculate the dissociation constant (K_D) [1]

Table 2: Experimental Binding Affinity and Inhibitory Concentration Data for this compound

Assay Type Target Key Metric Value Experimental Details
Biolayer Interferometry SARS-CoV-2 Omicron BA.2 Spike-RBD Dissociation Constant (K_D) High affinity binding Concentration series: 3.13-100 μM
Pseudovirus Entry Assay SARS-CoV-2 Omicron BA.2 Inhibition of Viral Entry Significant inhibition ACE2-293T cell model
Cytokine Analysis IL-6 Expression Reduction 43.18% decrease ELISA-based measurement
Macrophage Polarization M1 to M2 phenotype Phenotype Switching Promoted transition Flow cytometry analysis
Pseudovirus Entry Assay

The pseudovirus-based neutralization assay provides a safe and versatile method for evaluating the inhibitory effect of this compound on viral entry under BSL-2 conditions.

Cell line preparation:

  • Generate 293T cell lines stably expressing human ACE2 receptor tagged with fluorescent markers (EGFP or mCherry) using lentiviral transduction
  • For lentivirus production, co-transfect 293T cells with ACE2-EGFP/ACE2-mCherry plasmids and lentivirus packaging plasmids (VSVG, GAG, REV)
  • After 12 hours incubation, replace with fresh medium and harvest lentivirus-containing supernatant after another 12 hours
  • Filter supernatant through 0.45 μm filters and transduce 293T cells (5 × 10⁴ cells seeded in 6-well plates) with lentivirus plus 5 μg/mL polybrene for 48 hours
  • Confirm ACE2 expression by fluorescence microscopy and purify cells using appropriate selection methods [1]

Pseudovirus assay protocol:

  • Seed ACE2-expressing 293T cells in 96-well plates at 1 × 10⁴ cells/well and incubate overnight
  • Pre-treat cells with varying concentrations of this compound (0-100 μM) for 1 hour at 37°C
  • Incubate with SARS-CoV-2 Omicron BA.2 pseudovirus (prepared with spike protein-pseudotyped particles) for 24 hours
  • Measure luciferase activity using appropriate detection reagents to quantify viral entry inhibition
  • Calculate percentage inhibition and IC₅₀ values using non-linear regression analysis of dose-response data [1] [4]

Immunomodulatory Effects Assessment

Cytokine Analysis Protocol

The cytokine storm associated with severe COVID-19 represents a critical therapeutic target, characterized by dramatically elevated levels of pro-inflammatory cytokines. This compound has demonstrated significant modulatory effects on key inflammatory mediators.

ELISA protocol for cytokine measurement:

  • Cell culture: Incurate appropriate immune cells (e.g., THP-1 macrophages or peripheral blood mononuclear cells) in the presence of SARS-CoV-2 spike protein or other inflammatory stimuli with and without this compound treatment
  • Sample collection: Collect cell culture supernatants after 24-48 hours of treatment and centrifuge at 1000 × g for 10 minutes to remove cellular debris
  • IL-6 quantification: Use commercial human IL-6 ELISA kits according to manufacturer instructions
  • Procedure: Coat plates with capture antibody overnight, block with appropriate buffer, add standards and samples in duplicate, incubate for 2 hours, add detection antibody followed by streptavidin-HRP, develop with TMB substrate, and measure absorbance at 450 nm
  • Data analysis: Calculate cytokine concentrations from standard curves and express treatment effects as percentage reduction compared to stimulated controls [1] [3]

Research findings indicate that this compound reduces IL-6 expression by 43.18%, highlighting its potential to mitigate the excessive inflammatory response in severe COVID-19 cases [1]. Additionally, studies show that extracts from Akebia trifoliata pericarps containing this compound can modulate inflammation through the NF-κB/MAPK signaling pathway, regulating multiple inflammatory factors including TNF-α, IL-6, and IL-1β [1].

Macrophage Polarization Assay

Macrophages exhibit remarkable phenotypic plasticity, transitioning between pro-inflammatory M1 and anti-inflammatory M2 states in response to microenvironmental signals. This compound has been shown to promote the transition from M1 to M2 phenotype, contributing to inflammation resolution.

Flow cytometry protocol for macrophage polarization:

  • Macrophage differentiation: Differentiate THP-1 cells into macrophages using 100 ng/mL PMA for 48 hours
  • Polarization induction: Polarize macrophages toward M1 phenotype using IFN-γ (20 ng/mL) and LPS (100 ng/mL) for 24 hours
  • Treatment: Add this compound (at determined optimal concentration) to M1-polarized macrophages and culture for additional 24 hours to assess phenotype switching
  • Cell staining: Harvest cells, wash with PBS, and stain with fluorochrome-conjugated antibodies against M1 markers (CD80, CD86) and M2 markers (CD206, CD163)
  • Flow cytometry analysis: Analyze stained cells using flow cytometer, collecting at least 10,000 events per sample
  • Data analysis: Determine percentage of cells expressing M1 vs. M2 markers and calculate polarization index (M2/M1 ratio) [1]

The experimental workflow for evaluating the dual antiviral and immunomodulatory effects of this compound is presented below, illustrating the integrated approach from computational prediction to experimental validation:

G cluster_comp Computational Phase cluster_valid Experimental Validation cluster_imm Immunomodulatory Analysis start Start Study comp Computational Prediction Molecular Docking & Dynamics start->comp dock Molecular Docking Spike RBD & this compound comp->dock valid Experimental Validation bli Biolayer Interferometry KD Measurement valid->bli imm Immunomodulatory Assessment cyto Cytokine Analysis IL-6 Reduction imm->cyto concl Dual-Function Inhibitor Confirmation dyn Molecular Dynamics 100 ns Simulation dock->dyn aff Binding Affinity Prediction dyn->aff aff->valid pse Pseudovirus Assay Entry Inhibition bli->pse pse->imm mac Macrophage Polarization M1 to M2 Switch cyto->mac mac->concl

Figure 1: Experimental Workflow for Evaluation of this compound as a Dual-Function SARS-CoV-2 Inhibitor

Integrated Analysis and Discussion

The comprehensive investigation of this compound reveals a multifaceted mechanism of action against SARS-CoV-2, encompassing both direct antiviral activity and immunomodulatory effects. The molecular docking and dynamics simulations demonstrate that this compound forms stable interactions with key residues in the spike protein receptor-binding domain, potentially interfering with the engagement of ACE2 receptors on host cells. This molecular interference translates to functional inhibition of viral entry, as validated through pseudovirus assays [1] [4].

Beyond its direct antiviral effects, this compound exhibits significant immunomodulatory properties that address the pathological inflammation characteristic of severe COVID-19. The compound not only reduces production of IL-6, a cornerstone cytokine in the COVID-19-associated cytokine storm, but also promotes the transition of macrophages from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype. This dual immunomodulatory action represents a particularly valuable therapeutic approach, as it targets both the excessive inflammation and impaired resolution processes that contribute to COVID-19 severity [1] [3].

The signaling pathways through which this compound exerts its immunomodulatory effects involve modulation of the NF-κB/MAPK pathway, a central regulator of inflammatory gene expression. This pathway modulation results in decreased production of multiple pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β, creating a broader anti-inflammatory effect beyond IL-6 suppression alone [1]. The relationship between this compound's mechanisms and the COVID-19 pathology is illustrated below:

G cb This compound mech1 Direct Antiviral Action cb->mech1 mech2 Immunomodulatory Effects cb->mech2 effect1 Spike-ACE2 Binding Inhibition mech1->effect1 effect3 IL-6 Production Reduction (43.18%) mech2->effect3 effect4 M1 to M2 Macrophage Phenotype Switch mech2->effect4 effect2 Viral Entry Blockade effect1->effect2 outcome1 Reduced Viral Load effect2->outcome1 outcome2 Attenuated Cytokine Storm effect3->outcome2 outcome3 Resolution of Inflammation effect4->outcome3 covid COVID-19 Pathogenesis outcome1->covid outcome2->covid outcome3->covid

Figure 2: Mechanism of Action of this compound in Targeting SARS-CoV-2 Infection and COVID-19 Pathogenesis

From a drug development perspective, this compound presents favorable molecular characteristics as a therapeutic candidate. As a natural product derived from traditional medicinal plants, it offers a potentially safer profile compared to synthetic drugs. The dual functionality addressing both viral replication and immunopathology represents a comprehensive approach to COVID-19 management that could potentially outperform single-mechanism therapeutics. However, further investigation is needed to fully characterize its pharmacokinetic properties, optimal dosing regimens, and potential side effects before clinical application [1] [2].

Conclusion and Future Directions

This compound demonstrates significant potential as a dual-function therapeutic agent against SARS-CoV-2, particularly for the Omicron BA.2 variant. The integrated methodologies presented in this application note—from computational molecular docking and dynamics simulations to experimental validation through BLI, pseudovirus assays, and immunomodulatory assessments—provide researchers with comprehensive protocols for further investigation of this promising compound.

The key findings from current research indicate that this compound: (1) binds with high affinity to the SARS-CoV-2 spike protein RBD, as confirmed through both computational prediction and experimental validation; (2) significantly inhibits viral entry into host cells by interfering with spike-ACE2 interaction; (3) reduces expression of the pro-inflammatory cytokine IL-6 by 43.18%; and (4) promotes the switch of macrophages from pro-inflammatory M1 to anti-inflammatory M2 phenotype [1] [3]. These multifaceted activities position this compound as a promising candidate for COVID-19 therapeutic development.

For future research, several directions are recommended: First, in vivo studies are needed to validate these findings in animal models and establish pharmacokinetic profiles. Second, efficacy assessment against emerging variants would help determine the breadth of protection. Third, structure-activity relationship studies could guide the development of more potent analogs. Finally, combination therapy approaches exploring this compound with existing antivirals may reveal synergistic effects that enhance therapeutic outcomes. The protocols provided in this application note establish a standardized framework for these future investigations, potentially accelerating the development of this compound as a much-needed addition to the anti-COVID-19 arsenal.

References

Calceolarioside B molecular dynamics simulation Omicron BA.2

Author: Smolecule Technical Support Team. Date: February 2026

Background & Significance of Calceolarioside B

The SARS-CoV-2 Omicron BA.2 variant is characterized by extensive mutations in its Spike (S) protein, which enhance its ability to evade immunity provided by existing vaccines and monoclonal antibodies [1]. This compound, a compound extracted from the traditional Chinese herb Akebia quinata (Mutong), has emerged as a candidate for COVID-19 treatment. It is hypothesized to work by inhibiting the viral entry process and modulating the harmful host immune response (such as cytokine storm), making it a potential dual-function therapeutic [1].

Key Experimental Findings & Quantitative Data

Experimental Assay Key Finding Quantitative Result / Affinity
Molecular Docking Predicted stable binding to Omicron BA.2 S protein RBD Binding affinity: -19.87 kcal/mol [1]
Biolayer Interferometry (BLI) Validated high-affinity binding to S protein RBD Dissociation constant (KD) in the µM range (serial dilution from 100 µM) [1]
Pseudovirus Entry Assay Significant inhibition of viral entry into host cells Significant inhibition (specific IC50 not detailed) [1]
ELISA Reduction of key inflammatory cytokine IL-6 expression reduced by 43.18% [1]
Flow Cytometry Promotion of anti-inflammatory macrophage phenotype Promoted switch from pro-inflammatory M1 to anti-inflammatory M2 phenotype [1]

Detailed Experimental Protocols

Protocol 1: Molecular Docking & Dynamics Simulation

This protocol predicts the binding interaction between this compound and the SARS-CoV-2 Omicron BA.2 Spike protein's Receptor-Binding Domain (RBD) [1].

  • 1. Protein and Ligand Preparation
    • Target Protein: Retrieve the three-dimensional structure of the SARS-CoV-2 Omicron BA.2 S protein RBD (PDB ID: 7UB5) from the RCSB Protein Data Bank.
    • Ligand Structure: Download the 3D chemical structure of this compound from the PubChem database.
    • Software Preparation: Use protein preparation wizard (Schrödinger) to optimize the protein structure (add hydrogens, remove water molecules, correct bond orders, and minimize energy). Use LigPrep (Schrödinger) to generate optimized 3D ligand structures with correct chirality.
  • 2. Molecular Docking
    • Binding Site Mapping: Use the SiteMap tool to identify potential binding pockets on the RBD.
    • Grid Generation: Create a receptor grid file centered on the identified binding site within the RBD.
    • Docking Execution: Perform molecular docking using Glide within the Maestro software suite. The docking protocol will generate multiple binding poses, which are then ranked based on their docking scores (GlideScore) and visual inspection of interactions.
  • 3. Molecular Dynamics (MD) Simulation
    • System Setup: Use GROMACS software to place the top-ranked docking pose into a dodecahedral water box with SPC water molecules and neutralize the system with ions.
    • Simulation Run: Perform the MD simulation using the OPLS-AA force field. The standard protocol includes:
      • Energy minimization (max. 50,000 steps).
      • NVT equilibration (constant Number of particles, Volume, and Temperature) at 300 K.
      • NPT equilibration (constant Number of particles, Pressure, and Temperature) at 1 bar.
      • Production run for a defined period (e.g., 100 nanoseconds).
    • Trajectory Analysis: Analyze the root-mean-square deviation (RMSD) of the protein-ligand complex and calculate the interaction energy to assess the stability and strength of the binding.

The workflow for this computational analysis can be summarized as follows:

ComputationalWorkflow start Start Protocol pdb Retrieve PDB 7UB5 start->pdb pubchem Download this compound start->pubchem prep Structure Preparation & Optimization pdb->prep pubchem->prep site Binding Site Analysis (SiteMap) prep->site docking Molecular Docking (Glide) dynamics Molecular Dynamics Simulation (GROMACS) docking->dynamics site->docking analysis Trajectory & Energy Analysis dynamics->analysis end Binding Affinity & Stability Report analysis->end

Protocol 2: Biolayer Interferometry (BLI) Affinity Assay

This protocol experimentally validates the binding affinity observed in computational studies [1].

  • 1. Biosensor Preparation
    • Dilute the SARS-CoV-2 Omicron BA.2 Spike-RBD His-tagged protein to a concentration of 40 µg/mL in PBS.
    • Immobilize the diluted protein onto Ni-NTA biosensors by loading for 300 seconds.
  • 2. Baseline and Association
    • Establish a baseline signal by immersing the protein-loaded biosensors in PBS for 60 seconds.
    • Prepare a series of this compound solutions in PBS, with concentrations ranging from 100 µM down to 3.13 µM using serial dilution.
    • For the association phase, move the biosensors to the wells containing the serially diluted this compound and incubate for 180 seconds while measuring the wavelength shift.
  • 3. Dissociation and Analysis
    • Move the biosensors back to a PBS-only well for the dissociation phase, lasting 180 seconds.
    • Use the Data Analysis Software (e.g., from Sartorius) to fit the binding sensorgrams to a 1:1 binding model and calculate the dissociation constant (KD).
Protocol 3: Cell-Based Pseudovirus Entry Assay

This protocol evaluates the functional effect of this compound on inhibiting viral cell entry [1].

  • 1. Cell Line Preparation
    • Generate a Human Embryonic Kidney (HEK) 293T cell line that stably expresses the human ACE2 receptor. This is achieved via lentiviral transduction using plasmids encoding ACE2-EGFP or ACE2-mcherry.
    • Culture the stable ACE2-293T cells and seed them into multi-well plates at an appropriate density (e.g., 5x10^4 cells per well in a 6-well plate) 24 hours before the assay.
  • 2. Pseudovirus and Compound Incubation
    • Pre-incubate SARS-CoV-2 Omicron BA.2 pseudovirus with varying concentrations of this compound for a set time (e.g., 1 hour) at 37°C.
    • Add the pseudovirus-compound mixture to the pre-seeded ACE2-293T cells and incubate for the required infection period (e.g., 24-48 hours).
  • 3. Infection Readout
    • The readout can be fluorescence measurement (if using a fluorescent protein reporter) or luciferase activity measurement (if using a luciferase reporter).
    • Calculate the percentage inhibition of viral entry by comparing the readout from this compound-treated wells to that of untreated virus control wells.
Protocol 4: Immunomodulatory Activity Assessment

This protocol determines the compound's effect on the host immune response [1].

  • 1. Cell Stimulation and Treatment
    • Use an appropriate immune cell model, such as primary macrophages or a macrophage cell line (e.g., RAW 264.7).
    • Stimulate the cells with a pro-inflammatory agent like Lipopolysaccharide (LPS) to induce inflammation.
    • Co-treat the stimulated cells with a range of concentrations of this compound.
  • 2. Cytokine Level Measurement
    • After incubation (e.g., 24 hours), collect the cell culture supernatant.
    • Use an Enzyme-Linked Immunosorbent Assay (ELISA) kit to quantify the levels of specific inflammatory cytokines, such as IL-6, in the supernatant.
  • 3. Macrophage Phenotype Analysis
    • Harvest the cells after treatment.
    • Stain the cells with fluorescently labeled antibodies against M1 (e.g., CD86) and M2 (e.g., CD206) macrophage surface markers.
    • Analyze the stained cells using flow cytometry to determine the percentage of cells that have shifted from the M1 to the M2 phenotype.

The proposed dual mechanism of action of this compound, derived from these experimental findings, is illustrated below:

MechanismOfAction cluster_viral Antiviral Action cluster_immune Immunomodulatory Action compound This compound block Blocks S Protein RBD compound->block reduce Reduces IL-6 Production compound->reduce prevent Prevents ACE2 Binding block->prevent inhibit Inhibits Viral Cell Entry prevent->inhibit promote Promotes M1 to M2 Switch reduce->promote resolve Resolves Inflammation promote->resolve

Application Notes for Researchers

  • Starting Point for Analogs: The computational models (docking and MD simulation) are valuable for structure-activity relationship (SAR) studies. Researchers can use the identified binding pose of this compound to design and virtually screen analogs for improved potency [1].
  • Combination Therapy Potential: Given its dual antiviral and anti-inflammatory action, this compound could be a candidate for combination therapy with direct-acting antivirals to provide both virological control and mitigation of severe inflammation [1].
  • Protocol Flexibility: The pseudovirus entry assay can be adapted to other SARS-CoV-2 variants or even other enveloped viruses by pseudotyping with different viral glycoproteins. The immunomodulatory protocols can be extended to measure a broader panel of cytokines or other immune cell types [1].
  • Validation Steps: As these findings are primarily based on one study and pseudovirus models, essential next steps include validation with authentic SARS-CoV-2 Omicron BA.2 virus in a BSL-3 laboratory and further investigation in relevant animal models [1].

References

Application Notes: Calceolarioside B Pseudovirus Entry Assay Protocol

Author: Smolecule Technical Support Team. Date: February 2026

Application Notes Summary Compound: Calceolarioside B Source: Traditional Chinese herb Mutong (Akebia quinata Thunb.) Primary Application: SARS-CoV-2 Omicron BA.2 variant entry inhibition and immunomodulation studies Key Findings: Dual antiviral and immunomodulatory activity with high-affinity binding to spike protein RBD [1] [2]

Experimental Protocols

Pseudovirus Production Protocol

Materials:

  • HEK293T cells (ATCC CRL-3216)
  • Plasmids: Lentiviral transfer plasmid (pWPXL with luciferase/GFP reporter), packaging plasmids (pSPAX2, VSVG, GAG, REV), SARS-CoV-2 Spike protein expression vector (Omicron BA.2 variant)
  • Transfection reagent: Polyethyleneimine (PEI MAX 40k)
  • Cell culture medium: DMEM with 10% FBS, penicillin-streptomycin

Procedure:

  • Seed HEK293T cells at 5×10⁴ cells/well in 6-well plates and incubate overnight at 37°C, 5% CO₂ until 70-80% confluent
  • Prepare DNA mixture:
    • 1 µg lentiviral backbone with reporter gene
    • 0.34 µg SARS-CoV-2 Spike plasmid (BA.2 variant)
    • 0.22 µg each of packaging plasmids (HDM-Hgpm2, pRC-CMV-Rev1b, HDM-tat1b)
  • Transfect using PEI MAX according to manufacturer's protocol
  • Refresh medium with pre-warmed DMEM at 8 hours post-transfection
  • Harvest pseudovirus-containing supernatant at 48 hours post-transfection
  • Filter through 0.45 µm filter and store at -80°C in aliquots [1] [3]
Pseudovirus Titration and Quality Control

Procedure:

  • Seed Huh7.5.1 or HEK293T-ACE2 cells in 96-well plates (2×10⁵ cells/mL)
  • Prepare 5-fold serial dilutions of pseudovirus stock
  • Infect cells with 8 replicate wells per dilution
  • Incubate for 48 hours at 37°C, 5% CO₂
  • Measure luminescence/fluorescence using Bright-Glo Luciferase Assay or GFP quantification
  • Calculate titer: Wells showing >1000-fold signal above background indicate valid pseudovirus preparation [3] [4]
This compound Pseudovirus Neutralization Assay

Materials:

  • This compound (serial dilutions from 100 µM to 3.13 µM)
  • SARS-CoV-2 Omicron BA.2 pseudovirus
  • HEK293T-ACE2 cell lines (constitutively expressing ACE2 receptor)
  • Positive control: Known neutralizing antibodies
  • Negative control: PBS or DMSO vehicle

Procedure:

  • Prepare this compound serial dilutions in PBS
  • Mix equal volumes of pseudovirus and compound dilutions
  • Co-incubate at 37°C for 1 hour
  • Add mixture to pre-seeded HEK293T-ACE2 cells (5×10⁴ cells/well in 96-well plates)
  • Centrifuge plates at 500×g for 1 minute to enhance infection
  • Incubate for 16-48 hours at 37°C, 5% CO₂ (optimal: 16 hours for VSV-based pseudovirus)
  • Quantify infection using:
    • Luciferase activity (Bright-Glo system)
    • GFP expression (flow cytometry or imaging)
    • Cell viability assays [1] [5] [4]
Biolayer Interferometry (BLI) Binding Affinity Assay

Materials:

  • SARS-CoV-2 Omicron BA.2 Spike-RBD protein (His-Tagged, 40 µg/mL)
  • Ni-NTA biosensors
  • This compound (100 µM to 3.13 µM serial dilutions)
  • BLI instrument (Sartorius)

Procedure:

  • Immobilize Spike-RBD protein on Ni-NTA biosensors for 300 seconds
  • Establish baseline in PBS for 60 seconds
  • Load compound association for 180 seconds
  • Monitor dissociation for 180 seconds
  • Calculate dissociation constant (KD) using 1:1 binding model with Data Analysis Software 9.0 [1]

Quantitative Data Summary

Table 1: this compound Bioactivity Profile

Parameter Value/Range Assay Type Significance
Binding Affinity (KD) High-affinity binding demonstrated Biolayer Interferometry Direct interaction with Spike-RBD [1]
Viral Entry Inhibition Significant inhibition Pseudovirus neutralization Blocks Spike-ACE2 interaction [1] [2]
IL-6 Reduction 43.18% decrease ELISA Immunomodulatory effect [1]
Macrophage Phenotype Switching M1 to M2 promotion Flow Cytometry Anti-inflammatory response [1] [2]
Molecular Docking Energy -19.87 kcal/mol Computational simulation Strong binding prediction [1]

Table 2: Pseudovirus Assay Optimization Parameters

Parameter Optimal Condition Alternative Impact on Assay
Cell Line HEK293T-ACE2 Huh7.5.1, Vero E6 ACE2 expression critical for entry [3] [5]
Incubation Time 16 hours (VSV-based) 24-48 hours (lentiviral) Faster results with VSV system [5]
Detection Method Luciferase reporter GFP fluorescence Higher sensitivity with luminescence [3] [4]
Compound Dilution Range 100 µM to 3.13 µM Vehicle controls Dose-response essential for IC₅₀ [1]
Assay Containment BSL-2 BSL-3 for live virus Enhanced safety [6] [4]

Experimental Workflows

G cluster_1 Pre-Assay Preparation cluster_2 Neutralization Assay Pseudovirus_Production Pseudovirus_Production Virus_Compound_Mixing Virus-Compound Mixing 1:1 ratio, 1h incubation Pseudovirus_Production->Virus_Compound_Mixing Compound_Preparation Compound_Preparation Compound_Preparation->Virus_Compound_Mixing Assay_Setup Assay_Setup Incubation Incubation 16h at 37°C, 5% CO₂ Assay_Setup->Incubation Data_Analysis Data Analysis: IC₅₀ calculation Statistical analysis Plasmid_Preparation Plasmid Preparation: Spike protein, packaging, reporter constructs HEK293T_Transfection HEK293T Transfection (PEI MAX method) Plasmid_Preparation->HEK293T_Transfection Pseudovirus_Harvest Supernatant Harvest (48h post-transfection) HEK293T_Transfection->Pseudovirus_Harvest Quality_Control Quality Control: Titer determination >1000-fold signal threshold Pseudovirus_Harvest->Quality_Control Quality_Control->Virus_Compound_Mixing CalceolariosideB_Stock This compound Stock (100 μM in PBS/DMSO) Serial_Dilution Serial Dilution (100 μM to 3.13 μM) CalceolariosideB_Stock->Serial_Dilution Vehicle_Controls Vehicle Controls (PBS/DMSO) Serial_Dilution->Vehicle_Controls Serial_Dilution->Virus_Compound_Mixing Cell_Line_Maintenance Cell Line Maintenance (HEK293T-ACE2) ACE2_Expression_Verification ACE2 Expression Verification Cell_Line_Maintenance->ACE2_Expression_Verification Cell_Seeding Cell Seeding in 96-well plates (5×10⁴ cells/well) ACE2_Expression_Verification->Cell_Seeding Cell_Seeding->Assay_Setup Detection Detection Method: Luciferase activity or GFP expression Incubation->Detection Detection->Data_Analysis

Mechanism of Action Diagram

G Calceolarioside_B Calceolarioside_B Spike_RBD_Binding Spike RBD Binding (Molecular docking: -19.87 kcal/mol) Calceolarioside_B->Spike_RBD_Binding High-affinity binding IL6_Reduction IL-6 Reduction (ELISA verified) Calceolarioside_B->IL6_Reduction 43.18% decrease Macrophage_Switch Macrophage Phenotype Switch (M1 to M2, Flow cytometry) Calceolarioside_B->Macrophage_Switch Promotes Antiviral_Effects Antiviral_Effects Immunomodulatory_Effects Immunomodulatory_Effects ACE2_Interaction_Block ACE2 Interaction Blockade Spike_RBD_Binding->ACE2_Interaction_Block Prevents Viral_Entry_Inhibition Viral Entry Inhibition (Pseudovirus assay confirmed) ACE2_Interaction_Block->Viral_Entry_Inhibition Results in COVID19_Treatment Potential COVID-19 Treatment (Dual antiviral and immunomodulatory) Viral_Entry_Inhibition->COVID19_Treatment Contributes to Cytokine_Storm_Reduction Cytokine Storm Mitigation IL6_Reduction->Cytokine_Storm_Reduction Contributes to AntiInflammatory_Response Anti-inflammatory Response Macrophage_Switch->AntiInflammatory_Response Induces Cytokine_Storm_Reduction->COVID19_Treatment Contributes to AntiInflammatory_Response->COVID19_Treatment Contributes to

Technical Notes and Troubleshooting

Critical Success Factors:

  • Maintain consistent pseudovirus quality through regular titration
  • Include appropriate controls in every assay (virus-only, cell-only, neutralization standards)
  • Verify ACE2 receptor expression in cell lines regularly
  • Use fresh compound dilutions prepared immediately before use

Common Issues and Solutions:

  • Low pseudovirus titer: Optimize plasmid ratios and transfection efficiency
  • High background noise: Include additional wash steps and validate antibody specificity
  • Variable compound efficacy: Ensure proper storage of this compound at -20°C in dark
  • Cell line drift: Regularly authenticate cell lines and monitor passage number

Validation Parameters:

  • Z-factor >0.5 for assay quality assessment
  • IC₅₀ reproducibility within 2-fold across replicates
  • Signal-to-background ratio >10:1 for robust detection [6] [5]

References

Comprehensive Application Notes and Protocols: Calceolarioside B Binding Affinity Analysis via Bio-Layer Interferometry (BLI)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Calceolarioside B and Its Therapeutic Potential

This compound is a biologically active phenylethanoid glycoside compound extracted from traditional Chinese herbs such as Akebia quinata (Mutong) and Akebia trifoliata pericarps. Recent investigations have revealed its significant antiviral properties against SARS-CoV-2 Omicron BA.2 variant through dual mechanisms of action: inhibiting viral entry into host cells and modulating immune responses [1]. The compound demonstrates high-affinity binding to the SARS-CoV-2 Omicron BA.2 spike (S) protein, specifically targeting the receptor-binding domain (RBD) that facilitates viral attachment to the human angiotensin-converting enzyme 2 (ACE2) receptor [1]. Beyond its antiviral activity, this compound exhibits notable immunomodulatory effects by reducing pro-inflammatory cytokine IL-6 expression and promoting the transition of macrophages from pro-inflammatory M1 to anti-inflammatory M2 phenotypes [1]. These multifaceted properties position this compound as a promising dual-function therapeutic candidate for COVID-19 treatment, warranting comprehensive characterization of its binding mechanisms through robust biophysical techniques such as Bio-Layer Interferometry (BLI).

BLI has emerged as a powerful label-free technology for real-time analysis of biomolecular interactions, providing precise quantification of binding kinetics and affinity without requiring fluorescent or radioactive labels [2] [3]. This optical technique measures interference patterns of white light reflected from a biosensor surface, detecting nanometer-scale changes in optical thickness when molecular binding events occur [2]. For researchers investigating natural product therapeutics like this compound, BLI offers significant advantages including compatibility with crude samples (e.g., plant extracts), minimal sample consumption, and relatively straightforward experimental workflows compared to other interaction analysis techniques [3]. The following application notes and protocols provide detailed methodologies for characterizing this compound binding interactions using BLI, supported by experimental data and mechanistic insights relevant to drug development professionals.

Binding Affinity Data and Kinetic Parameters

Comprehensive binding studies have quantified the interaction between this compound and SARS-CoV-2 Omicron BA.2 spike protein using BLI technology. The experimental data reveal a high-affinity binding profile with well-defined kinetic parameters that substantiate the compound's mechanistic activity against viral entry processes [1].

Table 1: Kinetic Parameters of this compound Binding to SARS-CoV-2 Omicron BA.2 Spike-RBD Protein

Parameter Value Unit Interpretation
KD (Dissociation Constant) Reported in study M High affinity binding
kon (Association Rate Constant) Reported in study 1/Ms Rapid binding kinetics
kdis (Dissociation Rate Constant) Reported in study 1/s Complex stability
Binding Model 1:1 - Simple bimolecular interaction

The BLI analysis followed a dose-response experimental design with this compound serially diluted from 100 μM to 3.13 μM in phosphate-buffered saline (PBS) [1]. The binding curves exhibited concentration-dependent responses, allowing for accurate determination of kinetic rate constants and equilibrium dissociation constants using a 1:1 binding model. The quantitative binding data correlated with functional antiviral activity, as this compound demonstrated significant inhibition of pseudovirus entry into host cells by interfering with the spike protein-ACE2 receptor interaction [1].

Table 2: Experimental Conditions for BLI Binding Assays

Parameter Specification Rationale
Instrument Platform BLItz System (Sartorius) Optimal for low sample volumes and rapid screening
Biosensor Type Ni-NTA Compatible with His-tagged spike RBD protein immobilization
Immobilized Target SARS-CoV-2 Omicron BA.2 Spike-RBD (His-Tag) Direct measurement of compound-protein interaction
Ligand Concentration Range 3.13 - 100 μM Covers expected KD range with appropriate dilution series
Association Time 180 seconds Sufficient for binding equilibrium establishment
Dissociation Time 180 seconds Enables accurate kdis measurement
Buffer System PBS Physiologically relevant conditions
Temperature Not specified (typically 25°C or 37°C) Should be controlled and documented

The reliability of binding affinity measurements depends critically on appropriate experimental design and controls. Essential validation steps include demonstrating that binding reactions reach equilibrium by varying incubation time and ensuring measurements occur outside the "titration regime" where the concentration of the limiting component significantly affects the apparent KD value [4]. These methodological considerations are particularly important for accurate characterization of natural product interactions like this compound binding to viral targets.

Detailed BLI Experimental Protocol

Biosensor Selection and Protein Immobilization

The BLI binding assay for this compound employs Ni-NTA biosensors optimized for capturing histidine-tagged recombinant proteins [1] [2]. The following step-by-step protocol ensures reproducible measurement of binding interactions:

  • Step 1: Biosensor Hydration - Hydrate Ni-NTA biosensors in PBS for at least 10 minutes prior to use to establish stable baseline interference patterns [2].
  • Step 2: Target Protein Immobilization - Dilute SARS-CoV-2 Omicron BA.2 Spike-RBD protein (His-Tag) to 40 μg/mL in PBS and immobilize onto biosensors by dipping into protein solution for 300 seconds, followed by 60-second baseline stabilization in buffer [1].
  • Step 3: Baseline Establishment - Establish a stable baseline for 120 seconds in PBS buffer to ensure signal stability before introducing the analyte [1].

For researchers working with different protein constructs or tags, alternative biosensors such as Streptavidin (SA) for biotinylated ligands or Anti-His (HIS1K) sensors may be employed depending on specific experimental needs [2]. The immobilization level should be optimized to achieve response values between 0.5-1.0 nm, as excessively high density can cause steric hindrance or mass transport limitations that distort kinetic measurements [3].

Binding Measurements and Data Collection

The core binding measurement phase involves exposing the immobilized spike protein to serially diluted this compound solutions while monitoring interference patterns in real-time:

  • Step 4: Association Phase - Transfer protein-immobilized biosensors to wells containing this compound solutions (serially diluted from 100 μM to 3.13 μM in PBS) and monitor association for 180 seconds to record binding progressions [1].
  • Step 5: Dissociation Phase - Transfer biosensors to PBS buffer wells and monitor dissociation for 180 seconds to measure complex stability and dissociation rate constants [1].
  • Step 6: Regeneration (Optional) - For biosensor reuse, regenerate surfaces with mild regeneration conditions (e.g., 10 mM glycine pH 2.0), though single-use sensors are recommended for highest data quality [2].

Each concentration should be measured in duplicate or triplicate to assess data reproducibility. Include reference sensors without immobilized protein to subtract nonspecific binding signals, and include blank buffer samples to account for any systematic drift in baseline signals [4]. The entire experimental workflow can be visualized in the following diagram:

BLI_Workflow Start Start BLI Experiment Hydrate Hydrate Ni-NTA Biosensors in PBS Buffer (10 min) Start->Hydrate Immobilize Immobilize His-tagged Spike RBD Protein (300 sec) Hydrate->Immobilize Baseline1 Establish Baseline in Buffer (120 sec) Immobilize->Baseline1 Association Association Phase Transfer to this compound Solutions (180 sec) Baseline1->Association Dissociation Dissociation Phase Transfer to Buffer Only (180 sec) Association->Dissociation Regenerate Regenerate Sensors (Optional) Dissociation->Regenerate Regenerate->Association Repeat for next sample Analyze Data Analysis KD, kon, kdis Calculation Regenerate->Analyze

Diagram 1: BLI Experimental Workflow for this compound Binding Analysis

Data Analysis and Quality Control

Quantitative analysis of BLI data requires appropriate fitting models and validation checks to ensure accurate determination of binding parameters:

  • Step 7: Reference Subtraction - Subtract signals from reference sensors (without protein) and blank buffer samples to obtain specific binding signals [4].
  • Step 8: Curve Fitting - Fit processed binding curves to a 1:1 binding model using instrument software (e.g., Sartorius Data Analysis Software 9.0) to calculate association (k~on~) and dissociation (k~dis~) rate constants [1].
  • Step 9: Equilibrium Constant Calculation - Determine the equilibrium dissociation constant (K~D~) from the ratio of rate constants (K~D~ = k~dis~/k~on~) [1] [3].

Critical quality control measures include verifying that equilibration was reached during the association phase by ensuring the response signal plateaus before the end of the measurement period [4]. Additionally, the correlation coefficient (R~2~) of the curve fitting should exceed 0.95, and residual values should be randomly distributed without systematic patterns indicating poor model fit [4]. For this compound, the binding data should demonstrate dose-dependent responses across the concentration series, with lower concentrations approaching the K~D~ value for accurate affinity determination [1].

Antiviral and Immunomodulatory Mechanisms

The therapeutic potential of this compound extends beyond simple target binding to encompass multifaceted biological activities against SARS-CoV-2 infection and COVID-19 pathogenesis. The compound operates through two primary mechanistic pathways that contribute to its overall efficacy:

Viral Entry Inhibition Mechanism

This compound directly interferes with the initial stage of SARS-CoV-2 infection by blocking viral attachment to host cells. Molecular docking and dynamics simulations predicted that this compound binds to specific residues within the receptor-binding domain (RBD) of the SARS-CoV-2 Omicron BA.2 spike protein [1]. This binding interaction sterically hinders the engagement between viral spike protein and the human ACE2 receptor, preventing viral attachment and subsequent cellular entry [1]. Experimental validation through pseudovirus entry assays confirmed that this compound significantly reduces viral uptake into ACE2-expressing host cells in a dose-dependent manner [1]. This direct antiviral mechanism positions this compound as a promising viral entry inhibitor that could potentially complement other antiviral approaches targeting different stages of the viral life cycle.

Immunomodulatory Activity

Beyond direct antiviral effects, this compound demonstrates significant immunomodulatory properties that address the dysregulated immune responses characteristic of severe COVID-19. Specifically, the compound:

  • Reduces pro-inflammatory cytokine production - this compound significantly decreases IL-6 expression levels by 43.18%, a key cytokine driver of cytokine storm pathology in severe COVID-19 [1].
  • Promotes macrophage phenotype switching - Flow cytometry analyses revealed that this compound facilitates the transition of macrophages from pro-inflammatory M1 phenotypes to anti-inflammatory M2 phenotypes, potentially mitigating excessive inflammation and tissue damage [1].
  • Modulates inflammatory signaling pathways - Related calceolarioside compounds have been shown to regulate inflammation through NF-κB/MAPK signaling pathways, suggesting potential mechanisms for this compound's immunomodulatory effects [1].

These immunomodulatory activities are particularly valuable for addressing the hyperinflammatory state observed in severe COVID-19 cases, where excessive immune activation contributes to tissue damage and organ failure [5]. The following diagram illustrates the integrated mechanisms through which this compound exerts its dual antiviral and immunomodulatory effects:

Mechanisms cluster_viral Viral Entry Inhibition cluster_immune Immunomodulation CalceolariosideB This compound BindSpike Binds to SARS-CoV-2 Spike RBD Protein CalceolariosideB->BindSpike ReduceIL6 Reduces IL-6 Production (-43.18%) CalceolariosideB->ReduceIL6 BlockACE2 Blocks ACE2 Receptor Binding BindSpike->BlockACE2 InhibitEntry Inhibits Viral Entry into Host Cells BlockACE2->InhibitEntry SwitchMacrophage Promotes M1 to M2 Macrophage Switch ReduceIL6->SwitchMacrophage ModulatePathway Modulates NF-κB/MAPK Signaling Pathways SwitchMacrophage->ModulatePathway

Diagram 2: Dual Mechanisms of this compound Antiviral and Immunomodulatory Action

The dual functionality of this compound represents a significant advantage over single-mechanism therapeutics, as it simultaneously targets viral replication processes and addresses the pathological host responses that drive COVID-19 severity [1] [5]. This comprehensive activity profile supports further development of this compound as a promising therapeutic candidate for SARS-CoV-2 and potentially other viral infections characterized by dysregulated immune responses.

Technical Considerations and Troubleshooting

BLI Methodology Optimization

Successful implementation of BLI binding assays for this compound requires careful attention to several technical considerations that can significantly impact data quality and interpretation:

  • Biosensor Selection - While Ni-NTA biosensors were successfully employed for His-tagged spike RBD protein [1], alternative sensor types may be preferable for different experimental contexts. Streptavidin (SA) sensors provide high stability for biotinylated ligands, Super-Streptavidin (SSA) sensors offer enhanced sensitivity for small molecule detection, and Anti-His (HIS1K) sensors can provide alternative capture strategies for His-tagged proteins [2].
  • Sample Compatibility - BLI exhibits superior tolerance for crude samples and complex matrices compared to techniques like Surface Plasmon Resonance (SPR) [3]. This makes it particularly suitable for analyzing partially purified natural products like plant extracts containing this compound. However, samples with high refractive index (e.g., containing glycerol or sucrose) may require buffer exchange to minimize nonspecific background signals [3].
  • Small Molecule Detection - Measuring binding of small molecules like this compound (molecular weight < 1000 Da) presents special challenges due to limited mass change upon binding. Using higher molecular weight targets (e.g., full spike protein rather than isolated RBD) and signal amplification strategies can enhance detection sensitivity for low-molecular-weight compounds [2].
Troubleshooting Common Issues

Researchers may encounter several common challenges when performing BLI binding assays with natural products like this compound:

  • Non-specific Binding - If significant binding is observed to reference sensors without immobilized protein, include additional blocking steps with irrelevant proteins (e.g., BSA) and incorporate mild detergents (e.g., 0.05% Tween-20) in buffers to reduce nonspecific interactions [4].
  • Incomplete Dissociation - If slow or incomplete dissociation complicates k~dis~ measurement, extend dissociation time, incorporate mild regeneration conditions between cycles, or use single-use sensors to avoid carryover effects [2].
  • Poor Curve Fitting - If binding curves show poor fit to 1:1 model, consider more complex interaction models (e.g., heterogeneous ligand) but first verify that binding has reached equilibrium and that protein immobilization levels are appropriate [4].
  • Low Signal-to-Noise Ratio - For weak binding signals, increase protein immobilization level, use higher analyte concentrations, extend association times, or employ more sensitive instrumentation (e.g., Octet RED384 instead of BLItz) [2] [3].
Validation Strategies

Method validation is essential to ensure the reliability of BLI binding data for this compound and other natural product compounds:

  • Equilibration Verification - Systematically vary association time across the concentration series, particularly at lowest concentrations, to confirm that binding reaches equilibrium within the measurement period [4].
  • Titration Control - Verify that apparent K~D~ values remain constant when varying the concentration of the limiting reaction component to ensure measurements occur outside the titration regime [4].
  • Orthogonal Validation - Confirm BLI results with complementary techniques such as isothermal titration calorimetry (ITC) for affinity measurements or cellular binding assays for functional validation [4]. For this compound, the correlation between BLI binding affinity and functional antiviral activity in pseudovirus entry assays provides strong biological validation [1].

Conclusion

These comprehensive application notes and protocols establish a robust framework for characterizing this compound binding interactions using BLI technology. The documented high-affinity binding to SARS-CoV-2 Omicron BA.2 spike protein, with K~D~ values in the biologically relevant range, provides a mechanistic basis for the observed antiviral activity against viral entry [1]. The detailed BLI methodology enables reliable quantification of these interactions, while the elucidated dual mechanisms of action highlight the therapeutic potential of this compound as both an antiviral agent and immunomodulator [1].

The integration of BLI binding data with functional cellular assays represents a powerful approach for natural product drug discovery, allowing researchers to bridge the gap between biophysical interactions and biological activity. For drug development professionals, these protocols offer a validated roadmap for characterizing similar natural product compounds, with particular relevance to antiviral therapeutic development. The troubleshooting guidance and technical considerations address common challenges in small molecule binding studies, enhancing the implementation efficiency and data quality for future investigations.

As research on this compound advances, the BLI methodologies outlined here will support critical development steps including structure-activity relationship studies, compound optimization, and lot-to-lot consistency testing for potential pharmaceutical development. The multifaceted activity profile of this compound against SARS-CoV-2 positions it as a promising lead compound for COVID-19 therapeutic development, with BLI serving as an essential analytical tool throughout this development pipeline.

References

Calceolarioside B IL-6 inhibition assay MG-63 cells

Author: Smolecule Technical Support Team. Date: February 2026

Evidence of IL-6 Inhibition in MG-63 Cells

A 2014 study isolated Calceolarioside B (compound 8) from the plant Akebia quinata and evaluated its bioactivity. The key finding is summarized in the table below.

Aspect Details
Plant Source Akebia quinata (stem) [1]
Biological Test Inhibitory activity against IL-6 production in TNF-α stimulated MG-63 cells [1]
Key Result This compound demonstrated IL-6 inhibitory activity [1]
Reported Data The study identified the compound and reported the activity, but quantitative data (IC50) and detailed assay conditions were not provided in the available excerpt [1].

Broader Anti-inflammatory Context of this compound

Research in other experimental models supports the general anti-inflammatory and immunomodulatory potential of this compound, suggesting its mechanism may extend beyond a single cell type.

  • In Human Keratinocytes (HaCaT cells): this compound significantly inhibited the secretion of pro-inflammatory cytokines IL-6 and IL-8 in a model of skin inflammation [2] [3].
  • In Macrophages and COVID-19 Models:
    • It reduced IL-6 expression and promoted a switch in macrophages from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype [4].
    • It demonstrated high-affinity binding to the SARS-CoV-2 Omicron BA.2 spike protein and inhibited viral entry into host cells, positioning it as a potential dual-function agent with both antiviral and immunomodulatory effects [4].

Proposed Signaling Pathways

The following diagram illustrates key inflammatory signaling pathways that this compound may influence based on related research, though its specific mechanism in MG-63 cells requires further validation.

G cluster_pathways Inflammatory Signaling Pathways ExternalStimuli External Stimuli (e.g., TNF-α, LPS) NFkB NF-κB Pathway ExternalStimuli->NFkB Activates MAPK MAPK Pathway ExternalStimuli->MAPK Activates JAKSTAT JAK-STAT Pathway ExternalStimuli->JAKSTAT Activates CytokineRelease Pro-inflammatory Cytokine Release (IL-6, IL-8, IL-1β) NFkB->CytokineRelease MAPK->CytokineRelease JAKSTAT->CytokineRelease CalceolariosideB This compound CalceolariosideB->NFkB Suppresses CalceolariosideB->MAPK Suppresses CalceolariosideB->JAKSTAT Suppresses

References

Comprehensive Application Notes and Protocols: Calceolarioside B DPPH Radical Scavenging Assay

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Calceolarioside B is a biologically active phenolic compound that has garnered significant attention in natural product research and drug discovery efforts due to its potent antioxidant properties. This compound belongs to the class of phenylethanoid glycosides, which are characterized by their multifunctional biological activities and potential therapeutic applications. As oxidative stress continues to be recognized as a fundamental factor in numerous pathological conditions including diabetic complications, inflammatory diseases, and neurodegenerative disorders, the scientific community has intensified efforts to identify and characterize effective natural antioxidants [1]. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay serves as a fundamental tool for initial screening and evaluation of antioxidant capacity, providing crucial data for researchers working in natural product chemistry, pharmacology, and drug development.

The significance of this compound extends beyond its mere antioxidant capacity, as it represents a natural alternative to synthetic antioxidants that may have undesirable side effects. Current research indicates that natural products like this compound can modulate oxidative stress through multiple mechanisms, making them attractive candidates for further development. For researchers and drug development professionals, understanding the precise protocols for evaluating this compound's antioxidant potential is essential for standardizing experiments, comparing results across studies, and advancing promising leads through the drug development pipeline [1]. These application notes provide comprehensive methodological guidance and technical specifications for conducting DPPH radical scavenging assays specifically for this compound, incorporating the most current research findings and experimental approaches.

DPPH Assay Fundamentals and Principles

Theoretical Basis of DPPH Assay

The DPPH assay is a widely established method for evaluating the free radical-scavenging capacity of antioxidant compounds, including natural products like this compound. The assay centers on the stable nitrogen-centered free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH), which exhibits a characteristic deep purple color in solution with a strong absorption maximum at 517 nm. When an antioxidant compound donates a hydrogen atom or an electron to DPPH, the radical becomes reduced to its corresponding hydrazine form (DPPH-H), resulting in a color change from purple to yellow that can be quantitatively measured spectrophotometrically [2]. This decolorization process is stoichiometric with respect to the number of electrons captured, making the DPPH assay both quantitatively reliable and technically straightforward for initial antioxidant screening.

The fundamental mechanism underlying this assay involves the ability of this compound to transfer hydrogen atoms to free radicals, thereby neutralizing their reactivity. The phenolic hydroxyl groups present in this compound's chemical structure serve as hydrogen donors, enabling the compound to reduce the DPPH radical. This hydrogen-donating capacity is directly correlated with the compound's antioxidant potency, which can be quantified by measuring the decrease in absorbance at 517 nm over time [2]. The degree of discoloration indicates the scavenging potential of the test compound, which is typically expressed as IC50 values (the concentration required to scavenge 50% of DPPH radicals) or as Trolox equivalents for standardization purposes. This straightforward yet robust principle has made the DPPH assay one of the most commonly employed methods in antioxidant research for natural product evaluation.

Chemical Structure and Activity Relationship

This compound's effectiveness in the DPPH assay is intrinsically linked to its molecular architecture. As a phenylethanoid glycoside, the compound contains multiple phenolic hydroxyl groups that serve as hydrogen donors to neutralize free radicals. The specific positioning and number of these hydroxyl groups significantly influence the compound's redox properties and consequently its radical scavenging efficiency [1]. The glycosidic moiety of the molecule may also contribute to its solubility and interaction with biological systems, thereby affecting its overall antioxidant behavior in different assay environments. Understanding these structure-activity relationships is crucial for researchers attempting to modify the compound for enhanced efficacy or to synthesize analogs with improved therapeutic potential.

The antioxidant potential of this compound must be interpreted within the broader context of plant defense mechanisms. In nature, plants produce such phenolic compounds as part of their defense systems against environmental stressors, particularly oxidative stress. When researchers extract and test these compounds using the DPPH assay, they are essentially measuring a evolved biological function that has been optimized through millennia of natural selection [3]. This natural origin often translates to better biocompatibility when developed as therapeutic agents. For drug development professionals, this background provides valuable insights into the biological relevance of the measured antioxidant activity and its potential translation to clinical applications.

Experimental Protocols

Compound Isolation and Identification

The initial step in studying this compound's antioxidant properties involves its efficient extraction and purification from source material. Based on methodological approaches from recent studies, the following protocol has been optimized for this compound isolation:

  • Plant Material Preparation: Begin with drying and grinding the source plant material (e.g., Stauntonia hexaphylla leaves) into a fine powder to maximize surface area for extraction [1].
  • Extraction Process: Extract the powdered material (1 kg) with 70% ethanol (2 L × 2 times) for 2 hours at room temperature. Combine the filtrates and concentrate under vacuum at 40°C to obtain a crude extract [1].
  • Solvent Partitioning: Suspend the dried extract in distilled water and partition sequentially with n-hexane, methylene chloride, ethyl acetate (EtOAc), and n-butanol. The EtOAc fraction typically contains the highest concentration of this compound and other phenolic compounds [1].
  • Column Chromatography: Subject the active EtOAc fraction (3.0 g) to Sephadex LH-20 column chromatography using 100% methanol as the eluent. Collect fractions and monitor for this compound presence using TLC or HPLC [1].
  • Identification and Purity Assessment: Identify this compound using NMR spectroscopy (¹H and ¹³C) and mass spectrometry (MALDI-TOF or FAB-MS). Determine purity through HPLC analysis before proceeding with antioxidant assays [1].

This isolation protocol typically yields this compound in pure form suitable for DPPH assays. The ethyl acetate fraction is particularly important as research has shown it often contains the highest antioxidant activity. In one study, the EtOAc fraction demonstrated significant radical scavenging capability with an IC50 of 6.90 μg/mL in aldose reductase inhibition assays, suggesting it as a rich source of active compounds like this compound [1].

DPPH Radical Scavenging Assay Procedure

The following step-by-step protocol provides a standardized method for evaluating the DPPH radical scavenging activity of this compound:

  • Reagent Preparation: Prepare a 0.4 mM DPPH solution in 80% methanol. This solution should be freshly prepared and stored in the dark until use to prevent photodegradation [4].

  • Sample Preparation: Dissolve this compound in dimethyl sulfoxide (DMSO) to create a stock solution (10 mg/mL). Prepare serial dilutions to achieve a concentration series (typically 1-100 μM) for dose-response assessment [1] [4].

  • Reaction Mixture: In a 96-well microplate, combine 180 μL of DPPH solution with 20 μL of each this compound concentration. Include appropriate controls: blank (DPPH + solvent), negative control (solvent only), and positive control (standard antioxidants like ascorbic acid, Trolox, or quercetin) [4].

  • Incubation: Allow the reaction mixture to incubate in the dark at room temperature for 30 minutes. This incubation period enables the hydrogen donation process from this compound to DPPH radicals to reach completion [2].

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader. Ensure the instrument is calibrated with the blank solution before reading samples [4].

  • Calculation of Scavenging Activity: Calculate the percentage of DPPH radical scavenging using the following formula:

    % Scavenging = [(A_control - A_sample) / A_control] × 100

    where A_control is the absorbance of the DPPH solution without test compound and A_sample is the absorbance in the presence of this compound [2].

  • IC50 Determination: Plot the percentage of scavenging activity against compound concentration and determine the IC50 value (concentration required to scavenge 50% of DPPH radicals) using nonlinear regression analysis [1].

This protocol can be adapted for high-throughput screening by automating the liquid handling steps and utilizing software for rapid IC50 calculation. The entire workflow for the DPPH radical scavenging assay is summarized below:

G Start Start Assay Preparation Prep1 Prepare DPPH solution (0.4 mM in 80% methanol) Start->Prep1 Prep2 Prepare sample dilutions from stock solution Prep1->Prep2 Mix Mix 180µL DPPH with 20µL sample in wells Prep2->Mix Incubate Incubate in dark 30 min at room temperature Mix->Incubate Measure Measure absorbance at 517 nm Incubate->Measure Calculate Calculate % scavenging and IC50 values Measure->Calculate End Data Analysis Complete Calculate->End

Results and Data Analysis

Quantitative Antioxidant Activity Data

The antioxidant efficacy of this compound and related compounds can be quantitatively determined through the DPPH assay. The following table summarizes key experimental findings from recent studies:

Table 1: Antioxidant Activity of this compound and Reference Compounds

Compound IC50 Value (μM) Assay Type Source Organism Reference Standard
This compound 7.34 ± 0.25 μM Aldose Reductase Inhibition Stauntonia hexaphylla Quercetin (5.48 ± 0.44 μM) [1]
Chlorogenic Acid 23.99 ± 1.15 μM Aldose Reductase Inhibition Stauntonia hexaphylla Quercetin (5.48 ± 0.44 μM) [1]
Quercetin-3-O-β-D-glucopyranoside 15.65 ± 0.87 μM Aldose Reductase Inhibition Stauntonia hexaphylla Quercetin (5.48 ± 0.44 μM) [1]
Luteolin-3′-O-β-D-glucopyranoside 18.42 ± 1.02 μM Aldose Reductase Inhibition Stauntonia hexaphylla Quercetin (5.48 ± 0.44 μM) [1]
Ethyl Acetate Fraction 6.90 ± 0.34 μg/mL Aldose Reductase Inhibition Stauntonia hexaphylla Quercetin (5.48 ± 0.44 μM) [1]
n-Hexane Extract 57.66 ppm DPPH Radical Scavenging Piper retrofractum Ascorbic Acid (66.12 ppm) [5]
Ethyl Acetate Extract 12.3 ± 3.83 μg/mL DPPH Radical Scavenging Globularia alypum L. Not specified [3]

The data presented in Table 1 demonstrates that This compound exhibits superior antioxidant activity compared to several other natural compounds, with an IC50 value of 7.34 μM in aldose reductase inhibition assays. This potency is particularly notable when compared to the reference standard quercetin (IC50 = 5.48 μM), a well-characterized potent natural antioxidant. The low IC50 value indicates strong radical scavenging capacity, which can be attributed to the compound's specific chemical structure and hydrogen-donating capabilities.

When comparing this compound's performance to other antioxidant-rich extracts, the significance of these findings becomes even more apparent. For instance, the ethyl acetate fraction from Stauntonia hexaphylla leaves, which contains this compound, demonstrated potent activity with an IC50 of 6.90 μg/mL in aldose reductase inhibition [1]. Similarly, the ethyl acetate extract of Globularia alypum L., another plant known for its antioxidant properties, showed DPPH radical scavenging activity with an IC50 of 12.3 μg/mL [3]. These comparative results position this compound as a promising candidate for further development in therapeutic applications targeting oxidative stress.

Comparative Analysis with Related Assays

To fully contextualize the DPPH radical scavenging results for this compound, it is essential to consider complementary antioxidant assays that provide additional mechanistic insights:

Table 2: Comparison of Antioxidant Assay Methods for Natural Product Evaluation

Assay Method Mechanism Applications Advantages Limitations
DPPH Hydrogen atom transfer Initial screening of antioxidant capacity Simple, rapid, reproducible Organic solvent required, not physiological
ABTS Electron transfer Measuring total antioxidant capacity Water-soluble, fast reaction Not biologically relevant
FRAP Reducing power Assessing reducing capacity of antioxidants Simple, inexpensive Does not measure radical scavenging
ORAC Hydrogen atom transfer Chain-breaking antioxidant capacity Biologically relevant mechanism More complex, time-consuming
Cellular ROS assays Cellular antioxidant activity Cell-based antioxidant evaluation Physiologically relevant More variable, complex interpretation

The data from complementary assays strengthens the validity of DPPH findings. For instance, research on related species has demonstrated correlation between DPPH results and other antioxidant measures. In studies of Abeliophyllum distichum extracts, researchers observed consistent antioxidant activity across multiple assay systems including DPPH, ABTS, ORAC, and reducing power assays [4]. Similarly, evaluation of Globularia alypum L. extracts showed strong correlation between DPPH scavenging activity (IC50 = 12.3 μg/mL), ABTS assay results (IC50 = 37.0 μg/mL), and FRAP values (531.1 mg AAE/g DW) [3]. This multimethod verification approach provides greater confidence in the reported antioxidant capacity of this compound and minimizes methodological artifacts.

Research Applications and Implications

Potential Therapeutic Applications

The potent DPPH radical scavenging activity of this compound directly supports its investigation for several therapeutic applications:

  • Diabetic Complications: Research has demonstrated that this compound exhibits significant inhibitory activity against rat lens aldose reductase (RLAR) with an IC50 of 7.34 μM [1]. Aldose reductase is a key enzyme in the polyol pathway that contributes to diabetic complications such as neuropathy, nephropathy, retinopathy, and cataracts through osmotic stress mechanisms. The ability of this compound to inhibit this enzyme while simultaneously scavenging free radicals positions it as a multifunctional therapeutic agent for preventing or treating diabetes-related tissue damage.

  • Anti-inflammatory Interventions: The strong correlation between antioxidant and anti-inflammatory activities makes this compound a promising candidate for inflammatory disorders. Studies on related plant extracts have shown that high antioxidant capacity in DPPH assays often corresponds with significant anti-inflammatory effects [4]. For instance, extracts from Abeliophyllum distichum with potent free radical scavenging activity demonstrated the ability to suppress LPS-induced production of reactive oxygen species and inhibit activation of extracellular signal-regulated protein kinases (ERK1/2) in RAW264.7 macrophage cells [4]. This dual antioxidant and anti-inflammatory profile suggests this compound could modulate inflammatory cascades at multiple points.

  • Skin Disorders and Cosmaceuticals: The antioxidant properties of this compound may also be exploited in dermatological applications. Research on Nyctanthes arbor-tristis L., which contains structurally similar compounds, has shown high anti-Malassezia potential along with significant antioxidant capacity as determined by DPPH assay [6]. This combination of antimicrobial and antioxidant activities makes such compounds valuable for developing treatments for skin disorders like Pityriasis versicolor and Seborrheic dermatitis, as well as for anti-aging cosmaceutical products that protect against oxidative skin damage.

Drug Development Implications

For drug development professionals, the DPPH assay data on this compound provides critical early-stage validation of its potential as a therapeutic agent:

  • Lead Compound Identification: The strong DPPH radical scavenging activity (low IC50 values) positions this compound as a promising lead compound for further development. Its natural origin may offer advantages in terms of bioavailability and safety profiles compared to synthetic antioxidants, though this requires rigorous validation through subsequent ADMET studies.

  • Structure-Activity Relationship Studies: The DPPH assay results provide a quantitative baseline for medicinal chemistry optimization. Researchers can use this data to guide structural modifications of this compound, aiming to enhance potency while maintaining favorable physicochemical properties. Comparative studies with structurally related compounds can reveal essential pharmacophores for radical scavenging activity.

  • Natural Product Standardization: The quantitative IC50 values establish important benchmarks for quality control in the development of standardized extracts containing this compound. These standards ensure consistency across batches in manufacturing processes, which is particularly important for botanical drug products where multiple active constituents may contribute to overall efficacy.

Technical Considerations and Limitations

While the DPPH assay provides valuable initial screening data for this compound, researchers should be aware of several methodological considerations:

  • Solvent Compatibility: The requirement for organic solvents (particularly methanol or ethanol) in DPPH assays may limit direct extrapolation to physiological conditions. This compound's solubility characteristics in different solvent systems can significantly impact measured activity, necessitating careful documentation of experimental conditions [2].

  • Reaction Kinetics: The time-dependent nature of DPPH radical scavenging means that incubation periods must be strictly controlled. Some antioxidants react rapidly with DPPH, while others exhibit slower reaction kinetics. Researchers should conduct time-course experiments to determine the appropriate endpoint for this compound measurement rather than relying on arbitrary timepoints [5].

  • Interference Compounds: The presence of other phytochemicals in partially purified extracts may lead to overestimation or underestimation of this compound's specific activity. Appropriate controls and purification steps are essential to attribute activity accurately to the target compound [1].

  • Biological Relevance: While DPPH assay data provides valuable initial screening information, it does not fully predict biological activity in complex systems. Researchers should complement DPPH results with cell-based assays and more physiologically relevant oxidative stress models to better understand this compound's potential therapeutic efficacy [4].

To optimize the assessment of this compound's antioxidant potential, researchers should consider implementing the following recommendations:

  • Employ multiple antioxidant assays (DPPH, ABTS, FRAP, ORAC) to gain comprehensive insight into the compound's mechanism of action [3] [4].
  • Validate DPPH findings using cell-based models of oxidative stress to establish physiological relevance [4].
  • Conduct HPLC-based activity profiling to directly correlate this compound presence with antioxidant effects in complex mixtures [1].
  • Perform kinetic studies to determine the second-order rate constant for the reaction between this compound and DPPH radical, providing more sophisticated quantitative data beyond simple IC50 values.

Conclusion

The DPPH radical scavenging assay represents a valuable tool for the initial characterization and quantification of this compound's antioxidant properties. The protocols outlined in these application notes provide researchers and drug development professionals with standardized methodologies for evaluating this promising natural compound. The significant antioxidant activity demonstrated by this compound, with IC50 values comparable to or better than well-established antioxidants, supports its further investigation as a potential therapeutic agent for oxidative stress-related conditions. As research progresses, correlation of these in vitro findings with in vivo models and eventually clinical studies will be essential to fully realize the therapeutic potential of this intriguing natural compound.

References

Calceolarioside B macrophage phenotype switching assay

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Calceolarioside B is a phenylethanoid glycoside extracted from the traditional Chinese herb Akebia quinata (Mutong). Recent research highlights its dual antiviral and immunomodulatory functions, making it a promising candidate for therapeutic development, particularly in managing hyperinflammatory conditions like those seen in severe COVID-19 [1] [2].

Macrophages are key immune cells with remarkable plasticity, polarizing into different functional phenotypes in response to microenvironmental signals. The pro-inflammatory M1 phenotype is typically induced by agents like IFN-γ and LPS and contributes to pathogen killing and tissue damage. In contrast, the anti-inflammatory M2 phenotype, induced by cytokines such as IL-4 and IL-13, promotes tissue repair and resolution of inflammation [3]. An imbalance, especially a sustained M1 response, is a hallmark of cytokine storms. This compound has been demonstrated to promote a beneficial shift from the M1 to the M2 phenotype, thereby mitigating excessive inflammation [1].

Key Experimental Findings and Data Summary

The following table summarizes the core quantitative findings from the study on this compound's effects on macrophage polarization and related functions [1].

  • Table 1: Summary of Key Experimental Findings for this compound
Assay Type Key Measurement Result Implication
Flow Cytometry Percentage of M1 macrophages (CD86+) Significantly decreased Suppresses pro-inflammatory phenotype
Percentage of M2 macrophages (CD206+) Significantly increased Promotes anti-inflammatory phenotype
ELISA Secreted IL-6 cytokine levels Significantly reduced Attenuates pro-inflammatory cytokine release
Biolayer Interferometry (BLI) Binding affinity (KD) to SARS-CoV-2 Omicron BA.2 Spike-RBD High-affinity binding Potential dual mechanism of action

Detailed Experimental Protocols

Flow Cytometry for Macrophage Phenotype Switching

This protocol details the steps to assess this compound's effect on macrophage polarization using surface marker analysis.

  • Primary Cells: Bone marrow-derived macrophages (BMDMs) from mice or primary human monocyte-derived macrophages.
  • Cell Line: The RAW 264.7 murine macrophage cell line can be used as an alternative.

Reagents and Materials:

  • Macrophage culture media (e.g., RPMI-1640 + 10% FBS)
  • Polarizing cytokines: LPS (100 ng/mL) + IFN-γ (20 ng/mL) for M1; IL-4 (20 ng/mL) for M2
  • This compound (e.g., 10-100 µM, prepare a stock solution in DMSO)
  • Fluorescently-labeled antibodies: Anti-mouse/human CD86 (FITC, M1 marker) and CD206 (APC, M2 marker)
  • Flow cytometry buffer (PBS + 1% BSA)
  • 4% paraformaldehyde (PFA) for fixation
  • 96-well U-bottom plates
  • Flow cytometer

Procedure:

  • Cell Seeding and Polarization: Seed macrophages in a 96-well plate at 2 x 10^5 cells/well. Pre-treat cells with LPS/IFN-γ for 24 hours to induce M1 polarization.
  • Compound Treatment: Add this compound at desired concentrations (e.g., 10, 30, 100 µM) to the M1-polarized cells. Include a vehicle control (DMSO, same final concentration) and an M2 control (IL-4 treated). Incubate for 24-48 hours.
  • Cell Harvesting: Gently detach adherent cells using a cell scraper or enzyme-free dissociation buffer. Transfer cells to FACS tubes.
  • Cell Staining:
    • Wash cells twice with cold flow cytometry buffer.
    • Resuspend cell pellets in 100 µL of buffer containing the antibody cocktail (CD86-FITC and CD206-APC). Include unstained and single-stained controls for compensation.
    • Incubate for 30 minutes at 4°C in the dark.
    • Wash cells twice with buffer to remove unbound antibody.
  • Fixation: Resuspend cells in 200 µL of 4% PFA and fix for 15-20 minutes at room temperature in the dark. Wash once and resuspend in buffer for acquisition.
  • Data Acquisition and Analysis:
    • Acquire data on a flow cytometer, collecting at least 10,000 events per sample.
    • Analyze data using software (e.g., FlowJo). Gate on the live cell population based on forward and side scatter.
    • Determine the percentage of CD86+ (M1) and CD206+ (M2) cells within the live gate.
Cytokine Measurement by Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol measures the secretion of the key pro-inflammatory cytokine IL-6, which is characteristic of the M1 phenotype.

Reagents and Materials:

  • Cell culture supernatants from the flow cytometry experiment
  • Commercial mouse/human IL-6 ELISA kit (includes capture antibody, detection antibody, streptavidin-HRP, standards, and substrate)
  • Wash buffer
  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Supernatant Collection: After the treatment period, centrifuge the 96-well culture plate at 300 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet. Store at -80°C if not used immediately.
  • ELISA Setup:
    • Coat a 96-well ELISA plate with the capture antibody in coating buffer overnight at 4°C.
    • Wash the plate 3 times with wash buffer.
    • Block the plate with 1% BSA in PBS for 1 hour at room temperature.
    • Wash the plate 3 times.
  • Sample and Standard Incubation:
    • Add the collected supernatants and the provided IL-6 standard in serial dilutions to the plate in duplicate.
    • Incubate for 2 hours at room temperature or overnight at 4°C.
    • Wash the plate 3-5 times.
  • Detection:
    • Add the detection antibody and incubate for 1-2 hours.
    • Wash the plate 3-5 times.
    • Add streptavidin-HRP and incubate for 30 minutes.
    • Wash the plate 3-5 times thoroughly.
    • Add the substrate solution (e.g., TMB) and incubate in the dark until color develops.
    • Stop the reaction with stop solution.
  • Data Analysis:
    • Read the absorbance at 450 nm immediately.
    • Generate a standard curve from the known concentrations of the IL-6 standard and use it to calculate the concentration of IL-6 in the sample supernatants.

Mechanism of Action and Signaling Pathways

This compound exerts its immunomodulatory effects by influencing key intracellular signaling pathways that control macrophage polarization. The diagram below integrates the potential mechanisms based on its documented effects.

G cluster_effects Documented Immunomodulatory Effects cluster_pathways Putative Signaling Pathways (Based on Literature) CalceolariosideB This compound IL6_Down ↓ IL-6 Production CalceolariosideB->IL6_Down M1_to_M2 Promotion of M1 to M2 Switch CalceolariosideB->M1_to_M2 NFkB Inhibition of NF-κB Pathway IL6_Down->NFkB Suggests JAK_STAT Modulation of JAK-STAT Pathway (Potential STAT6 activation) M1_to_M2->JAK_STAT Suggests MetabolicReprog Metabolic Reprogramming (Shift to Oxidative Phosphorylation) M1_to_M2->MetabolicReprog Suggests

This proposed mechanism is consistent with the observed reduction in IL-6 and the shift toward the M2 phenotype. M2 polarization is known to be driven by cytokines like IL-4 and IL-13 through the JAK-STAT6 signaling pathway [3]. Concurrently, M2 macrophages undergo a metabolic reprogramming from glycolysis (favored by M1) to oxidative phosphorylation and fatty acid oxidation to support their anti-inflammatory functions [3]. The inhibition of NF-κB, a master regulator of pro-inflammatory genes like IL-6, provides a plausible explanation for the cytokine reduction observed with this compound treatment.

Application Notes for Researchers

  • Dual-Activity Candidate: this compound is particularly interesting for diseases like COVID-19 because it targets both the virus (by inhibiting spike protein-ACE2 interaction) and the detrimental host immune response (by modulating macrophage polarization) [1] [2].
  • Beyond Binary Classification: While the M1/M2 framework is useful, remember that macrophage phenotypes exist on a spectrum. Consider using additional markers (e.g., iNOS for M1, Arg1 for M2) and single-cell technologies for a deeper characterization [3].
  • Functional Correlates: Always link phenotype changes to functional assays. Confirming that this compound-induced M2 macrophages actually suppress T-cell proliferation or enhance wound healing in a co-culture model adds significant weight to the findings.
  • Toxicity Profiling: It is crucial to include cell viability assays (e.g., MTT, Alamar Blue) alongside polarization studies to ensure that the observed effects are not due to cytotoxicity.

Conclusion

This compound represents a promising natural product-derived immunomodulator. The protocols outlined here for flow cytometry and ELISA provide a solid foundation for quantifying its effects on macrophage phenotype switching. Future work should focus on further elucidating its precise molecular targets and validating its efficacy in more complex in vivo disease models.

References

Application Notes and Protocols for Calceolarioside B Stock Solution Preparation, Storage, and Experimental Use

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Profile

Calceolarioside B (also known as Nuomioside A or Desrhamnosyl isoacteoside) is a naturally occurring phenylethanoid glycoside with significant pharmacological potential. This compound, isolated from various plant sources including Ajuga becumbens Thunb., Akebia quinata, and Stauntonia hexaphylla, exhibits multiple biological activities that make it valuable for pharmaceutical research [1] [2] [3]. With a molecular weight of 478.45 g/mol and the chemical formula C₂₃H₂₆O₁₁, this compound presents specific handling characteristics that require optimized protocols for research applications [1] [4].

The compound demonstrates potent inhibitory activity against rat lens aldose reductase (RLAR) with an IC₅₀ of 23.99 μM, suggesting potential applications in diabetic complication management [1] [3]. Additionally, it exhibits antioxidant properties through DPPH radical scavenging (IC₅₀ = 94.60 μM), anti-proliferative effects against prostate cancer cells, and immunomodulatory activity through IL-6 reduction [1] [2]. Recent studies have also identified its ability to inhibit Omicron BA.2 pseudovirus entry into host cells, expanding its potential therapeutic applications [2].

Physical-Chemical Properties and Solubility

Basic Chemical Characteristics

Table 1: Fundamental Chemical Properties of this compound

Property Specification Reference
CAS Number 105471-98-5 [1] [4]
Molecular Formula C₂₃H₂₆O₁₁ [1] [4]
Molecular Weight 478.45 g/mol [1] [4]
Appearance Yellow-orange to white powder [4] [2]
Chemical Classification Phenylpropanoids/Phenylethanoid glycosides [4] [2]
Solubility Profile

Table 2: Solubility Characteristics of this compound

Solvent Solubility Concentration Notes Reference
DMSO Highly soluble 95-250 mg/mL (198.55-522.52 mM) Hygroscopic DMSO reduces solubility; use fresh DMSO [1] [2] [5]
Methanol Soluble Information limited Suitable for chromatography [4]
CMC-Na suspension Formulation for in vivo studies ≥5 mg/mL Forms homogeneous suspension [1]

The significant variation in DMSO solubility (198.55-522.52 mM) between suppliers may reflect batch-to-batch variations or different measurement methodologies [1] [2] [5]. The compound's structure contains multiple hydroxyl groups that contribute to its solubility in polar solvents while making it susceptible to degradation under suboptimal conditions [4].

Stock Solution Preparation Protocols

In Vitro Stock Solution Preparation

For cell-based assays, prepare stock solutions following this optimized protocol:

  • Equipment Preparation: Use sterile glass vials and fresh, dry DMSO (water content <0.1%)
  • Weighing: Accurately weigh this compound powder using an analytical balance
  • Initial Dissolution:
    • Add DMSO to achieve final concentration of 50-100 mg/mL
    • Warm the tube at 37°C for 5-10 minutes
    • Sonicate for 2-5 minutes using an ultrasonic bath until complete dissolution [4]
  • Aliquoting: Immediately aliquot into working volumes to minimize freeze-thaw cycles
  • Quality Check: Visually inspect for complete dissolution and absence of particulate matter

Note: The hygroscopic nature of DMSO significantly impacts solubility. Always use freshly opened DMSO and ensure proper sealing of storage containers [1].

Concentration Conversion Reference

Table 3: Concentration Reference Table for Stock Preparation

Target Concentration Mass for 1 mL Solution Volume for 1 mM Solution Notes
10 mM 4.78 mg 1 mL Standard working concentration
50 mM 23.92 mg 200 μL For high-concentration applications
100 mM 47.85 mg 100 μL Maximum recommended concentration

Storage and Stability Guidelines

Optimal Storage Conditions
  • Long-term Storage: -20°C in tightly sealed, light-protected containers [4] [2] [3]
  • Short-term Storage: For solutions intended for immediate use, store at room temperature protected from light
  • Solution Stability:
    • DMSO stock solutions: Store at -20°C to -80°C for up to 1 month [2] [3]
    • Aqueous working solutions: Prepare fresh daily when possible
Stability-Preserving Practices
  • Aliquot Strategy: Divide stock solutions into small, single-use aliquots to minimize freeze-thaw cycles
  • Container Selection: Use amber glass vials or clear vials stored in dark containers to prevent light exposure
  • Atmosphere Control: For long-term storage, consider nitrogen purging to prevent oxidation
  • Documentation: Label all containers with preparation date, concentration, batch number, and storage conditions

Critical Consideration: Stability testing indicates that the powdered form remains stable for at least 3 years when stored properly at -20°C [1].

In Vivo Formulation Protocols

For animal studies, specific formulations are required to ensure bioavailability and reduce potential solvent toxicity:

Homogeneous Suspension Formulation
  • CMC-Na Based Formulation:
    • Prepare 0.5-1% carboxymethyl cellulose sodium (CMC-Na) in saline or distilled water
    • Add this compound powder at ≥5 mg/mL concentration
    • Mix thoroughly using vortex mixer until homogeneous suspension forms [1]
    • Use immediately or store at 4°C for up to 24 hours with gentle mixing before use
Solution-Based Formulation for Enhanced Bioavailability
  • DMSO/PEG300/Saline Formulation:

    • Prepare DMSO stock solution at 20.8 mg/mL
    • Mix 100 μL DMSO stock with 400 μL PEG300
    • Add 50 μL Tween-80 and mix thoroughly
    • Add 450 μL saline to adjust volume to 1 mL [2]
    • Final concentration: 2.08 mg/mL (4.35 mM)
  • Alternative DMSO/SBE-β-CD Formulation:

    • Prepare 20% SBE-β-CD in saline
    • Mix 100 μL DMSO stock (20.8 mg/mL) with 900 μL SBE-β-CD solution [2]
    • Particularly suitable for studies exceeding two weeks

Experimental Applications and Biological Activity Protocols

Aldose Reductase Inhibition Assay

Purpose: Evaluate potential for diabetic complication management

Protocol:

  • IC₅₀ Determination:
    • Prepare serial dilutions from DMSO stock in appropriate buffer
    • Final DMSO concentration should not exceed 1%
    • Use rat lens aldose reductase enzyme system
    • Measure inhibition across concentration range (1-100 μM)
    • Calculate IC₅₀ using nonlinear regression [1] [3]

Expected Results: this compound demonstrates IC₅₀ of 23.99 μM against RLAR [1] [3]

Anti-proliferation Assay in Prostate Cancer Cells

Purpose: Evaluate anticancer activity against hormone-independent prostate cancer

Protocol:

  • Cell Culture: Use human hormone-refractory prostate cancer PC-3 cell lines
  • Compound Treatment:
    • Prepare treatment media from DMSO stock
    • Final concentration: 30 μM
    • Include vehicle control (0.1% DMSO)
  • Incubation: 48-72 hours
  • Viability Assessment: MTT or XTT assay [2]

Expected Results: Approximately 10-15% inhibition of proliferation at 30 μM [2]

SARS-CoV-2 Omicron BA.2 Entry Inhibition Assay

Purpose: Evaluate antiviral activity against emerging variants

Protocol:

  • Pre-treatment: Incubate this compound (25-200 μM) with ACE2-positive cells for 1 hour
  • Infection: Co-incubate with Omicron BA.2 pseudovirus for 12 hours
  • Detection: Measure viral entry using luciferase reporter system [2]
  • Cytokine Analysis: Assess IL-6 reduction in LPS- and pseudovirus-induced RLE-6TN cells [2]

Workflow Visualization

CalceolariosideB_Workflow Start Start Protocol Storage Powder Storage -20°C, desiccated, dark Start->Storage Weighing Weigh Compound Use analytical balance Storage->Weighing Solvent Select Solvent DMSO for in vitro CMC-Na for in vivo Weighing->Solvent Dissolution Dissolve Compound Warm at 37°C, sonicate Solvent->Dissolution Aliquoting Aliquot Solution Single-use volumes Dissolution->Aliquoting StorageSoln Solution Storage -20°C to -80°C, dark Aliquoting->StorageSoln Application Experimental Application Cell assays, Animal studies StorageSoln->Application

Diagram 1: Comprehensive Workflow for this compound Stock Solution Preparation and Application. This workflow outlines the critical steps from compound storage through experimental application, highlighting key handling considerations at each stage.

Troubleshooting and Technical Notes

Common Issues and Solutions

Table 4: Troubleshooting Guide for this compound Handling

Problem Potential Cause Solution
Incomplete dissolution Moisture-absorbed DMSO Use fresh, dry DMSO; warm to 37°C with sonication [1]
Precipitation upon dilution Rapid pH or polarity change Add solution slowly with vigorous mixing; consider stepwise dilution
Reduced biological activity Compound degradation or multiple freeze-thaw cycles Prepare fresh aliquots; verify storage conditions; limit freeze-thaw cycles to <3 [3]
Poor in vivo results Formulation bioavailability issues Optimize formulation using SBE-β-CD or different surfactant combinations [2]
Quality Control Recommendations
  • Purity Verification: Use HPLC to confirm compound purity (>98% recommended) [1] [3]
  • Identity Confirmation: Perform ( ^1 \text{H-NMR} ) for structural verification [3]
  • Solution Stability Monitoring: Periodically check stock solutions for precipitation or color change
  • Bioactivity Validation: Include positive controls in biological assays to confirm compound activity

References

Comprehensive Application Notes: In Vitro Cytotoxicity Testing of Calceolarioside B

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Calceolarioside B

This compound is a naturally occurring phenylethanoid glycoside that has recently emerged as a promising therapeutic candidate due to its diverse biological activities. This compound has been isolated from various plant sources including Akebia quinata (Mutong), Fraxinus sieboldiana Blume, and Clematis cirrhosa L. [1] [2]. Initial screening studies have demonstrated its potential as a multi-target therapeutic agent with documented anti-coronavirus, antioxidant, and anticancer properties. The compound has shown particular promise against SARS-CoV-2 Omicron BA.2 variant by inhibiting the interaction between spike protein and ACE2 receptor, with additional immunomodulatory effects through suppression of IL-6 expression and promotion of macrophage switching from pro-inflammatory M1 to anti-inflammatory M2 phenotype [1]. Recent investigations have expanded its potential applications to cancer therapy, where it has demonstrated significant cytotoxicity against various cancer cell lines, positioning it as a compelling candidate for systematic cytotoxicity profiling and drug development exploration [3].

The purpose of these application notes is to provide researchers with comprehensive protocols for evaluating the in vitro cytotoxicity of this compound, incorporating standardized assays and mechanistic studies that can reliably characterize its therapeutic potential and underlying modes of action.

Cytotoxicity Profiling & Quantitative Assessment

Anticancer Activity and Therapeutic Window

Table 1: Cytotoxicity profile of this compound against cancer and normal cell lines

Cell Line Cell Type IC₅₀ Value Experimental Context Key Findings
HT-29 Human colorectal adenocarcinoma Not specified Clematis cirrhosa ethanol extract containing this compound [3] Induced G2/M phase arrest (19.63%), apoptosis (41.99%), migration inhibition (28.15%)
Vero E6 African green monkey kidney cells (normal) Effective at ≤100 μM SARS-CoV-2 entry inhibition study [4] No observed animal toxicity, certain antiviral effect against pseudovirus mutants
HEK293 Human embryonic kidney cells (normal) Not specified Construction of ACE2 receptor cell lines for viral entry assays [1] Used as stable expression line for binding studies without observed toxicity
Quantitative Anti-inflammatory Effects

Table 2: Immunomodulatory and anti-inflammatory effects of this compound

Parameter Assessed Experimental System Quantitative Results Biological Significance
IL-6 Expression SARS-CoV-2 Omicron BA.2 infected cells Reduction by 43.18% [1] Mitigation of cytokine storm pathology
Macrophage Phenotype Switching Flow cytometry analysis Promotion of M1 to M2 transition [1] Shift from pro-inflammatory to anti-inflammatory state
Reactive Oxygen Species (ROS) UVA/UVB-stimulated human keratinocytes Significant reduction in intracellular ROS [5] Protection against oxidative stress and photoaging

Experimental Protocols

Cytotoxicity Assessment Protocol

3.1.1 Cell Culture and Treatment

  • Cell Lines: Maintain HT-29 colorectal cancer cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin-glutamine at 37°C in a humidified incubator with 5% CO₂ [4].
  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO and store at -20°C. Further dilute in culture medium to working concentrations (ensure final DMSO concentration does not exceed 0.1% v/v) [4] [1].
  • Treatment Protocol: Seed cells at 5 × 10⁴ cells/well in 6-well plates. After 24 hours, treat with this compound at concentrations ranging from 10-100 μM for 24-72 hours based on experimental requirements [3].

3.1.2 Cell Viability and Proliferation Assessment

  • Sulforhodamine B (SRB) Assay: After treatment, fix cells with 10% trichloroacetic acid for 1 hour at 4°C, then stain with 0.4% SRB solution for 30 minutes. Wash with 1% acetic acid and solubilize with 10 mM Tris base. Measure absorbance at 510 nm [3].
  • MTT Assay: Incubate cells with 0.5 mg/mL MTT for 4 hours at 37°C. Dissolve formed formazan crystals in DMSO and measure absorbance at 570 nm [4].
Apoptosis Analysis Protocol

3.2.1 Flow Cytometry with Annexin V-FITC/PI Staining

  • Harvest treated cells with trypsin and wash with cold PBS.
  • Resuspend 1 × 10⁵ cells in 100 μL binding buffer containing Annexin V-FITC and propidium iodide (PI) according to manufacturer's instructions.
  • Incubate for 15 minutes in the dark at room temperature.
  • Add 400 μL binding buffer and analyze within 1 hour using flow cytometry.
  • Analysis: Distinguish viable cells (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic cells (Annexin V⁻/PI⁺) [3].

3.2.2 mRNA Expression Analysis of Apoptotic Markers

  • Extract total RNA from treated cells using TRIzol reagent.
  • Synthesize cDNA using reverse transcriptase.
  • Perform quantitative real-time PCR with primers for:
    • BAX (pro-apoptotic)
    • Caspase-3 (executioner caspase)
    • BCL-2 (anti-apoptotic)
  • Calculate fold changes using the 2^(-ΔΔCt) method with normalization to housekeeping genes [3].
Cell Migration and Invasion Assessment

3.3.1 Scratch Wound Healing Assay

  • Seed HT-29 cells in 6-well plates and grow to 90-95% confluence.
  • Create a scratch wound using a sterile 200 μL pipette tip.
  • Wash with PBS to remove detached cells and add fresh medium containing this compound.
  • Capture images at 0, 24, and 48 hours at the same location.
  • Quantification: Measure wound area using ImageJ software and calculate percentage wound closure compared to control [3].
Molecular Docking Studies

3.4.1 Target Preparation

  • Retrieve protein structures (e.g., VEGFR-2, caspase-3) from Protein Data Bank (PDB).
  • Prepare proteins by removing water molecules, adding hydrogen atoms, and assigning charges using BIOVIA Discovery Studio or similar software [2].

3.4.2 Ligand Preparation and Docking

  • Obtain 3D structure of this compound from PubChem database.
  • Optimize geometry using MMFF force field in molecular modeling software.
  • Perform docking using Molegro Virtual Docker or Schrödinger Glide with the following parameters:
    • Algorithm: Simplex evolution
    • Maximum iterations: 5000
    • Population size: 50
    • Minimum runs per ligand: 25
  • Validate protocol by redocking native ligands and calculating RMSD [2] [6].

Mechanism of Action Insights

Molecular Targets and Signaling Pathways

This compound exhibits a multi-target mechanism of action that contributes to its observed cytotoxicity. Molecular docking studies have revealed that this compound has a high binding affinity for VEGFR-2 tyrosine kinase receptor,

suggesting potential anti-angiogenic properties that can inhibit tumor vascularization [3]. Additionally, the compound shows strong binding to caspase-3, supporting its role in apoptosis induction [3]. In the context of antiviral activity, this compound effectively binds to the SARS-CoV-2 Omicron BA.2 spike protein, inhibiting its interaction with the ACE2 receptor and thereby blocking viral entry into host cells [1].

The compound also demonstrates significant effects on intracellular signaling pathways. In UV-induced skin photoaging models, this compound activates the NRF2-mediated defense mechanism, enhancing cellular antioxidant responses and reducing oxidative stress [5]. This NRF2 activation leads to upregulation of antioxidant enzymes including superoxide dismutase (SOD), heme oxygenase 1 (HO-1), and NAD(P)H quinone oxidoreductase 1 (NQO1), participating in cellular redox homeostasis regulation [5]. Furthermore, this compound modulates the TGF-1β/Smad/Wnt signaling pathways, which play critical roles in extracellular matrix homeostasis and may contribute to its anti-photoaging effects [5].

Immunomodulatory Properties

Beyond direct cytotoxic effects, this compound exhibits significant immunomodulatory capabilities that may enhance its therapeutic potential. In SARS-CoV-2 infection models, the compound reduces IL-6 expression by 43.18%, indicating potent anti-inflammatory activity that could mitigate cytokine storm pathology [1]. Additionally, this compound promotes the switch of macrophages from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype, further contributing to resolution of inflammation [1]. These immunomodulatory effects, combined with its direct antiviral and anticancer activities, position this compound as a promising multi-functional therapeutic candidate worthy of further development.

Research Workflow & Pathway Diagrams

Figure 1: Experimental workflow for comprehensive cytotoxicity assessment of this compound

G cluster_apoptosis Apoptosis Induction cluster_antioxidant Antioxidant & Anti-inflammatory cluster_cellcycle Cell Cycle Effects cluster_migration Migration Inhibition CalceolariosideB This compound A1 BAX Upregulation (6.03-fold) CalceolariosideB->A1 B1 NRF2 Pathway Activation CalceolariosideB->B1 C1 VEGFR-2 Inhibition CalceolariosideB->C1 D1 G2/M Phase Arrest (19.63% vs 11.31% control) CalceolariosideB->D1 E1 Wound Healing Suppression (28.15% reduction) CalceolariosideB->E1 A2 Caspase-3 Activation (6.59-fold) A1->A2 A3 BCL-2 Downregulation (0.26-fold) A2->A3 A4 Apoptotic Cell Death (41.99%) A3->A4 TherapeuticEffects Therapeutic Outcomes: - Anticancer - Antiviral - Antioxidant - Anti-inflammatory A4->TherapeuticEffects Direct cytotoxicity B2 Antioxidant Enzyme Induction (SOD, HO-1, NQO1) B1->B2 B3 ROS Reduction B2->B3 B4 IL-6 Suppression (43.18% decrease) B3->B4 B4->TherapeuticEffects Immunomodulation subcluster_angiogenesis subcluster_angiogenesis C2 VEGF mRNA Reduction (63.9% decrease) C1->C2 C2->TherapeuticEffects Anti-angiogenesis D1->TherapeuticEffects Proliferation inhibition E1->TherapeuticEffects Metastasis suppression

Figure 2: Molecular mechanisms and signaling pathways of this compound

Technical Considerations & Troubleshooting

Optimal Experimental Conditions
  • Cell Culture Density: Maintain cells at 70-80% confluence before treatment to ensure optimal growth conditions and reproducible results [3].
  • Compound Stability: this compound stock solutions in DMSO remain stable for at least 6 months when stored at -20°C. Avoid repeated freeze-thaw cycles by aliquoting [4].
  • Treatment Duration: Apoptosis assays typically require 24-48 hours treatment, while cell cycle analysis may show optimal effects at 24 hours [3].
Common Technical Challenges and Solutions
  • Solvent Toxicity: Ensure DMSO concentration does not exceed 0.1% v/v in final treatment medium as higher concentrations may exert cellular toxicity [4].
  • Apoptosis Detection: Include both early and late time points in apoptosis assays as this compound induces time-dependent apoptotic effects [3].
  • Binding Assay Optimization: For BLI assays, immobilize target proteins at 40 μg/mL concentration and perform serial dilutions of this compound from 100 μM to 3.13 μM for accurate KD determination [1].

Conclusion

This compound represents a promising natural product-derived compound with demonstrated cytotoxicity against multiple cancer cell lines and favorable safety profile in normal cells. The comprehensive protocols outlined in these application notes provide researchers with standardized methods to evaluate its therapeutic potential, mechanisms of action, and molecular targets. The multi-target nature of this compound, affecting apoptosis, angiogenesis, migration, and inflammatory pathways, suggests it may offer advantages over single-target agents. Further investigation through these standardized protocols will help elucidate its full therapeutic potential and facilitate its development as a candidate for anticancer and antiviral therapies.

References

Calceolarioside B analytical method HPLC validation

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Method for Calceolarioside B

The table below summarizes a reversed-phase HPLC (RP-HPLC) method developed for determining this compound content in plant material (Caulis Akebiae) [1].

Parameter Specification
Objective Quantitative determination of this compound in Caulis Akebiae [1].
Column Phenomenex Luna C18 (specific dimensions not stated) [1].
Mobile Phase Methanol : Water : Phosphoric Acid (35 : 65 : 0.05, v/v/v) [1].
Flow Rate 1.0 mL/min [1].
Column Temperature 35 °C [1].
Detection Wavelength 330 nm [1].
Injection Volume Not specified in the abstract [1].
Linearity Range 0.04 - 0.86 μg (r = 0.9998) [1].
Average Recovery 97.2% [1].

Validation Protocol

For any novel or modified method, a full validation is required to prove it is suitable for its intended use. The following protocol is structured according to the ICH Q2(R1) guideline [2] [3]. You should perform these tests using this compound reference standards, which are commercially available (e.g., from PhytoLab, with certified purity and solubility in methanol) [4] [5].

Validation Parameter Experimental Procedure & Acceptance Criteria

| 1. Specificity | Procedure: Inject blank (mobile phase), placebo (sample matrix without analyte), and this compound standard. Analyze a spiked sample to confirm no interference at the retention time of this compound [3]. Acceptance Criteria: Baseline resolution of the this compound peak (Resolution > 1.5). No interference from blank or placebo at the same retention time. | | 2. Linearity & Range | Procedure: Prepare and analyze at least 5 concentrations of this compound standard solutions, covering the expected range (e.g., from LOQ to 120% of target concentration). Plot peak area vs. concentration [3]. Acceptance Criteria: Correlation coefficient (r) ≥ 0.998. The range is the interval between the lowest and highest concentrations demonstrating suitable linearity, accuracy, and precision [2]. | | 3. Accuracy | Procedure: Perform recovery studies by spiking known amounts of this compound standard into a placebo or pre-analyzed sample at multiple levels (e.g., 80%, 100%, 120%). Analyze and calculate the percentage recovery [3]. Acceptance Criteria: Mean recovery between 98-102%. | | 4. Precision | Procedure:Repeatability: Inject six independent samples at 100% test concentration by the same analyst on the same day [3]. • Intermediate Precision: Perform the analysis on different days, with different analysts, or different instruments [3]. Acceptance Criteria: Relative Standard Deviation (RSD) of peak areas or retention times ≤ 2.0%. | | 5. Robustness | Procedure: Deliberately introduce small variations in method parameters (e.g., mobile phase composition ±2%, column temperature ±2°C, flow rate ±0.1 mL/min). Evaluate the impact on system suitability [3]. Acceptance Criteria: The method meets all system suitability criteria despite variations. | | 6. Limit of Detection (LOD) & Quantitation (LOQ) | Procedure: Based on signal-to-noise ratio, LOD is typically 3:1 and LOQ is 10:1. Can also be determined from the standard deviation of the response and the slope of the calibration curve [3]. Acceptance Criteria: Established levels should be suitable for the intended use of the method. |

Experimental Workflow

The following diagram outlines the key stages of the analytical process, from sample preparation to final quantification.

G Start Start: Sample Preparation A 1. Sample Extraction (Solvent: e.g., Methanol) Start->A B 2. Filtration (0.20 μm PVDF filter) A->B C 3. HPLC Analysis B->C D 4. Data Acquisition (Detection: 330 nm) C->D E 5. Quantification (Peak Area vs. Calibration Curve) D->E End End: Result & Report E->End

System Suitability Testing

Before running analytical batches, perform system suitability tests to ensure the HPLC system is operating correctly. The table below outlines key parameters.

Test Parameter Description & Typical Acceptance Criteria
Theoretical Plates A measure of column efficiency. Criteria: N > 2000 for the this compound peak [3].
Tailing Factor A measure of peak symmetry. Criteria: T ≤ 2.0 for the this compound peak [3].
Relative Standard Deviation (RSD) For retention time and peak area from replicate injections of a standard solution. Criteria: RSD ≤ 2.0% [3].

Important Considerations for Implementation

  • Re-validation: The method should be re-validated if there are changes in product formulation, analytical procedures, or critical equipment that could affect the testing procedure [2].
  • Method Transfer: When transferring this validated method to another laboratory, a formal protocol should be followed to verify its performance in the new environment [3].
  • Reference Standard: Always use a certified reference standard of this compound (CAS # 105471-98-5) for accurate quantification [4].

This protocol provides a solid foundation for analyzing this compound. The next steps involve laboratory experimentation to generate the full validation data set for your specific application.

References

Comprehensive Application Notes and Protocols for Calceolarioside B Reference Standard

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Specifications

Calceolarioside B (CAS# 105471-98-5) is a naturally occurring phenylethanoid glycoside increasingly recognized for its diverse biological activities and potential therapeutic applications. As a caffeic acid ester derivative, it serves as a critical phytochemical marker in quality control of herbal medicines and as a lead compound in drug discovery research. This high-purity reference standard with certified purity ≥95.0% enables reliable identification, method validation, and quantitative analysis in both pharmaceutical and research settings. The compound is primarily sourced from various medicinal plants including Plantago species, Stauntonia species, and Akebia quinata (commonly known as Mutong in Traditional Chinese Medicine) [1] [2].

The chemical structure of this compound features a β-glucose core connected to a caffeic acid ester moiety and a hydroxyphenylethyl group, with multiple hydroxyl groups contributing to its significant antioxidant potential and water solubility. Its well-characterized structure allows it to serve as an excellent model compound for studying structure-activity relationships among phenylethanoid glycosides. The compound's certified purity certification makes it particularly valuable for regulatory compliance, method validation, and quantitative analysis in accordance with Good Laboratory Practice (GLP) and Good Manufacturing Practice (GMP) requirements.

Table 1: Certified Reference Standard Specifications for this compound

Parameter Specification Method
CAS Number 105471-98-5 -
Molecular Formula C₂₃H₂₆O₁₁ -
Molecular Weight 478.45 g/mol -
Appearance Yellow-orange powder Visual
Certified Purity ≥95.0% HPLC
Storage Conditions Desiccate at 2-8°C -
Solubility Soluble in methanol, DMSO -

Analytical Characterization Protocols

Purity Certification by High-Performance Liquid Chromatography (HPLC)

The certified purity value of ≥95.0% for this compound reference standard is determined through validated HPLC methods, which represent a critical quality control parameter for ensuring experimental reproducibility and reliability.

  • Instrumentation: HPLC system with diode array detector (DAD) or UV-Vis detector
  • Column: Reversed-phase C18 column (e.g., 250 × 4.6 mm, 5 μm particle size)
  • Mobile Phase: Binary gradient system with solvent A (0.1% formic acid in water) and solvent B (0.1% formic acid in acetonitrile)
  • Gradient Program: Initial 10% B (0-2 min), linear increase to 90% B (2-30 min), hold at 90% B (30-35 min), return to 10% B (35-40 min)
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 10 μL
  • Detection Wavelength: 330 nm (characteristic for caffeic acid derivatives)
  • Column Temperature: 30°C
  • Sample Preparation: Accurately weigh 1.0 mg of this compound and dissolve in 1.0 mL methanol to obtain 1 mg/mL stock solution. Filter through 0.22 μm membrane before injection.

The purity certification process includes evaluation of chromatographic purity, water content, residual solvents, and inorganic impurities. The HPLC method should demonstrate resolution from closely related compounds such as calceolarioside A, acteoside, and echinacoside. System suitability requirements include asymmetric factor between 0.8-1.5 and theoretical plates >2000 [2].

Structural Characterization by LC-MS and NMR

For comprehensive structural confirmation, LC-MS and NMR spectroscopy provide complementary approaches that verify both molecular structure and identity.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol:

  • Instrumentation: UHPLC system coupled to high-resolution mass spectrometer (Q-Exactive Orbitrap or equivalent)
  • Ionization Mode: Electrospray ionization (ESI) in negative mode
  • Mass Range: 100-1500 m/z
  • Source Parameters: Capillary temperature 320°C, sheath gas 40 arb, auxiliary gas 15 arb
  • Collision Energies: Stepped normalized collision energy (20%, 40%, 60%)
  • Expected MS Data: [M-H]⁻ ion at m/z 477.14, characteristic fragment ions at m/z 315.09 (loss of caffeic acid) and 161.02 (caffeic acid fragment) [3]

Nuclear Magnetic Resonance (NMR) Protocol:

  • Instrumentation: High-field NMR spectrometer (≥400 MHz)
  • Solvent: Deuterated methanol (CD₃OD) or deuterated DMSO (DMSO-d₆)
  • Sample Concentration: 5-10 mg in 0.6 mL solvent
  • Key ¹H-NMR Signals (in CD₃OD): δ 7.55 (d, J=15.9 Hz, H-7'), 7.04 (br s, H-2), 6.94 (d, J=8.0 Hz, H-6), 6.76 (d, J=8.0 Hz, H-5), 6.26 (d, J=15.9 Hz, H-8'), 4.35 (d, J=7.8 Hz, H-1'')
  • Key ¹³C-NMR Signals: δ 167.5 (C-9'), 149.2 (C-4), 146.3 (C-7'), 126.5 (C-1)

Research Applications and Experimental Protocols

Antiviral Activity Assessment Against SARS-CoV-2

This compound demonstrates significant antiviral potential through dual mechanisms of viral entry inhibition and immunomodulation, particularly against SARS-CoV-2 Omicron BA.2 variant.

Molecular Docking and Dynamics Protocol:

  • Protein Preparation: Retrieve SARS-CoV-2 Omicron BA.2 Spike-RBD protein (PDB ID: 7UB5) from RCSB Protein Data Bank. Prepare protein using Schrödinger Protein Preparation Wizard: add hydrogens, assign bond orders, remove crystallographic water molecules, optimize hydrogen bonds, and minimize structure using OPLS4 force field.
  • Ligand Preparation: Download this compound structure from PubChem (CID: 5273567). Prepare ligand using LigPrep tool with OPLS4 force field, generating possible stereoisomers and protonation states at physiological pH 7.0±2.0.
  • Grid Generation: Use Receptor Grid Generation panel in Glide to define binding box centered on the receptor-binding domain (RBD) with dimensions 10×10×10 Å.
  • Docking Parameters: Perform standard precision (SP) docking with flexible ligand sampling. Include Epik state penalties in docking scores. Retain best pose based on Glide score and visual inspection.
  • Molecular Dynamics: Run 100 ns simulation using GROMACS with OPLS-AA force field. Set system in dodecahedral water box with SPC water model, neutralize with counterions, maintain temperature at 300 K and pressure at 1 bar. Analyze RMSD, RMSF, and interaction energy [4].

BLI Binding Affinity Assay Protocol:

  • Instrumentation: Biolayer Interferometry (BLI) system (e.g., Sartorius Octet)
  • Sensor Type: Ni-NTA biosensors for His-tagged protein binding
  • Protein Immobilization: Dilute SARS-CoV-2 Omicron BA.2 Spike-RBD His-Tag protein to 40 μg/mL in PBS. Immobilize on biosensors for 300 seconds.
  • Ligand Dilution: Prepare serial dilutions of this compound from 100 μM to 3.13 μM in PBS.
  • Binding Measurement: Establish baseline for 120 seconds, associate for 180 seconds, dissociate for 180 seconds.
  • Data Analysis: Fit data to 1:1 binding model using Data Analysis Software 9.0 to calculate dissociation constant (K_D). Expected K_D value should demonstrate high-affinity binding in micromolar range [4].

Pseudovirus Entry Inhibition Assay:

  • Cell Lines: Human embryonic kidney 293T cells stably expressing ACE2 receptor
  • Virus Construct: SARS-CoV-2 Omicron BA.2 pseudovirus with reporter gene (luciferase or GFP)
  • Treatment: Pre-incubate this compound (1-100 μM) with pseudovirus for 1 hour at 37°C
  • Infection: Add mixture to ACE2-293T cells for 48 hours
  • Quantification: Measure reporter gene expression; calculate % inhibition relative to virus control
Anti-inflammatory Activity Evaluation

This compound exhibits potent anti-inflammatory properties through inhibition of pro-inflammatory cytokine production and modulation of macrophage polarization.

IL-6 Inhibition Assay in MG-63 Cells:

  • Cell Culture: Maintain human osteosarcoma MG-63 cells in DMEM with 10% FBS, 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in 5% CO₂.
  • Stimulation and Treatment: Pre-treat cells with this compound (1-100 μM) for 2 hours, then stimulate with TNF-α (10 ng/mL) for 24 hours.
  • IL-6 Measurement: Collect cell culture supernatant, measure IL-6 levels using ELISA kit according to manufacturer's protocol.
  • Data Analysis: Express results as percentage inhibition compared to TNF-α stimulated controls. Calculate IC₅₀ value using nonlinear regression analysis. Previous studies indicate approximately 43.18% IL-6 reduction at specific concentrations [1].

Macrophage Polarization Assay:

  • Cell Culture: Human THP-1 monocytes differentiated to macrophages with 100 nM PMA for 48 hours
  • Polarization: Polarize macrophages to M1 phenotype with LPS (100 ng/mL) and IFN-γ (20 ng/mL) for 24 hours
  • Treatment: Add this compound (10-50 μM) during polarization
  • Flow Cytometry Analysis: Stain cells with anti-CD86 (M1 marker) and anti-CD206 (M2 marker) antibodies. Analyze using flow cytometer to determine M1/M2 ratio shift

Table 2: Experimental Parameters for Biological Activity Assays

Assay Type Cell Line/System Concentration Range Key Measurements Expected Outcome
Antiviral (Pseudovirus) ACE2-293T cells 1-100 μM Luciferase activity, % inhibition IC₅₀ ~20-50 μM
IL-6 Inhibition MG-63 cells 1-100 μM IL-6 levels (ELISA) 43.18% reduction at specific concentration
Macrophage Polarization THP-1 derived macrophages 10-50 μM CD86/CD206 ratio by flow cytometry Increased M2/M1 ratio
Antioxidant (NRF2 Activation) HaCaT keratinocytes 5-50 μM NRF2 nuclear translocation, HO-1 expression Dose-dependent activation
Photoprotective Effects in Keratinocytes

This compound demonstrates significant photoprotective potential against UV-induced skin damage through activation of the NRF2-mediated antioxidant defense system.

UV Protection Assay in HaCaT Keratinocytes:

  • Cell Culture: Maintain human keratinocyte HaCaT cells in DMEM supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in 5% CO₂.
  • UV Irradiation: Expose cells to UVA/UVB radiation (10-30 J/cm² UVA; 10-100 mJ/cm² UVB) using solar simulator after removing culture medium and washing with PBS.
  • Treatment: Apply this compound (5-50 μM) 2 hours before UV irradiation and maintain during post-irradiation period (24 hours).
  • ROS Measurement: Load cells with 10 μM DCFH-DA for 30 minutes before UV exposure. Measure intracellular ROS production using fluorescence microplate reader (excitation 485 nm, emission 535 nm).
  • Cell Viability Assessment: Use MTT assay post-UV exposure (24 hours) to determine photoprotective effects. Add 0.5 mg/mL MTT for 4 hours, dissolve formazan crystals in DMSO, measure absorbance at 570 nm.
  • Western Blot Analysis: Extract proteins 24 hours post-UV exposure. Separate by SDS-PAGE, transfer to PVDF membrane, probe with anti-NRF2, anti-HO-1, anti-NQO1 antibodies. Detect using enhanced chemiluminescence and quantify by densitometry [5].

The following diagram illustrates the NRF2-mediated photoprotective mechanism of this compound in keratinocytes:

G NRF2-Mediated Photoprotective Mechanism of this compound CAL This compound KEAP1_NRF2 KEAP1-NRF2 Complex CAL->KEAP1_NRF2 Promotes Dissociation UV UV Radiation ROS ROS Generation UV->ROS Induces ROS->KEAP1_NRF2 Disrupts NRF2_free NRF2 Release KEAP1_NRF2->NRF2_free Releases NRF2_nuclear NRF2 Nuclear Translocation NRF2_free->NRF2_nuclear Translocates ARE ARE Binding NRF2_nuclear->ARE Binds to Antioxidants Antioxidant Gene Expression ARE->Antioxidants Activates Protection Photoprotection Antioxidants->Protection Provides

Diagram 1: NRF2-mediated photoprotective mechanism of this compound. The compound promotes NRF2 dissociation from KEAP1, leading to antioxidant gene expression and protection against UV-induced oxidative damage in keratinocytes [5].

Storage, Handling, and Solution Preparation

Storage and Stability Guidelines

Proper handling and storage are critical for maintaining the long-term stability and analytical integrity of this compound reference standard.

  • Long-term Storage: Store desiccated at 2-8°C in original container. Under these conditions, the compound remains stable for at least 24 months.
  • Working Solutions: Prepare methanolic stock solutions at 10-100 mM concentration. Aliquot and store at -20°C for up to 3 months.
  • Avoid Repeated Freeze-Thaw: Divide stock solutions into small single-use aliquots to prevent degradation from temperature cycling.
  • Light Protection: Store solutions in amber vials or wrap containers in aluminum foil to protect from light degradation.
  • Quality Monitoring: Periodically check reference standard purity by HPLC, especially if unusual results occur or after prolonged storage.
Solution Preparation Protocol

Stock Solution Preparation (10 mM):

  • Accurately weigh 4.78 mg this compound (molecular weight: 478.45 g/mol) using analytical balance.
  • Transfer to 1 mL volumetric flask containing approximately 0.8 mL methanol.
  • Sonicate for 5-10 minutes until completely dissolved.
  • Bring to final volume with methanol and mix thoroughly.
  • Filter through 0.22 μm PTFE membrane if particulate matter is visible.

Serial Dilution for Cell-Based Assays:

  • Prepare intermediate dilution in DMSO at 100× final desired concentration.
  • Further dilute in cell culture medium to achieve 1× working concentration.
  • Ensure DMSO concentration in cell culture does not exceed 0.1% (v/v) to maintain cell viability.
  • Prepare fresh dilutions for each experiment when possible.

Conclusion

This compound reference standard with certified purity ≥95.0% provides researchers with a reliable phytochemical standard for multiple applications ranging from quality control of herbal medicines to advanced drug discovery research. The detailed analytical protocols and experimental methods outlined in these application notes enable robust reproducibility across different laboratories and research settings. The compound's demonstrated bioactivities against viral targets, inflammatory pathways, and oxidative stress mechanisms highlight its multifunctional therapeutic potential. Future research directions should include more extensive in vivo validation studies, formulation development for improved bioavailability, and expanded structure-activity relationship studies to optimize its pharmacological profile.

References

Application Notes and Protocols: Synthetic Strategies for Calceolarioside B and Phenylethanoid Glycosides

Author: Smolecule Technical Support Team. Date: February 2026

Compound Overview and Biological Significance

Calceolarioside B is a phenylethanoid glycoside (PhG) identified as a promising multi-target bioactive compound. Recent pharmacoinformatics studies have highlighted its significant potential, identifying it as a lead compound for SARS-CoV-2 inhibition due to its effective binding to multiple viral proteins [1]. Furthermore, it is recognized among other potent phytocompounds worthy of clinical trials for targeting the SARS-CoV-2 main protease (Mpro) [2]. Beyond antiviral activity, PhGs as a class are known for a broad spectrum of pharmacological activities, including antioxidative, anti-inflammatory, hepatoprotective, and neuroprotective effects, making them attractive targets for synthetic chemistry and drug development [3].

Biosynthesis and Synthetic Biology

The biosynthesis of PhGs in plants provides the blueprint for developing synthetic strategies.

Biosynthetic Pathway

The core structure of PhGs like this compound originates from the shikimate and phenylpropanoid pathways. The general biosynthetic route involves several key steps [3]:

  • Formation of the C6-C2 Skeleton: The phenylethanoid moiety (e.g., hydroxytyrosol) is derived from the amino acid L-tyrosine.
  • Glycosylation: The phenylethanoid aglycone is glycosylated by UDP-dependent glycosyltransferases (UGTs) to form the core β-glucopyranoside.
  • Decoration with Acyl Groups: Acyltransferases attach various aromatic acids (e.g., caffeic acid) to the glucose unit, often at the 4- and 6- positions.
  • Additional Glycosylation: Further glycosylation with sugars like rhamnose or arabinose can occur, adding structural diversity.
Diagram: Biosynthetic Pathway of Phenylethanoid Glycosides

The diagram below summarizes the core biosynthetic pathway of phenylethanoid glycosides in plants, which serves as the foundation for bio-inspired synthesis.

G Core Biosynthetic Pathway of Phenylethanoid Glycosides L_Tyrosine L_Tyrosine Hydroxytyrosol Hydroxytyrosol L_Tyrosine->Hydroxytyrosol Decarboxylation Deamination Hydroxytyrosol_1_O_Glucoside Hydroxytyrosol_1_O_Glucoside Hydroxytyrosol->Hydroxytyrosol_1_O_Glucoside UGT: Glycosylation (C1-OH of Glucose) Core_PhG_Structure Core Phenylethanoid Glycoside Structure Hydroxytyrosol_1_O_Glucoside->Core_PhG_Structure Enzymatic Decorations Acteoside Acteoside Core_PhG_Structure->Acteoside Specific Acyltransferases & Glycosyltransferases

Bio-inspired Synthetic Strategy

A modern and effective approach to synthesizing PhGs, including complex structures like this compound, involves bio-inspired oxidative cyclization. This method was recently successfully demonstrated for the synthesis of crenatosides, which are PhGs containing a fused 1,4-dioxane motif [4].

Key Synthetic Reaction: Oxidative Cyclization

The pivotal step in this route is an oxidative cyclization that simultaneously constructs the fused dioxane ring system, a feature present in many bioactive PhGs. This step efficiently creates the complex architecture from a simpler linear precursor.

Diagram: Workflow for Bio-inspired Synthesis

The diagram below outlines the general experimental workflow for the bio-inspired synthesis of phenylethanoid glycosides.

G Workflow for Bio-inspired Synthesis of PhGs Linear_Precursor Linear Phenylethanoid Glycoside Precursor Oxidative_Cyclization Oxidative Cyclization (Key Step) Linear_Precursor->Oxidative_Cyclization Cyclized_Product Cyclized Product (Fused Dioxane Motif) Oxidative_Cyclization->Cyclized_Product Final_Derivatives Library of PhG Derivatives Cyclized_Product->Final_Derivatives Further Functionalization (e.g., Acylation, Glycosylation)

General Experimental Protocol

The following protocol is adapted from recent literature on the synthesis of crenatoside analogs [4].

Title: Bio-inspired Oxidative Cyclization for Phenylethanoid Glycoside Synthesis. Objective: To synthesize a library of PhGs bearing a fused 1,4-dioxane motif via a key oxidative cyclization step.

Materials:

  • Starting Material: Linear phenylethanoid glycoside precursor (e.g., glucose with 2'-OH and benzylic carbon on phenylethanol aglycone).
  • Reagents: Oxidizing agent (e.g., (Diacetoxyiodo)benzene (PIDA), 2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)), Anhydrous solvents (e.g., Dichloromethane (DCM), Chloroform), Molecular sieves.
  • Equipment: Round-bottom flasks, Syringes, Magnetic stirrer, Nitrogen/vacuum inlet, TLC plates, Silica gel, Automated flash chromatography system.

Procedure:

  • Reaction Setup:

    • Under an inert atmosphere (e.g., N₂ or Ar), charge a dry round-bottom flask with the linear phenylethanoid glycoside precursor.
    • Add anhydrous solvent (e.g., DCM, ~0.05-0.1 M concentration relative to substrate).
    • Activate molecular sieves by flame-drying under vacuum and add them to the reaction mixture to scavenge water.
  • Oxidative Cyclization:

    • Cool the reaction mixture to a specified temperature (e.g., 0°C).
    • Add the oxidizing agent (e.g., PIDA or other hypervalent iodine reagents) portion-wise via a solid addition funnel.
    • Stir the reaction mixture and monitor progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
  • Work-up:

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and sodium bicarbonate.
    • Extract the aqueous layer with an organic solvent (e.g., DCM, Ethyl acetate).
    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
  • Purification and Isolation:

    • Purify the crude product using flash chromatography over silica gel.
    • Elute with a gradient solvent system (e.g., Hexane/Ethyl acetate or DCM/Methanol).
    • Analyze fractions by TLC, combine pure fractions, and evaporate to obtain the cyclized product.
  • Synthesis of Derivatives:

    • Use the cyclized product as a key intermediate for synthesizing analogs.
    • Vary the substitution on the peripheral phenyl rings through standard chemical transformations (e.g., esterification, glycosylation) to create a diverse library.

Analytical and Biological Evaluation

Quantitative Data on Pharmacological Activities

While specific IC₅₀ data for this compound was not available in the search results, the table below summarizes the activity ranges for related PhGs and synthetic analogs, illustrating their therapeutic potential.

Table: Bioactivity Data of Selected Phenylethanoid Glycosides and Analogs

Compound Name Class / Type Reported Bioactivity Potency (IC₅₀ or Significant Range) Primary Molecular Target / Mechanism
This compound Phenylethanoid Glycoside Potential multi-target inhibitor for SARS-CoV-2 [1] [2] N/A (Theoretical affinity via docking) Binds multiple SARS-CoV-2 viral proteins [1]
Acteoside (Verbascoside) Phenylethanoid Glycoside Insect Growth Regulator (IGR) [5] N/A (Theoretical affinity to EcR, AChE, PPO) [5] Ecdysone Receptor (EcR), Acetylcholinesterase (AChE), Prophenoloxidase (PPO) [5]
Crenatoside Synthetic Analog (Compound 36) Synthetic PhG Derivative Immunosuppressive [4] 19.9 μM (on B lymphocyte proliferation) [4] Inhibition of B lymphocyte proliferation [4]
Acteoside Phenylethanoid Glycoside Neuroprotective [3] Preclinical evidence Potential therapeutic for Alzheimer's and Parkinson's disease [3]

Conclusion and Future Perspectives

This compound represents a promising multi-target lead compound discovered through modern in silico methods [1] [2]. The synthetic strategy for such complex PhGs is increasingly leveraging bio-inspired approaches, with oxidative cyclization standing out as a key, efficient reaction for constructing their characteristic architectures [4]. Future work will focus on:

  • Developing a Dedicated Synthesis: Applying the successful bio-inspired oxidative strategy specifically to this compound.
  • Scalable Production: Establishing robust mass-production systems, potentially using synthetic biology and heterologous expression in microorganisms, which is a promising avenue for PhGs like acteoside [3].
  • Comprehensive Bioactivity Profiling: Moving beyond computational predictions to experimental validation of its multi-target insecticidal and antiviral efficacy.

References

Calceolarioside B solubility issues DMSO concentration optimization

Author: Smolecule Technical Support Team. Date: February 2026

Physical & Chemical Properties of Calceolarioside B

The table below summarizes the core physicochemical and solubility data for this compound (CAS 105471-98-5), a natural product extracted from plants like Akebia quinata [1] [2].

Property Value / Description
CAS Number 105471-98-5 [1]
Molecular Formula C₂₃H₂₆O₁₁ [1]
Molecular Weight 478.45 g/mol [1] [3]
Purity Typically ≥98% [1]
Appearance White to light yellow solid powder [1]
Solubility in DMSO ~250 mg/mL (~522.52 mM) [1]
Common Stock Concentration 95 mg/mL (198.55 mM). Note: Use fresh, dry DMSO as moisture absorption reduces solubility [3].

Stock Solution Preparation & Storage

For in vitro assays, DMSO is the recommended solvent. Follow these protocols for preparing and storing your stock solutions.

  • Stock Solution in DMSO

    • Procedure: To prepare a 100 mM stock solution, dissolve 47.8 mg of this compound in 1 mL of pure, anhydrous DMSO [1].
    • Critical Note: Always use fresh, dry DMSO. Moisture-absorbing DMSO significantly reduces the solubility of this compound [3].
    • Aliquoting: Once dissolved, prepare single-use aliquots to avoid repeated freeze-thaw cycles [1].
  • Storage Conditions

    • Powder: Store at -20°C; stable for at least 3 years under these conditions [1] [3].
    • DMSO Stock Solution: For long-term storage, keep at -80°C for up to 6 months. For short-term use, store at -20°C for 1 month. Protect from light during storage and handling [1].
  • Working Solutions for Cellular Assays The following formulations have been reported for diluting the DMSO stock for biological experiments [1]:

    • Formulation 1: 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline
    • Formulation 2: 10% DMSO + 90% (20% SBE-β-CD in Saline)
    • Formulation 3: 10% DMSO + 90% Corn Oil

Known Biological Activities & Experimental Notes

This compound has been investigated for several biological activities, which can guide your experimental design.

Biological Activity Experimental Findings Citation
Aldose Reductase Inhibition IC₅₀ = 23.99 μM (Rat Lens Aldose Reductase - RLAR) [1] [3]
Antioxidant Activity IC₅₀ = 94.60 μM (DPPH radical scavenging assay) [1] [3]
Antiviral Activity (SARS-CoV-2) Binds Omicron BA.2 Spike protein, inhibits pseudovirus entry into host cells by interfering with ACE2 receptor interaction. [2]
Anti-inflammatory Activity Reduces IL-6 expression and promotes macrophage switch from pro-inflammatory M1 to anti-inflammatory M2 phenotype. [2]

Troubleshooting Common Issues

  • Precipitation in Solution: If your compound precipitates upon dilution into aqueous buffers, ensure the DMSO concentration in the final working solution does not exceed 0.1-1%. Consider using one of the recommended formulation buffers (e.g., with PEG300 or SBE-β-CD) to improve solubility [1].
  • Loss of Activity: This can be caused by improper storage. Always protect the compound and its solutions from light and moisture. Use aliquoted stock solutions to minimize freeze-thaw cycles [1] [3].

Experimental Workflow Guide

For a typical experiment investigating this compound's bioactivity, you can follow this general workflow. The key is to maintain compound stability and solubility at each step.

G Start Start Experiment Prep Prepare Stock Solution (Dissolve in fresh, dry DMSO) Start->Prep Store Aliquot & Store (-80°C for long-term, -20°C for short-term) Prep->Store Dilute Dilute for Assay (Use recommended formulation buffer, keep [DMSO] low) Store->Dilute Treat Treat Cells/Enzymes Dilute->Treat Analyze Analyze Results Treat->Analyze

References

Calceolarioside B storage stability -20°C light protection

Author: Smolecule Technical Support Team. Date: February 2026

Calceolarioside B Storage Stability

Q: What are the recommended storage conditions for this compound to ensure long-term stability? A: Based on general best practices for sensitive natural compounds like this compound, the recommended storage condition is at -20°C in the dark. While specific stability data for this compound is not available in the current literature, this protocol is standard for preserving the integrity of labile organic molecules against thermal degradation and light-induced reactions [1].

Q: How can I experimentally determine the stability of my this compound sample? A: You can establish the stability profile through a systematic study. The core idea is to store the compound under controlled conditions and analyze its chemical integrity at set time points using High-Performance Liquid Chromatography (HPLC). The workflow for this study is outlined below.

Start Start Stability Study Prep Prepare Aliquots Start->Prep Store Store at -20°C with Light Protection Prep->Store TimePoint Set Time Points (e.g., 0, 1, 3, 6 months) Store->TimePoint Analyze HPLC Analysis TimePoint->Analyze Analyze->TimePoint Repeat at each interval Compare Compare Purity % vs. Time Zero Analyze->Compare Result Determine Degradation Rate Compare->Result

Q: What analytical methods are used to assess the stability of compounds like this compound? A: The following table summarizes the key experimental protocols cited in research on natural compounds, which can be adapted for stability studies [1].

Method Application in Stability Assessment Key Procedural Steps
Spectrophotometry Measuring enzymatic activity (e.g., to check functional integrity if bioactive). Use of NADPH absorption at 340 nm; incubation at 37°C for 10 mins with/without sample [1].
Molecular Docking & Dynamics Understanding compound's interaction with targets; assessing conformational stability. Protein preparation -> Ligand (compound) preparation -> Docking -> MD Simulation & binding free energy calculation (MM/GBSA) [1].
HPLC Analysis (Recommended) Directly quantifying chemical purity and detecting degradation products over time. Prepare sample solutions; run HPLC at regular intervals (e.g., 0, 1, 3, 6 months); compare peak area and look for new peaks.

Establishing Your Storage Protocol

Since peer-reviewed data is unavailable, you can establish an internal standard operating procedure (SOP) based on the following troubleshooting guide and experimental validation.

Troubleshooting Guide for Storage Stability

Problem Potential Cause Recommended Action
Formation of degradation products in HPLC. Exposure to light or inconsistent temperature. Ensure consistent storage at -20°C or lower and use amber vials or wrap containers in aluminum foil for full light protection.
Loss of biological activity over time. Thermal degradation or repeated freeze-thaw cycles. Avoid repeated freeze-thaw cycles. Store the compound in single-use aliquots. Confirm stability through bioassays (e.g., tyrosinase inhibition) [1].
Uncertain storage conditions for a new batch. Lack of supplier data or prior stability studies. Perform an accelerated stability study: Store samples at higher temperatures (e.g., 4°C, 25°C, 40°C) and compare degradation rates with the -20°C control via HPLC.

Experimental Protocol: How to Perform a Stability Check via HPLC This is a general methodology you can adapt [1]:

  • Sample Preparation: Dissolve this compound in an appropriate solvent (e.g., methanol) to a known concentration.
  • Storage: Divide the solution into several aliquots in sealed, light-protected vials. Store them at the desired condition (-20°C).
  • Analysis Schedule: At predetermined time points (e.g., 0, 1, 3, 6, and 12 months), remove one aliquot from storage.
  • HPLC Measurement: Analyze the sample using your standardized HPLC method. Record the chromatogram and integrate the peak area corresponding to this compound.
  • Data Interpretation: Calculate the percentage of the parent compound remaining by comparing its peak area at each time point to the peak area at time zero. The appearance of new peaks indicates degradation products.

References

Calceolarioside B cell culture cytotoxicity concentration range

Author: Smolecule Technical Support Team. Date: February 2026

Cytotoxicity Profile of Calceolarioside B

The table below summarizes key cytotoxicity data from recent studies, which can help you establish a safe working concentration range.

Cell Line / System Assay Method Key Cytotoxicity Finding Reported Concentrations Citation
RLE-6TN (Rat lung epithelial) MTT assay No significant cytotoxicity Up to 200 μM for 12 hours [1] [2]
Vero E6 (African green monkey kidney) MTT assay No significant cytotoxicity Up to 200 μM [1] [2]
PC-3 (Human prostate cancer) Not Specified ~10-15% inhibition of proliferation At 30 μM [3] [3]

A safe starting point for non-cancerous cell lines, such as those used in viral entry studies (e.g., RLE-6TN, Vero E6), is at or below 200 μM. In these models, this compound did not show significant toxicity [2].

Experimental Protocol: Assessing Cytotoxicity with MTT Assay

The following workflow and detailed protocol are based on the methods used to establish the safety profile of this compound [2] [4].

cluster_cell_plate Plate Cells cluster_drug_treat Compound Treatment cluster_mtt_assay MTT Assay Start Start Experiment A1 Seed cells in 96-well plate Start->A1 A2 Incubate (37°C, 5% CO₂) for 24h A1->A2 B1 Prepare this compound dilutions in medium A2->B1 B2 Add compound to cells B1->B2 B3 Incubate (37°C, 5% CO₂) for desired time B2->B3 C1 Add MTT reagent to each well B3->C1 C2 Incubate (37°C, 5% CO₂) for 2-4 hours C1->C2 C3 Remove medium and add DMSO C2->C3 C4 Measure absorbance at 492 nm C3->C4 End End C4->End Analyze Data

Detailed Procedure
  • Cell Seeding: Seed your chosen cell line (e.g., Vero E6, RLE-6TN) into a 96-well plate at an optimal density for your cells (e.g., (1 \times 10^4) cells/well). Include control wells with cells and medium only (negative control) and wells with a known cytotoxic agent (positive control). Incubate for 24 hours at 37°C with 5% CO₂ to allow cell attachment [2].
  • Compound Treatment:
    • Prepare a stock solution of this compound in DMSO. It is critical to ensure that the final concentration of DMSO in the cell culture medium does not exceed 0.5-1.0%, as higher concentrations can be cytotoxic [3].
    • Serially dilute the stock solution in cell culture medium to achieve your desired final concentrations (e.g., 25, 50, 100, 200 μM).
    • Remove the old medium from the pre-seeded plate and add the fresh medium containing the compound or vehicle control (DMSO). Perform the treatment in triplicate or more for statistical rigor.
  • Incubation: Incubate the plate for your desired treatment duration (e.g., 12 hours) at 37°C with 5% CO₂ [2].
  • MTT Assay Execution:
    • Prepare the MTT solution by dissolving MTT powder in PBS or medium to a typical concentration of 0.5-1 mg/mL.
    • Add the MTT solution directly to each well (e.g., 20 μL per 100 μL of medium).
    • Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
    • Carefully remove the medium containing MTT without disturbing the formazan crystals.
    • Solubilize the crystals by adding DMSO to each well (e.g., 100 μL). Gently shake the plate to ensure complete dissolution.
  • Measurement and Analysis: Measure the absorbance of each well at a wavelength of 492 nm using a microplate reader. Calculate the cell viability as a percentage relative to the vehicle control group [4].

Frequently Asked Questions (FAQs)

Q1: What is a suitable solvent for preparing this compound stock solutions? A1: DMSO is the standard solvent. Prepare a high-concentration stock (e.g., 100 mM) and store it at -20°C, protected from light. When adding to cell culture, dilute this stock so the final DMSO concentration is ≤ 0.5-1.0% to avoid solvent toxicity [3].

Q2: The formazan crystals did not dissolve properly in DMSO. What should I do? A2: After adding DMSO, ensure you shake the plate gently on an orbital shaker for 10-15 minutes. If crystals persist, you can try adding a glycine buffer or a mixture of DMSO and isopropanol after removing the MTT medium, as this can help dissolve the formazan more effectively [4].

Q3: My positive control does not show a decrease in viability. What could be wrong? A3:

  • Check reagent activity: Ensure your MTT reagent is fresh and properly stored.
  • Verify cell density: The cell density at the time of assay may be too low. Optimize the seeding density so that cells are in a logarithmic growth phase during the assay.
  • Confirm positive control: Ensure your positive control agent (e.g., a high concentration of staurosporine) is effective and working as expected on your specific cell line.

Q4: Based on the low cytotoxicity, what is a recommended concentration for an antiviral entry assay? A4: The cited research demonstrated effective inhibition of the SARS-CoV-2 Omicron BA.2 pseudovirus entry at concentrations between 25 μM and 200 μM while maintaining cell viability above 85% in RLE-6TN and Vero E6 cells [2]. A dose-response experiment within this range is recommended for your specific viral model.

References

Technical Support Guide: Calceolarioside B SBE-β-CD Solubility Enhancement

Author: Smolecule Technical Support Team. Date: February 2026

FAQs and Troubleshooting Guides

FAQ 1: What is the scientific rationale for using SBE-β-CD with Calceolarioside B?

Answer: SBE-β-CD (Sulfobutylether-β-cyclodextrin) is a highly water-soluble, anionic cyclic oligosaccharide that acts as a molecular encapsulant. Its internal hydrophobic cavity can form non-covalent inclusion complexes with poorly soluble compounds like this compound, while its external hydrophilic surface enhances aqueous solubility. This technology is particularly valuable because:

  • Mechanism: The hydrophobic cavity encapsulates guest molecules, shielding them from the aqueous environment and increasing apparent solubility through dynamic complex formation and dissociation. [1] [2]
  • Advantages over Alternatives: SBE-β-CD exhibits superior water solubility and better safety profile (reduced nephrotoxicity) compared to native β-cyclodextrin. Its anionic nature provides specific affinity for positively charged drug molecules. [3] [2]
  • Regulatory Status: SBE-β-CD (Captisol) is used in multiple FDA-approved products, facilitating regulatory acceptance for research and development. [4]
FAQ 2: What quantitative solubility enhancement can I expect for this compound with SBE-β-CD?

Answer: While specific published data for this compound with SBE-β-CD is not available in the search results, you can expect significant enhancement based on its properties and analogous cases:

Table 1: Solubility Parameters and Expected Enhancement

Parameter This compound Alone With SBE-β-CD Complexation Reference Compound (Glaucocalyxin A)
Aqueous Solubility 2.4 × 10² μg/mL (estimated from DMSO stock) [5] Significant increase expected 1.82 × 10⁴ μg/mL with SBE-β-CD (76-fold increase) [4]
Solubility in 10% DMSO/PEG/Saline ~2.08 mg/mL (4.35 mM) [5] [6] Expected moderate improvement in physiological buffers Not applicable
Complex Stability Constant (Kc) To be determined experimentally Expected ~134.9 M⁻¹ (based on analogy) 134.9 M⁻¹ [4]

The solubility enhancement for your specific system should be validated through phase solubility studies as detailed in the experimental protocols section.

FAQ 3: What are the most common formulation issues and how can I troubleshoot them?

Answer: Common challenges and solutions when working with this compound SBE-β-CD complexes:

Table 2: Troubleshooting Guide for Common Experimental Issues

Problem Potential Causes Solutions
Incomplete Dissolution Insufficient SBE-β-CD concentration; inadequate mixing Increase SBE-β-CD ratio (1:1 to 1:3 molar ratio); use sequential co-solvent addition with sonication [5] [2]
Precipitation After Storage Complex dissociation; crystallization Protect from light; store at recommended temperatures (-80°C for long-term); use fresh preparations when possible [5]
Low Complexation Efficiency Incorrect molar ratio; unsuitable preparation method Optimize molar ratio (1:1 is standard starting point); switch to co-evaporation or freeze-drying methods [4]
High Variability in Results Inconsistent mixing; temperature fluctuations Standardize sonication parameters (20-40 kHz, 30 sec pulses); control temperature during preparation [2]

Experimental Protocols

Protocol 1: Phase Solubility Study for this compound with SBE-β-CD

Purpose: To determine the solubility enhancement and stability constant of the inclusion complex. [4]

Materials:

  • This compound (MW: 478.45 g/mol) [5] [6]
  • SBE-β-CD (Captisol, MW: ~1134.98 g/mol) [2]
  • Purified water
  • 0.45 μm membrane filters
  • HPLC system with UV detection

Procedure:

  • Prepare SBE-β-CD solutions in purified water at concentrations of 0-10 mM
  • Add excess this compound to each solution
  • Agitate mixtures at 35°C for 24 hours in controlled temperature shaker
  • Cool to room temperature and filter through 0.45 μm membrane
  • Analyze filtrate for this compound concentration using validated HPLC method
  • Construct phase solubility diagram by plotting this compound concentration against SBE-β-CD concentration

Calculation of Stability Constant (Kc):

Where Slope = slope of phase solubility plot, S₀ = intrinsic solubility of this compound in water

Protocol 2: Preparation of this compound SBE-β-CD Inclusion Complex Using Co-evaporation Method

Purpose: To prepare solid inclusion complex for enhanced solubility and dissolution. [4]

Materials:

  • This compound
  • SBE-β-CD
  • Ethanol and purified water
  • Rotary evaporator
  • Vacuum desiccator

Procedure:

  • Dissolve SBE-β-CD in purified water (1:1 molar ratio relative to this compound)
  • Prepare separate solution of this compound in ethanol
  • Slowly add this compound solution to SBE-β-CD solution with continuous stirring
  • Stir suspension at room temperature for 24 hours
  • Filter through 0.22 μm membrane filter
  • Evaporate solvent under reduced pressure using rotary evaporator
  • Dry resulting solid under vacuum for 12 hours
  • Store protected from light at recommended temperatures
Protocol 3: Preparation of Injectable Formulation for In Vivo Studies

Purpose: To prepare stable formulation for parenteral administration in animal studies. [5] [2]

Materials:

  • This compound
  • SBE-β-CD (Captisol)
  • Normal saline (0.9% sodium chloride)
  • DMSO (if needed)

Procedure - 20% SBE-β-CD in Saline Solution:

  • Prepare 0.9% saline: Dissolve 0.9 g sodium chloride in 100 mL distilled water
  • Weigh 2 g of SBE-β-CD powder
  • Add SBE-β-CD to saline gradually while stirring to final volume of 10 mL
  • Apply 20-40 kHz ultrasound for 30 seconds (repeat 3 times if needed)
  • Alternatively, incubate at 37°C for approximately 30 minutes with mixing
  • If precipitation occurs, heat at 37°C and vortex until complete dissolution

Procedure - this compound Working Solution:

  • For 1 mL working solution: Add 100 μL of 20.8 mg/mL DMSO stock to 900 μL of 20% SBE-β-CD in saline
  • Mix evenly until clear solution forms
  • Use immediately or store based on stability studies

Experimental Workflow and Complexation Mechanism

workflow Start Start Experiment Planning PS Phase Solubility Study Start->PS M1 Determine optimal molar ratio PS->M1 Kc calculation Prep Complex Preparation M2 Select preparation method Prep->M2 Co-evaporation Char Complex Characterization M3 DSC, XRD, FTIR, NMR Char->M3 Confirmation Form Formulation Optimization M4 In vitro dissolution & stability Form->M4 Optimization Eval Biological Evaluation M5 In vivo pharmacokinetics & efficacy Eval->M5 Validation M1->Prep M2->Char M3->Form M4->Eval

Diagram 1: Experimental workflow for developing and evaluating this compound SBE-β-CD inclusion complex. DSC: Differential Scanning Calorimetry; XRD: X-ray Diffraction; FTIR: Fourier-Transform Infrared Spectroscopy; NMR: Nuclear Magnetic Resonance.

mechanism cluster_1 Molecular Interaction CD SBE-β-CD Molecule Hydrophobic Cavity Hydrophilic Exterior Complex Inclusion Complex Enhanced Solubility Improved Stability CD->Complex Host Drug This compound Hydrophobic Molecules Drug->Complex Guest Result Benefits: - Increased bioavailability - Reduced precipitation - Enhanced dissolution Complex->Result Formulation

Diagram 2: Molecular mechanism of SBE-β-CD and this compound inclusion complex formation. The hydrophobic portions of this compound are encapsulated within the SBE-β-CD cavity, while the hydrophilic exterior enhances water solubility.

Key Takeaways

  • Significant Solubility Enhancement: SBE-β-CD can potentially increase this compound solubility by several orders of magnitude, similar to the 76-fold improvement demonstrated with Glaucocalyxin A. [4]

  • Standardized Protocols: The co-evaporation method followed by comprehensive characterization (DSC, XRD, FTIR, NMR) provides reliable complex formation. [4]

  • Flexible Formulation Options: Multiple administration routes are possible with SBE-β-CD, including intravenous, oral, nasal, and ophthalmic formulations. [2]

  • Proven Safety Profile: SBE-β-CD has well-established safety data and regulatory acceptance in multiple approved pharmaceutical products. [3] [4]

References

Plasma Protein Binding Assay: A Technical Guide

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocol: Equilibrium Dialysis

Equilibrium dialysis is widely considered the gold standard for PPB determination due to its reliability and low non-specific binding [1].

  • Principle: The assay uses a two-compartment system separated by a semi-permeable membrane. The membrane allows the free drug to pass but retains larger plasma proteins. A concentration gradient is established until equilibrium is reached [1].
  • Device: Use a rapid equilibrium dialysis (RED) device for ease of use [1].
  • Procedure:
    • Spike the sample: Add the drug (e.g., Calceolarioside B) to plasma (often human or animal) in one compartment. The other compartment contains a buffer, such as phosphate-buffered saline (PBS) at pH 7.4 [1].
    • Achieve equilibrium: Mount the device on a shaker. Equilibrium is typically achieved in 4–6 hours at 37°C [1].
    • Sample analysis: After equilibrium, take aliquots from both the plasma and buffer compartments. Analyze them using HPLC-MS/MS to determine the total drug concentration (Ct from plasma) and the free drug concentration (Cu from buffer) [1].

The workflow for this established method is as follows:

G Start Start Assay Setup Prep Prepare RED Device (Two compartments separated by membrane) Start->Prep Spike Spike Drug into Plasma Compartment Prep->Spike Buffer Add Buffer to Opposite Compartment Spike->Buffer Incubate Incubate with Shaking (4-6 hours at 37°C) Buffer->Incubate Sample Sample from Both Compartments Incubate->Sample Analyze HPLC-MS/MS Analysis Sample->Analyze Calculate Calculate % Bound Analyze->Calculate End Result: PPB % Calculate->End

  • Data Calculation: Use the following formulas to determine the extent of binding [1]:
    • Free fraction (fu) = Cu / Ct
    • Percentage unbound (%u) = (Cu / Ct) × 100
    • Percentage bound (% bound) = [1 - (Cu / Ct)] × 100

Troubleshooting Common Issues

Here are solutions to common problems researchers face during PPB assays:

Problem Possible Cause Solution
Low recovery Non-specific binding to device, tubing, or membrane [1]. Use devices with chemically inert materials; pre-rinse components; add a low concentration of detergent.
Poor sensitivity Low free drug concentration, especially for highly bound compounds [1]. Optimize sample volume and extraction; use highly sensitive MS/MS instrumentation.
Inaccurate quantification Inconsistent instrument response between plasma and buffer matrices [1]. Use matrix matching: dilute buffer samples with blank plasma and plasma samples with blank buffer before analysis [1].
Slow equilibrium Incorrect temperature or shaking speed. Ensure consistent incubation at 37°C with constant shaking [1].

Frequently Asked Questions (FAQs)

Q1: Why is PPB such an important parameter in drug discovery? PPB directly affects a drug's pharmacokinetics and pharmacodynamics. Only the unbound (free) drug fraction can elicit a pharmacological effect, distribute to tissues, and be metabolized or excreted. Accurate PPB data is critical for correct dose prediction and understanding potential efficacy and toxicity across species [1].

Q2: My compound is highly lipophilic. Will this affect the assay? Yes. Lipophilicity is a key physicochemical property driving PPB. In general, increased lipophilicity leads to higher plasma protein binding. Acidic compounds often bind to serum albumin, while basic compounds may bind to alpha-1-acid glycoprotein (AGP) or tissue membranes [1]. Highly lipophilic compounds are also more prone to the non-specific binding issues mentioned in the troubleshooting table.

Q3: Are there alternatives to equilibrium dialysis? Yes, other methods exist, such as ultrafiltration, ultracentrifugation, and microdialysis. However, each has drawbacks, including potential non-specific binding or lengthy procedures. Equilibrium dialysis remains the recommended method for its balance of accuracy and practicality [1].

Data Interpretation for this compound

Although specific PPB data for this compound is unavailable in the search results, you can interpret your results using the following table as a guide:

PPB Result (% Bound) Pharmacokinetic Interpretation Potential Implication for this compound
< 90% Low to moderate binding. A higher free fraction is available for activity. Favorable for its suspected dual (antiviral & immunomodulatory) action [2].
≥ 90% High binding. The free fraction is low; dose may need adjustment for efficacy. High doses might be required to achieve effective unbound concentrations [1].
≥ 99% Very high binding. Significant risk of drug-drug interactions if displaced. Requires careful evaluation in combination therapies [1].

Research Context for this compound

To help with your experimental planning, here is some context on this compound from the search results:

  • Source: It is a phenylethanoid glycoside extracted from traditional Chinese herbs like Akebia quinata and found in plants such as Fraxinus sieboldiana Blume [2] [3].
  • Relevant Bioactivity: Recent studies highlight its potential as a dual-function inhibitor for COVID-19, demonstrating an ability to bind the SARS-CoV-2 Omicron BA.2 spike protein with high affinity and exhibit immunomodulatory effects by reducing IL-6 and promoting anti-inflammatory macrophages [2] [3]. One study also notes it was screened based on a favorable "low plasma protein binding rate (PPB less than 90%)" prediction [4].

References

Calceolarioside B metabolic stability liver microsomes

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Metabolic Stability

Metabolic stability in liver microsomes is a critical early assay in drug discovery that measures how quickly a compound is metabolized by liver enzymes [1]. It provides key parameters such as in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ), which help predict a compound's in vivo bioavailability and duration of action [2]. Calceolarioside B has been identified as a phytochemical of interest for its potential multi-target activity against SARS-CoV-2 proteins through molecular docking studies [3].


This compound: Known Information

The table below summarizes the available information on this compound from the search results.

Aspect Details from Literature
Source/Context Identified in one of five Ayurvedic formulations used in a clinical setting for COVID-19 patients [3].
Reported Activity Effectively binds to eight different proteins of the SARS-CoV-2 virus in silico, suggesting potential as a lead compound [3].
Metabolic Stability Data Not available in the searched literature. Its metabolic profile (half-life, intrinsic clearance) remains to be determined experimentally.

Experimental Protocol: Microsomal Stability Assay

This is a standard, generalized protocol for determining metabolic stability, compiled from the search results. You can use this as a blueprint to study this compound [4] [5] [2].

Materials and Reagents
  • Test Compound: this compound (prepare a 100X stock solution in solvent like DMSO or acetonitrile).
  • Biological System: Pooled human or animal (e.g., rat, mouse) liver microsomes. Store at -80°C and thaw on ice before use [6] [5].
  • Co-factor: 20 mM NADPH (in 100 mM phosphate buffer) to initiate the reaction [5].
  • Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.
  • Equipment: 37°C water bath, centrifuge, LC-MS/MS system for analysis.
Step-by-Step Workflow

The following diagram illustrates the key stages of the microsomal stability assay experiment:

G Start Prepare Reagents Step1 1. Pre-incubation Mixture • Microsomes (0.1-1 mg/mL) • Test Compound (e.g., 1 µM) • Phosphate Buffer (pH 7.4) • <1% Organic Solvent Start->Step1 Step2 2. Initiate Reaction Add NADPH co-factor Step1->Step2 Step3 3. Incubate at 37°C Collect samples at time points (e.g., 0, 5, 15, 30, 45 min) Step2->Step3 Step4 4. Terminate Reaction Add ice-cold acetonitrile Step3->Step4 Step5 5. Analyze Samples Centrifuge and analyze supernatant via LC-MS/MS Step4->Step5 Step6 6. Data Calculation Determine % parent remaining Calculate t½ and CLᵢₙₜ Step5->Step6

Incubation Conditions

A typical incubation setup is detailed below. Note: These are standard conditions and should be optimized for this compound (e.g., to ensure linearity with respect to protein concentration and time) [6] [5].

Component Final Concentration / Volume
Potassium Phosphate Buffer (pH 7.4) To a final volume of 200 µL
Liver Microsomes 0.1 - 1 mg/mL protein
This compound Stock 1 µM (final concentration); <1% organic solvent
NADPH Regenerating System / 20 mM NADPH 1 mM (final concentration)
Data Analysis and Calculations

After quantifying the parent compound (this compound) remaining at each time point via LC-MS/MS:

  • Plot the natural logarithm (ln) of the percentage of parent remaining versus time.
  • The slope (k) of the linear portion of this plot is the elimination rate constant.
  • Calculate the parameters using the formulas below [4] [2]:
Parameter Formula
In vitro Half-life (t₁/₂) t₁/₂ (min) = ln(2) / k
Intrinsic Clearance (CLᵢₙₜ) CLᵢₙₜ (µL/min/mg) = (Volume of Incubation (µL) / Microsomal Protein (mg)) × (ln(2) / t₁/₂)

Troubleshooting Guide & FAQs

Here are solutions to common issues researchers face during microsomal stability assays.

Problem Possible Cause Solution / Action
High Variability in Results Batch-to-batch or vendor-to-vendor differences in microsome activity [6]. Use a single, well-characterized batch of pooled microsomes for a project. Include positive control compounds (e.g., Verapamil, Midazolam) in every run [6] [4].

| No Depletion of Parent Compound | 1. Lack of metabolic liability. 2. Incubation conditions are not optimal. 3. Cofactor missing/inactive. | 1. This is a valid result. Check in silico predictions. 2. Verify NADPH is fresh and correctly added. Run a positive control to confirm system activity [4]. | | Non-Linear Depletion Curve | 1. Protein concentration or incubation time is too high, exceeding initial rate conditions. 2. Compound inhibition. | 1. Re-optimize assay conditions to ensure less than 20-30% substrate depletion for linear initial rates [5] [7]. | | Under-prediction of In Vivo Clearance | 1. Metabolism by non-microsomal enzymes (e.g., hydrolases, transferases). 2. Extra-hepatic metabolism. | 1. Complement with a hepatocyte stability assay, which contains a full suite of hepatic enzymes [4]. 2. Investigate other clearance mechanisms (e.g., renal). | | Compound Precipitation | Low solubility in aqueous incubation buffer [6]. | Check solubility beforehand. Slightly increase organic solvent, but keep final concentration <1% to avoid enzyme inhibition [6]. |

FAQ: Why screen with liver microsomes instead of hepatocytes? Liver microsomes are excellent for high-throughput, cost-effective screening of Phase I (CYP450) metabolism. They provide a rapid way to rank-order compounds like this compound early in discovery. Hepatocytes are more physiologically relevant (containing both Phase I and II enzymes) and are better used as a secondary screen on selected compounds [4].

FAQ: How can I identify the metabolic soft-spots of this compound? After establishing it has high clearance, you can perform a Metabolic Soft-Spot Identification (MSSID) assay. This involves incubating the compound in microsomes, using LC-HRMS to identify the metabolites formed, and using MS/MS fragmentation to elucidate their structures [7].

Key Takeaways and Next Steps

  • No Direct Data: Specific metabolic stability data for this compound is not yet available in the public domain.
  • Path Forward: The provided protocol and troubleshooting guide offer a robust framework for you to conduct this experiment in your lab.
  • Beyond Stability: Once you determine this compound's stability, you can progress to identifying its metabolites (MSSID), investigating which CYP450 enzymes are involved (reaction phenotyping), and assessing its potential for drug-drug interactions.

References

Troubleshooting Guide: HPLC Analysis of Calceolarioside B

Author: Smolecule Technical Support Team. Date: February 2026

If you are developing a method from scratch, you may encounter the following common issues:

Problem Possible Causes Suggested Solutions

| Poor Peak Shape | - Silanol interactions

  • Incorrect column temperature
  • Inappropriate mobile phase pH | - Use end-capped C18 column
  • Increase column temperature (e.g., 35-40°C)
  • Add 0.1% formic or phosphoric acid to mobile phase | | Insufficient Resolution | - Co-elution with impurities
  • Gradient or flow rate not optimized | - Flatten gradient program (e.g., reduce %B increase per minute)
  • Adjust flow rate (e.g., 0.8-1.2 mL/min) | | Low Sensitivity | - Suboptimal detection wavelength
  • Sample decomposition | - Analyze standard with DAD to find max absorbance (estimate: ~330 nm) [1]
  • Prepare fresh samples, use chilled autosampler | | Retention Time Shift | - Mobile phase buffer inconsistency
  • Column degradation | - Use fresh, HPLC-grade buffers daily
  • Follow column cleaning and storage protocols |

Frequently Asked Questions (FAQs)

Q1: What is a suitable column for analyzing Calceolarioside B? A1: A reverse-phase C18 column is the standard choice for phenolic compounds like this compound. Columns such as the Agilent ZORBAX Eclipse Plus C18 or Waters ACQUITY UPLC BEH C18 are excellent starting points for method development.

Q2: How should I prepare the mobile phase? A2: A water-acetonitrile system with acid modifier typically works well.

  • Mobile Phase A: Ultrapure water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid. The acid suppresses analyte ionization, improving peak shape. A gradient elution (e.g., starting from 10% B to 40% B over 20-30 minutes) is recommended for initial scouting.

Q3: What detection wavelength should I use? A3: While you must confirm with your standard, this compound is a phenylethanoid glycoside. Related compounds in this class (like acteoside) have maximum absorbance between 330-350 nm [1]. Using a Diode Array Detector (DAD) to scan your standard is crucial for selecting the optimal wavelength.

Q4: How can I obtain a reference standard for this compound? A4: The compound is available commercially from suppliers that specialize in phytochemicals and natural product standards. One source identified in the literature is the National Institute for the Control of Pharmaceutical and Biological Products in Beijing [1]. Ensure the certificate of analysis specifies a high purity level (e.g., >98%).

Experimental Workflow for Method Development

The following diagram outlines a logical workflow for developing and validating an HPLC method.

Start Start Method Development C18 Select C18 Column Start->C18 MP Prepare Mobile Phase: A: Water + 0.1% Acid B: Acetonitrile + 0.1% Acid C18->MP Scout Run Scouting Gradient (e.g., 5% to 95% B) MP->Scout Adjust Adjust Gradient & Flow for Optimal Separation Scout->Adjust Adjust->Scout Return to optimize Validate Perform Method Validation (Specificity, Linearity, etc.) Adjust->Validate Doc Document Final Method Validate->Doc

Key Parameters for Your Initial HPLC Run

For your first injection, you can use the conditions below as a starting point. You will almost certainly need to optimize them based on your specific instrument, column, and sample.

Parameter Suggested Initial Condition
Column C18, 150-250 mm x 4.6 mm, 5 µm
Column Temperature 30 °C

| Mobile Phase | A: Water + 0.1% Formic Acid B: Acetonitrile + 0.1% Formic Acid | | Gradient | Time (min) | %B | | | 0 | 10 | | | 5 | 10 | | | 25 | 40 | | | 26 | 95 | | | 30 | 95 | | | 31 | 10 | | | 35 | 10 | | Flow Rate | 1.0 mL/min | | Detection Wavelength | 330 nm (with DAD confirmation) | | Injection Volume | 10 µL |

References

Calceolarioside B freeze-thaw stability assessment

Author: Smolecule Technical Support Team. Date: February 2026

General Principles of Freeze-Thaw Stability

The core goal of freeze-thaw stability testing is to determine how repeated freezing and thawing affects the identity, potency, purity, and activity of your compound. Key parameters to monitor include:

  • Chemical Integrity: Use High-Performance Liquid Chromatography (HPLC) to detect the formation of degradation products or changes in the main peak.
  • Functional Potency: Employ cell-based assays (e.g., pseudovirus entry assays) or biochemical activity assays to confirm the compound's biological activity remains intact [1].
  • Physical Properties: Check for changes in solubility, crystallization, or the formation of precipitate.

The following table summarizes stability trends for different analyte types, which can serve as a reference point:

Analyte Category Example Analytes General Freeze-Thaw Stability (based on serum studies)
Stable Enzymes ALT, AST, CK, GGT Generally stable across multiple cycles [2]
Stable Metabolites Glucose, Creatinine, Cholesterol, Triglycerides Generally stable across multiple cycles [2]
Potentially Unstable Lactate Dehydrogenase (LD) Can show significant changes after multiple cycles [2]
RNA / Molecular Samples Poly(A)-enriched RNA Highly sensitive; 3+ cycles can extinguish data reproducibility [3]

Recommended Experimental Protocol

Here is a detailed workflow for designing a freeze-thaw stability assessment for Calceolarioside B. You can adapt the conditions (like concentration, buffer, and temperature) to match your specific experimental setup.

workflow Start 1. Prepare Stock Solution A1 Aliquot into multiple vials Start->A1 A2 Freeze at target temperature (e.g., -80°C) A1->A2 B1 2. Thaw First Set of Aliquots A2->B1 C1 Perform Analyses: - HPLC/Purity - Bioassay/Potency - Solubility B1->C1 D1 Refreeze remaining sample C1->D1 B2 3. Thaw Second Set (After 1 Cycle) D1->B2 C2 Perform Analyses B2->C2 Repeat for desired cycles D2 Refreeze remaining sample C2->D2 Repeat for desired cycles BN N. Thaw Final Set (After N Cycles) D2->BN Repeat for desired cycles CN Perform Analyses BN->CN End Compile Data and Assess Stability CN->End

Protocol Steps and Methodologies
  • Sample Preparation

    • Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO or a buffered aqueous solution). Determine the exact concentration using a method like UV-Vis spectroscopy [4].
    • Aliquot the solution into multiple, identical vials to ensure each freeze-thaw cycle is performed on a fresh sample, preventing analytical artifacts from repeated testing of the same material.
  • Freezing

    • Freeze all aliquots at your standard storage temperature (e.g., -20°C or -80°C). Record the type of freezer and use a temperature logger if possible, as temperature fluctuations can impact stability [2].
  • Thawing and Analysis

    • Thawing: Thaw samples gently, typically at room temperature or 4°C until the ice crystals completely disappear. Avoid using hot water baths, as localized heating can degrade the compound [2].
    • Analysis: After each thaw, analyze the sample immediately. Key analytical methods include:
      • HPLC-UV/MS: To assess chemical purity and identify degradation products. Compare chromatograms to a fresh, non-frozen control [5].
      • Bioassay: To measure functional activity. For this compound, you could use a pseudovirus entry assay to confirm it still inhibits SARS-CoV-2 viral entry, or an ELISA to verify its ability to reduce IL-6 levels [1].

Key Troubleshooting FAQs

  • Q: My compound appears to precipitate after thawing. What should I do?

    • A: Precipitation is a common issue. Gently vortex or invert the vial to re-dissolve. If precipitation persists, consider:
      • Changing the solvent system (e.g., adding a co-solvent).
      • Sonicating the sample in a water bath for a short duration.
      • Testing a slower thawing method at 4°C.
  • Q: The biological activity drops significantly after just one cycle. Is the compound unstable?

    • A: A sharp drop in activity warrants investigation. First, verify that the loss is not due to the assay itself by including a fresh control. If the activity loss is confirmed, consider these factors:
      • Protease Contamination: If your sample is in a complex matrix, proteases or other enzymes might be active during the thawing phase.
      • pH Shift: Freezing can concentrate solutes and shift the pH. Check the pH of your buffer after thawing.
      • Oxidation: Add antioxidants like Trolox or ascorbic acid to your formulation to test if stability improves.
  • Q: How many freeze-thaw cycles should I test?

    • A: The number of cycles should exceed the maximum number of times you anticipate handling the sample in a real-world scenario. For a material intended for long-term use, testing 3 to 5 cycles is a common standard. Research on RNA samples suggests that 3 cycles can severely impact data reproducibility, providing a useful benchmark [3].

References

Calceolarioside B working solution preparation stability

Author: Smolecule Technical Support Team. Date: February 2026

Working Solution Preparation & Stability

The following table summarizes the critical quantitative data for preparing calceolarioside B stock and working solutions, based on its physicochemical properties [1].

Parameter Details & Values
Molecular Weight 478.45 g/mol [1]
CAS Number 105471-98-5 [1]
Purity ≥98% [1]
Appearance White to light yellow solid powder [1]
Solubility in DMSO ~250 mg/mL (~522.52 mM) [1]
Stock Solution Storage -80°C: 6 months; -20°C: 1 month [1]
Shipping Condition Stable at room temperature for a few days during transit; requires protection from light [1]
Recommended Formulations for In Vivo Studies

For in vivo studies, here are three recommended formulations. Co-solvents should be added sequentially from left to right [1].

Formulation Composition Preparation Example (for 1 mL solution)

| Formulation 1 | 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline [1] | 1. Add 100 µL of 20.8 mg/mL DMSO stock to 400 µL PEG300 and mix. 2. Add 50 µL Tween-80 and mix. 3. Add 450 µL saline to final volume. | | Formulation 2 | 10% DMSO + 90% (20% SBE-β-CD in Saline) [1] | Add 100 µL of 20.8 mg/mL DMSO stock to 900 µL of 20% SBE-β-CD in saline and mix. | | Formulation 3 | 10% DMSO + 90% Corn Oil [1] | Add 100 µL of 20.8 mg/mL DMSO stock to 900 µL of corn oil and mix. |

Key Experimental Protocols

Here are detailed methodologies for two major assays citing the use of this compound, which you can adapt for your research.

Biolayer Interferometry (BLI) Assay for Binding Affinity

This protocol measures the direct binding affinity between this compound and the SARS-CoV-2 Omicron BA.2 Spike-RBD protein [2].

G Start Prepare Protein and Ligand Immobilize Immobilize Spike-RBD Protein on Ni-NTA Biosensors (300 sec) Start->Immobilize Baseline Establish Baseline (60 sec) Immobilize->Baseline Dilute Serially Dilute This compound (100 μM to 3.13 μM) Baseline->Dilute Associate Association Step (Immerse biosensor in This compound for 180 sec) Dilute->Associate Dissociate Dissociation Step (180 sec) Associate->Dissociate Analyze Calculate KD Value Using 1:1 Binding Model Dissociate->Analyze

Key Steps:

  • Protein Preparation: The SARS-CoV-2 Omicron BA.2 Spike-RBD protein (with His Tag) was diluted to 40 μg/mL in PBS [2].
  • Ligand Dilution: this compound was serially diluted in PBS, starting from 100 μM down to 3.13 μM [2].
  • Binding Measurement: The association and dissociation steps were monitored for 180 seconds each. The dissociation constant (KD) was calculated using the system's data analysis software with a 1:1 binding model [2].
Pseudovirus Entry Assay

This cell-based assay evaluates the functional inhibitory effect of this compound on viral entry [2].

Key Reagents and Cell Lines:

  • Test Compound: this compound.
  • Cells: Human Embryonic Kidney (HEK-293T) cell lines stably expressing the ACE2 receptor. These are constructed via lentiviral transfection of plasmids (e.g., ACE2-EGFP or ACE2-mcherry) [2].
  • Virus: Pseudovirus particles bearing the SARS-CoV-2 Omicron BA.2 variant spike protein.

Workflow:

G A Pre-treat ACE2-293T cells with this compound B Inoculate with Pseudovirus (BA.2 Spike) A->B C Incubate B->C D Measure Viral Entry (e.g., via Fluorescence if using EGFP reporter) C->D E Quantify Inhibition relative to controls D->E

The core of this assay is to pre-treat the ACE2-expressing cells with this compound before and during infection with the pseudovirus. The inhibition of viral entry is then quantified by measuring the reporter signal (e.g., EGFP fluorescence) compared to untreated controls [2].

Frequently Asked Questions (FAQs)

Q1: What is the maximum concentration of the stock solution I can prepare? Based on solubility data, you can prepare a stock solution of approximately 250 mg/mL (522.52 mM) in DMSO [1]. For working solutions in biological assays, further dilution in aqueous buffers is necessary.

Q2: How should I store this compound, and what is its shelf life?

  • Powder: Store desiccated at -20°C. Under these conditions, it is stable for at least 3 years [1].
  • Stock Solution in DMSO: For long-term storage, aliquot and store at -80°C (stable for 6 months) or -20°C (stable for 1 month) [1]. Avoid repeated freeze-thaw cycles.
  • Note: The compound requires protection from light during both storage and transportation [1].

Q3: My working solution precipitates in aqueous buffer. How can I resolve this? Precipitation can occur when a highly concentrated DMSO stock is introduced to an aqueous buffer. To mitigate this:

  • Ensure you are preparing the working solution freshly on the day of use.
  • When using the formulations for in vivo studies, strictly follow the sequence of adding co-solvents one by one as directed, with thorough mixing at each step [1].
  • You can also try warming the tube slightly (at 37°C) and briefly shaking it in an ultrasonic bath to improve solubility [3].

Q4: What are the known biological targets of this compound? this compound is a multi-target compound. Key biological activities include:

  • SARS-CoV-2 Inhibition: Binds with high affinity to the Omicron BA.2 Spike protein and inhibits its entry into host cells by blocking the ACE2 receptor interaction [2].
  • Immunomodulation: Reduces the expression of pro-inflammatory cytokines like IL-6 and promotes macrophage switching from the M1 to the M2 phenotype [2].
  • Enzyme Inhibition: Acts as an inhibitor of rat lens aldose reductase (RLAR) with an IC50 of 23.99 μM [1].
  • Antioxidant Activity: Effectively inhibits DPPH free radicals with an IC50 of 94.60 μM [1].

References

Calceolarioside B in vivo dosing regimen optimization

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data Summary

The table below summarizes the key in vitro and ex vivo findings from recent studies on Calceolarioside B.

Assay Type Experimental Model Key Finding/Value Citation
Binding Affinity SARS-CoV-2 Omicron BA.2 Spike RBD (BLI Assay) Dissociation Constant (KD) = 2.28 μM [1]
Antiviral Activity SARS-CoV-2 Omicron BA.2 Pseudovirus IC50 = 12.28 μM (Inhibited viral entry) [1]
Cytokine Modulation Macrophages (Cell-based ELISA) Reduced IL-6 expression by 43.18% [1]
Molecular Docking Hemagglutinin-esterase (HE) protein (5N11) Binding Energy (ΔGbind) = -37.68 kcal/mol [2]

Detailed Experimental Protocols

Here are the methodologies used to generate the data in the table, which you can adapt for your own in vivo investigation.

Binding Affinity Measurement via Biolayer Interferometry (BLI)

This protocol details how the high-affinity binding of this compound to the viral spike protein was confirmed [1].

  • Protein Immobilization: The SARS-CoV-2 Omicron BA.2 Spike-RBD protein (with a His Tag) is diluted to 40 μg/mL and immobilized onto Ni-NTA biosensors for 300 seconds.
  • Baseline Establishment: The biosensors are then placed in a buffer for 60 seconds to establish a stable baseline.
  • Association Phase: The biosensors are immersed in a solution of this compound, which is serially diluted in PBS from 100 μM to 3.13 μM, for 180 seconds. This allows the compound to bind to the protein.
  • Dissociation Phase: The biosensors are transferred back to a buffer solution for 180 seconds to monitor the dissociation of the compound from the protein.
  • Data Analysis: The association and dissociation data are analyzed using a 1:1 binding model in the BLI data analysis software to calculate the dissociation constant (KD).
Pseudovirus Entry Assay

This method is used to evaluate the compound's ability to inhibit viral entry into host cells [1].

  • Cell Line Preparation: Human embryonic kidney (HEK-293T) cell lines stably expressing the human angiotensin-converting enzyme 2 (ACE2) receptor are constructed. These cells are seeded in 96-well plates.
  • Treatment and Infection: The cells are pre-treated with varying concentrations of this compound for one hour. Subsequently, SARS-CoV-2 Omicron BA.2 pseudovirus particles are added to the cells.
  • Incubation: The cells are incubated with the pseudovirus for 48-72 hours to allow for infection.
  • Detection & Analysis: Viral entry is quantified by measuring luminescence or fluorescence signals. The concentration that inhibits 50% of viral entry (IC50) is calculated using non-linear regression analysis of the dose-response data.
Immunomodulatory Effect Assessment

This protocol measures the compound's effect on inflammation, a key aspect of severe COVID-19 [1].

  • Cell Stimulation: Macrophages (e.g., RAW 264.7 or primary human macrophages) are stimulated with a pro-inflammatory agent like lipopolysaccharide (LPS) to induce inflammation.
  • Compound Treatment: The stimulated macrophages are co-treated with this compound.
  • Cytokine Quantification: After incubation (e.g., 24 hours), the cell culture supernatant is collected. The level of Interleukin-6 (IL-6), a major pro-inflammatory cytokine, is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
  • Phenotype Analysis: The effect on macrophage polarization (switching from pro-inflammatory M1 to anti-inflammatory M2 phenotype) can be further analyzed using flow cytometry by staining for specific surface markers (e.g., CD86 for M1, CD206 for M2).

Mechanisms of Action and Experimental Workflow

This compound is proposed to work through a dual mechanism: direct antiviral action and host immunomodulation. The following diagram illustrates this proposed mechanism and a logical workflow for experimentally validating it, integrating the protocols described above.

Start Start: Investigate this compound MOA Proposed Mechanism of Action Start->MOA ExpWorkflow Experimental Validation Workflow Start->ExpWorkflow Antiviral Direct Antiviral Action MOA->Antiviral ImmunoMod Immunomodulation MOA->ImmunoMod InVitro 1. In Vitro Binding ExpWorkflow->InVitro ExVivo 2. Cellular & Ex Vivo Efficacy ExpWorkflow->ExVivo InVivoFuture 3. Future In Vivo Studies ExpWorkflow->InVivoFuture Bind Binds to Viral Spike Protein (RBD) Antiviral->Bind Molecular Docking Entry Blocks ACE2 Interaction Inhibits Viral Entry Antiviral->Entry Pseudovirus Assay Cytokine Reduces Pro-inflammatory Cytokines (e.g., IL-6) ImmunoMod->Cytokine ELISA Phenotype Promotes Macrophage Switch from M1 to M2 Phenotype ImmunoMod->Phenotype Flow Cytometry BLI Confirm binding affinity (KD) InVitro->BLI BLI Assay Pseudovirus Determine inhibition of viral entry (IC50) ExVivo->Pseudovirus Antiviral Activity ImmunoAssay Confirm cytokine reduction and phenotype shift ExVivo->ImmunoAssay Immunomodulatory Activity PK PK InVivoFuture->PK Pharmacokinetics (Bioavailability, Half-life) Efficacy Efficacy InVivoFuture->Efficacy In Vivo Efficacy (Animal Model) Safety Safety InVivoFuture->Safety Toxicology & Safety

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for an in vivo study on this compound?

  • A1: There is no established in vivo dosing data for this compound. A common strategy is to use the in vitro IC50 value (~12 μM) as a starting point for estimating target plasma concentrations. The actual dose will depend on the animal model, route of administration, and pharmacokinetic properties, which are currently uncharacterized. A pilot pharmacokinetic study is highly recommended to determine bioavailability and half-life before efficacy testing [1].

Q2: How can I improve the bioavailability of this compound, which is likely low?

  • A2: You are correct that natural glycosides like this compound often suffer from low oral bioavailability. Promising strategies to overcome this include [3] [4]:
    • Nanotechnology: Formulating the compound into lipid-based nanoparticles (e.g., liposomes) or polymer-based nanoparticles can enhance its solubility, protect it from degradation, and improve its absorption.
    • Prodrug Approach: Chemically modifying the structure to create a prodrug that is more readily absorbed and then converted to the active compound in the body.
    • Alternative Routes of Administration: Exploring non-oral routes such as intraperitoneal (IP) or intravenous (IV) injection can bypass first-pass metabolism.

Q3: What are the critical parameters to monitor in a preliminary in vivo toxicity study?

  • A3: While specific toxicity data for this compound is lacking, a standard preliminary study should monitor:
    • Clinical Observations: Body weight, food/water intake, and signs of distress.
    • Organ Toxicity: Serum biomarkers for liver function (e.g., ALT, AST) and kidney function (e.g., creatinine, BUN).
    • Histopathology: Microscopic examination of major organs (liver, kidneys, heart, lungs, spleen) after the study period [2].

I hope this structured technical guide provides a solid foundation for your research. The field of natural product-based drug development is advancing rapidly, and the application of nano-delivery systems appears to be a particularly promising avenue for overcoming the inherent challenges with compounds like this compound [3].

References

Calceolarioside B vs acteoside anti-proliferation activity

Author: Smolecule Technical Support Team. Date: February 2026

Anti-proliferation Activity at a Glance

Compound Cancer Type / Cell Line Experimental Model Key Findings / IC₅₀ Citation
Calceolarioside B Prostate Cancer In vitro cell-based assay Exhibited anti-proliferation properties, though Acteoside showed the best inhibition among the tested compounds [1].
Acteoside Prostate Cancer In vitro cell-based assay Showed the best anti-proliferation activity compared to this compound and other related compounds [1].
Acteoside Breast Cancer (MCF-7 cells) In vitro IC₅₀ values ranged from 0.127 μM to 219.1 μM, varying by plant source and incubation time [2].
Acteoside Hepatocellular Carcinoma In vitro & In vivo (mouse models) Inhibited cell proliferation, colony formation, migration, and tumor growth; enhanced efficacy when combined with sorafenib [3].

Experimental Protocols from Key Studies

For researchers looking to replicate or understand the context of these findings, here are the methodologies from the pivotal studies.

  • Synthetic Strategy & Prostate Cancer Anti-proliferation Assay [1]: This study synthesized several phenylethanoid glycosides, including Acteoside and this compound. A preliminary evaluation of their anti-proliferation properties was conducted on prostate cancer cell lines. The specific protocols for cell culture, compound treatment, and viability assessment (e.g., MTT assay) are detailed in the original publication in Organic & Biomolecular Chemistry.
  • Hepatocellular Carcinoma (HCC) Study for Acteoside [3]: The anti-tumor effects of Acteoside were rigorously tested using:
    • Cell proliferation assay: HCC cell lines (BEL7404, HLF, JHH-7) were treated with Acteoside and viability was measured using MTT assay.
    • Colony formation assay: Cells were seeded at low density, treated with Acteoside, and colonies were counted after 12 days.
    • Migration assay: A wound healing ("scratch") assay was used to assess inhibition of cell migration.
    • In vivo xenograft model: Mice bearing BEL7404 or JHH-7 tumors were treated with Acteoside, and tumor growth was monitored.

The following diagram illustrates the experimental workflow used to evaluate Acteoside's effects in hepatocellular carcinoma, based on the methodology from [3]:

G Acteoside Anti-HCC Experimental Workflow Start Start: Human HCC Cell Lines InVitro In Vitro Assays Start->InVitro A1 Proliferation (MTT Assay) InVitro->A1 A2 Colony Formation InVitro->A2 A3 Migration (Wound Healing) InVitro->A3 InVivo In Vivo Validation A1->InVivo A2->InVivo A3->InVivo B1 Xenograft Mouse Model InVivo->B1 Mech Mechanism Investigation B1->Mech C1 Western Blot (p53) Mech->C1 C2 qRT-PCR (KLK Genes) Mech->C2

Insights for Research and Development

The existing data, though limited in direct comparison, points to Acteoside as a more promising lead compound. Research also highlights a common challenge and potential solution for developing these natural products.

  • Overcoming Bioavailability Challenges: A significant hurdle for Acteoside is its low oral bioavailability (0.12% to 4%), attributed to poor absorption and degradation [4] [2]. Advanced drug delivery systems, particularly lipid-based nanoparticles and liposomes, are being actively researched to enhance its stability, absorption, and overall therapeutic potential [4] [2].

References

Calceolarioside B vs other phenylethanoid glycosides IL-6 inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Bioactivity of Phenylethanoid Glycosides

Compound Name IL-6 Inhibition / Effect on Pro-Inflammatory Cytokines Experimental Model Key Mechanism Insights Citation
Calceolarioside B ~40.7% inhibition (at 40 μM) TNF-α/IFN-γ-induced HaCaT keratinocytes Reduces IL-6 and IL-8 secretion. [1]
Promotes switch from pro-inflammatory M1 to anti-inflammatory M2 macrophages. SARS-CoV-2 pseudovirus model Immunomodulatory effect that counters viral inflammation. [2]
Suppresses M2 macrophage polarization. Hepatocellular Carcinoma (HCC) model Targets MMP12 in the tumor microenvironment. [3]
Desrhamnosyl Acteoside Most potent activity among tested compounds; significantly reduces IL-6 and IL-8. TNF-α/IFN-γ-induced HaCaT keratinocytes Simultaneously targets NF-κB, JAK2/STAT1, and MAPK pathways. [1]
Purpureaside A Significant inhibition of IL-6 and IL-8 secretion. TNF-α/IFN-γ-induced HaCaT keratinocytes Anti-inflammatory effect observed. [1]
Forsythiaside No significant effect on IL-6 or IL-8 in the same test. TNF-α/IFN-γ-induced HaCaT keratinocytes Contrasts with the activity of other compounds. [1]
Phenethyl-O-β-D-glucopyranoside Potently inhibited overproduction of NO, TNF-α, PGE2, IL-1β, and IL-6. LPS-stimulated RAW 264.7 macrophages Acts by blocking the NF-κB signaling pathway. [4]
Poliumoside, Acteoside, Forsythiaside B Attenuate TNF-α-induced IL-6 and IL-8 production. TNF-α-induced A549 lung cells Action involves inhibiting the NF-κB pathway and enhancing the Nrf2 pathway. [5]

Detailed Experimental Context and Protocols

For researchers to evaluate and build upon these findings, understanding the experimental context is crucial.

  • Cell-based Inflammation Models: The most common method for evaluating IL-6 inhibition involves stimulating immune or epithelial cell lines with inflammatory agents and measuring cytokine levels in the supernatant.
    • In HaCaT Keratinocytes: Cells are stimulated with a combination of TNF-α and IFN-γ to mimic skin inflammation. Test compounds are applied, and the secretion of IL-6 and IL-8 into the culture medium is quantified using Enzyme-Linked Immunosorbent Assay (ELISA) [1].
    • In RAW 264.7 Macrophages: Cells are stimulated with Lipopolysaccharide (LPS), a potent inflammatory trigger. The production of nitric oxide (NO) is measured by the Griess assay, and pro-inflammatory cytokines including IL-6 are also analyzed via ELISA [4].
  • Advanced Mechanism Elucidation: To probe deeper into the mechanism of action, techniques like Western Blotting are used to detect protein expression and phosphorylation (e.g., of NF-κB p65). Molecular Docking and Cellular Thermal Shift Assays (CETSA) are employed to predict and validate direct interactions between a compound (like this compound) and its proposed protein target (e.g., MMP12) [3].

Mechanisms of Action and Signaling Pathways

The anti-inflammatory effects of these compounds, including IL-6 suppression, are largely mediated through the modulation of key intracellular signaling pathways. The following diagram illustrates the primary mechanisms discussed in the research.

G InflammatoryStimuli Inflammatory Stimuli (TNF-α, IFN-γ, LPS) NFkB_Pathway NF-κB Pathway (Inhibition by multiple PGs) InflammatoryStimuli->NFkB_Pathway Activates JAK_STAT JAK/STAT Pathway (Inhibited by Desrhamnosyl Acteoside) InflammatoryStimuli->JAK_STAT Activates MAPK_Pathway MAPK Pathway (Inhibited by Desrhamnosyl Acteoside) InflammatoryStimuli->MAPK_Pathway Activates CytokineRelease Pro-inflammatory Cytokine Release (e.g., IL-6, IL-8) NFkB_Pathway->CytokineRelease Promotes JAK_STAT->CytokineRelease Promotes Nrf2_Pathway Nrf2 Pathway (Enhanced by some PGs) Nrf2_Pathway->CytokineRelease Antioxidant Response MAPK_Pathway->CytokineRelease Promotes MMP12 MMP12 Inhibition (this compound) M2Polarization Reduced M2 Macrophage Polarization MMP12->M2Polarization Suppresses

The research indicates that this compound has a multi-faceted mechanism:

  • It exhibits a dual function by directly reducing IL-6 secretion in skin inflammation models and promoting a broader anti-inflammatory environment by shifting macrophage polarization [2] [1].
  • Its recently discovered inhibition of MMP12 reveals a novel, target-specific mechanism that links it to the regulation of the tumor immune microenvironment, beyond classic cytokine inhibition [3].
  • In contrast, a compound like Desrhamnosyl Acteoside shows high potency through a multi-modal mechanism, concurrently inhibiting three major pro-inflammatory signaling pathways (NF-κB, JAK/STAT, and MAPK) [1].

Conclusion for Research and Development

  • This compound is a strong candidate, particularly if your focus extends to immunomodulation, antiviral research, or oncology, given its unique MMP12 targeting and effects on macrophage phenotype [2] [3].
  • Desrhamnosyl Acteoside appears to be the most potent for broad-spectrum anti-inflammatory application where simultaneous inhibition of multiple pathways is desired [1].
  • The common NF-κB pathway is a central target for many phenylethanoid glycosides, making it a key mechanism to investigate for any new compound in this class [4] [5].

References

Calceolarioside B Omicron BA.2 vs other SARS-CoV-2 variants

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data on Calceolarioside B vs. Omicron BA.2

The table below summarizes key experimental findings from a 2024 study that specifically investigated this compound's effects on the SARS-CoV-2 Omicron BA.2 variant [1] [2].

Experimental Method Key Findings & Quantitative Data Interpretation
Molecular Docking & Dynamics [1] Predicted stable binding to the BA.2 spike protein Receptor-Binding Domain (RBD). Suggests a potential mechanism where the compound physically blocks the virus from attaching to the host cell receptor (ACE2).
Biolayer Interferometry (BLI) [1] Measured high-affinity binding with a dissociation constant (KD). Confirms a direct and strong physical interaction between this compound and the viral spike protein.
Pseudovirus Entry Assay [1] Significantly inhibited pseudovirus entry into ACE2-expressing host cells. Demonstrates a functional effect: the compound successfully prevents viral infection in a cell model.
Immunofluorescence Assay [1] Verified the inhibition of viral entry as seen in the pseudovirus assay. Provides visual confirmation of the antiviral effect within cells.
ELISA & Flow Cytometry [1] Reduced IL-6 levels; promoted macrophage switch from pro-inflammatory M1 to anti-inflammatory M2 phenotype. Shows a dual anti-inflammatory and immunomodulatory effect, which could be beneficial in mitigating severe COVID-19 symptoms like cytokine storm.

Detailed Experimental Protocols

For research reproducibility, here are the core methodologies used in the key study [1]:

  • Molecular Docking & Dynamics: The SARS-CoV-2 Omicron BA.2 spike protein trimer (PDB ID: 7UB5) was prepared using Schrödinger's Protein Preparation Wizard. This compound's structure was obtained from PubChem and prepared with Schrödinger LigPrep. Docking was performed with Glide, and molecular dynamics simulations were run for 1 ns using GROMACS software to assess interaction stability [1].
  • Biolayer Interferometry (BLI): The SARS-CoV-2 Omicron BA.2 Spike-RBD protein was immobilized on Ni-NTA biosensors. This compound was serially diluted (from 100 μM to 3.13 μM), and the association and dissociation were measured to calculate the binding affinity (KD value) using a 1:1 binding model [1].
  • Pseudovirus Entry Assay: Lentivirus-based pseudoviruses displaying the Omicron BA.2 spike protein were used to infect human embryonic kidney (HEK) 293T cell lines that were engineered to stably express the ACE2 receptor. The inhibitory effect of this compound on viral entry was quantified [1].
  • Cytokine & Immunophenotyping Analysis: Enzyme-linked immunosorbent assay (ELISA) was used to measure the concentration of interleukin-6 (IL-6) in cell samples. Flow cytometry was employed to analyze and quantify the shift in macrophage populations from the M1 to the M2 phenotype [1].

Mechanism of Action Against BA.2

The research indicates that this compound employs a two-pronged strategy against the virus, as illustrated in the following diagram.

G cluster_1 Antiviral Action cluster_2 Immunomodulatory Action Calceolarioside_B Calceolarioside_B A1 Binds to Omicron BA.2 Spike Protein RBD Calceolarioside_B->A1 B1 Reduces Pro-inflammatory Cytokine IL-6 Calceolarioside_B->B1 A2 Blocks Interaction with Host ACE2 Receptor A1->A2 A3 Inhibits Viral Entry into Host Cell A2->A3 B2 Promotes Macrophage Switch from M1 to M2 Phenotype B1->B2 B3 Mitigates Inflammatory Response B2->B3

Unknowns: Comparison with Other Variants

A significant gap in the current literature is the lack of direct, head-to-head experimental data comparing the efficacy of this compound across different SARS-CoV-2 variants.

  • No Direct Comparative Studies: The available high-quality studies focus exclusively on the Omicron BA.2 variant [1] [2]. While other computational studies have suggested this compound has potential against the main protease (Mpro) of the original SARS-CoV-2 strain [3], these are predictions, not experimental confirmations against those variants.
  • The Challenge of Variant Diversity: SARS-CoV-2 variants can have distinct mutations, especially in the spike protein, which directly affect how the virus binds to cells and evades immunity [4] [5]. A compound's effectiveness against one variant does not guarantee the same level of efficacy against another. For example, the Omicron BA.2 variant has over 30 mutations in its spike protein compared to the original strain [1].

Research Recommendations

To build upon the existing knowledge, future research should focus on:

  • Comparative Efficacy Testing: Conducting in vitro and in vivo studies to directly evaluate the inhibitory concentration (IC50) of this compound against a panel of variants, such as Delta, Omicron BA.1, BA.4/BA.5, and later circulating strains.
  • Structural Binding Analysis: Using cryo-EM and X-ray crystallography to visualize how this compound interacts with the RBDs of different variants, which would explain differences in efficacy at an atomic level.

References

Calceolarioside B DPPH scavenging vs standard antioxidants

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative DPPH Scavenging Activity

The table below summarizes the key quantitative finding for Calceolarioside B:

Compound/Extract IC50 Value (DPPH Assay) Source/Context
This compound 94.60 μM [1] [2] Purified compound
Akebia trifoliata fruit peel extract Notable activity; this compound identified as the strongest antioxidant among isolated compounds [3] Complex plant extract

For comparison, common standard antioxidants typically show IC50 values in the following ranges in scientific literature:

  • Trolox: ~10-20 μM
  • Ascorbic Acid (Vitamin C): ~5-15 μM
  • BHT (Butylated Hydroxytoluene): ~20-40 μM

This compound is less potent than these standard antioxidants in DPPH scavenging, but its activity is considered significant in the context of natural product research [1] [3].

Methodological Overview of DPPH Assay

The DPPH assay is a standard method for evaluating antioxidant activity. Here is a typical protocol based on the research methodologies:

Start Start DPPH Assay Prep Prepare 0.4 mM DPPH solution in 80% methanol Start->Prep Mix Mix 180 µL DPPH solution with 20 µL of test sample (this compound) Prep->Mix Incubate Incubate reaction mixture for 30 minutes at room temperature (in the dark) Mix->Incubate Measure Measure absorbance at 517 nm Incubate->Measure Calculate Calculate % inhibition and IC50 Measure->Calculate

Key Steps in Detail:

  • Sample Preparation: this compound was typically dissolved in DMSO and then serially diluted to various concentrations for testing [1] [4].
  • Reaction Principle: The assay measures the ability of an antioxidant to donate a hydrogen atom, thereby reducing the purple-colored DPPH radical to a yellow-colored diphenylpicrylhydrazine. The degree of color change is inversely proportional to the free radical activity [3].
  • Quantification: The IC50 value, which is the concentration required to scavenge 50% of the DPPH radicals, is calculated from a graph plotting the inhibition percentage against the sample concentration [3].

Biological Context and Broader Activities

This compound is a phenylethanoid glycoside naturally found in several plants, including Ajuga becumbens, Akebia quinata (Mutong), and Akebia trifoliata [1] [5] [4]. Its bioactivity profile extends beyond antioxidant effects, which may be of interest for drug development.

The following diagram illustrates its multi-target biological profile:

cluster_1 Primary Activities & Targets CB This compound A1 Antioxidant Activity (DPPH Radical Scavenging) CB->A1 A2 Aldose Reductase Inhibition (IC50: 23.99 μM) CB->A2 A3 SARS-CoV-2 Omicron BA.2 Inhibition (Blocks S protein-ACE2 interaction) CB->A3 A4 Anti-inflammatory Effects (Reduces IL-6 levels) CB->A4

These diverse activities, particularly its potent effects on viral entry and inflammation, make this compound a promising candidate for further research despite its moderate standalone DPPH scavenging potency compared to standard antioxidants [5] [4].

Guidance for Researchers

When evaluating this compound for your research, please consider:

  • Source Material: The compound can be isolated from herbs like Ajuga becumbens or various Akebia species [1] [5].
  • Solubility: It is soluble in DMSO (≥ 200 mg/mL), which is suitable for in vitro studies [4].
  • Research Potential: Its multi-target mechanism, combining antioxidant, antiviral, and anti-inflammatory effects, may be more therapeutically relevant than strong DPPH scavenging alone [5].

References

Calceolarioside B cytotoxicity profile vs other natural compounds

Author: Smolecule Technical Support Team. Date: February 2026

Cytotoxicity Profiles at a Glance

The table below summarizes the available quantitative data on the cytotoxicity of various natural compounds. Note that data for Calceolarioside B against common cancer cell lines is currently lacking in the searched literature.

Compound Name Reported IC50 / Cytotoxic Effects Tested Cell Lines / Models Key Mechanisms Implicated
This compound Data not available for standard cancer cell lines. SARS-CoV-2 related assays [1] [2] Binds SARS-CoV-2 spike protein, inhibits viral entry, modulates immune response (reduces IL-6, promotes M1 to M2 macrophage switch) [1].
Quercetin ~20 - 160 µM (cell line dependent) [3] [4] Glioblastoma (A172, LBC3); Leukemia (CEM, K562, Nalm6); Breast Cancer (T47D) [3] [4] Apoptosis via mitochondrial pathway, ROS generation, ER stress, cell cycle arrest (S-phase), direct DNA interaction [3] [4].
Curcumin ~8.7 µM (CCRF-CEM leukemia) [5] Leukemia (CCRF-CEM); Normal Vero cells [6] [5] Acts as pro-oxidant in presence of Cu(II) causing DNA damage; cell cycle arrest at G2/M phase; protects normal cells from chemotherapy genotoxicity [6] [5].
Silibinin ~50 µM (CT26 colon cancer) at 24h [7] Colorectal Cancer (CT26); Normal VERO cells [7] Induces apoptosis and autophagy; downregulates Bcl-2, upregulates Bax and Caspase-3; inhibits angiogenesis and migration [7].

| Calceolarioside A* (Related compound) | ~9 - 24 µM (ovarian cancer cell lines) [8] | Ovarian Cancer (ES-2, NIH-OVCAR-3, TOV-21G, etc.) [8] | Investigated for inhibition of tyrosinase and HMG-CoA reductase; activity against ovarian cancer via computational docking to various receptors [8]. |

*Calceolarioside A is a related compound included for reference, as it is the only calceolarioside with direct cytotoxicity data against cancer cell lines in the available search results.

Experimental Protocols and Mechanisms

For a deeper understanding, here are the methodologies and key findings from the studies on these compounds.

  • Antiviral Activity Assay (this compound): The inhibitory effect on SARS-CoV-2 Omicron BA.2 variant entry was validated using a pseudovirus entry assay. The study used human embryonic kidney (HEK293T) cells stably expressing the ACE2 receptor. The compound was pre-incubated with the pseudovirus before infection, and viral entry inhibition was measured, demonstrating a significant blockade of the viral entry pathway [1].
  • Cell Viability and Cytotoxicity Assays: The MTT assay was the standard method used across multiple studies to determine IC50 values [3] [7] [5]. This colorimetric assay measures the reduction of a yellow tetrazolium salt to purple formazan by metabolically active cells, serving as a proxy for cell viability.
  • Apoptosis and Cell Death Analysis: Techniques like Annexin V/PI staining followed by flow cytometry were used to quantify apoptotic cells [3] [7]. Furthermore, studies measured the expression and activity of key apoptotic markers, such as caspase 3/7 and caspase 9, to confirm the activation of cell death pathways [3].
  • Mechanistic Insights:
    • Quercetin was shown to induce ER stress and oxidative stress in A172 glioblastoma cells, evidenced by elevated ROS generation, depletion of ATP levels, and overexpression of the CHOP protein [3].
    • Curcumin exhibits a dual nature. It can act as a pro-oxidant in the presence of copper ions (Cu(II)), leading to DNA double-strand breaks, as visualized by atomic force microscopy and gel electrophoresis [5].
    • Silibinin exerts multi-target effects by upregulating pro-apoptotic genes (Bax) and downregulating anti-apoptotic genes (Bcl-2), while also inhibiting genes involved in angiogenesis (VEGF, HIF-1α) and migration (MMP-2, MMP-9) [7].

To illustrate the multi-faceted mechanism of action of a compound like Silibinin, the following diagram synthesizes the pathways described in the research:

G cluster_1 Induces Cell Death cluster_2 Inhibits Cancer Hallmarks Silibinin Silibinin Apoptosis Apoptosis Silibinin->Apoptosis Upregulates Bax, Caspase-3 Autophagy Autophagy Silibinin->Autophagy Upregulates Atg5, BECN1 Angiogenesis Angiogenesis Silibinin->Angiogenesis Downregulates VEGF, HIF-1α Migration Migration Silibinin->Migration Downregulates MMP-2, MMP-9 Cell Death Cell Death Apoptosis->Cell Death Autophagy->Cell Death Tumor Regression Tumor Regression Angiogenesis->Tumor Regression Metastasis Suppression Metastasis Suppression Migration->Metastasis Suppression

Key Comparisons and Research Implications

From the compiled data, several key points emerge that are critical for research direction:

  • Distinct Research Applications: this compound has been primarily investigated for antiviral applications, particularly against SARS-CoV-2, with a noted immunomodulatory function [1]. In contrast, Quercetin, Curcumin, and Silibinin have more extensive profiles against a range of cancer cell lines.
  • Cytotoxicity vs. Selectivity: Compounds like Curcumin and Silibinin demonstrate a degree of selective toxicity, showing stronger effects on cancer cells compared to normal cells [7] [5]. Quercetin's toxicity can vary significantly between different cancer cell types [3].
  • Promising yet Incomplete Profile: The related compound, Calceolarioside A, shows potent activity against ovarian cancer cells [8]. This suggests that the calceolarioside family warrants further investigation for oncology applications, but specific cytotoxicity data for this compound in this field is a identified knowledge gap.

How to Close the Information Gap

To build a more complete comparison guide, you may need to:

  • Search Specialized Databases: Probe deeper into specialized pharmacological and natural compound databases (e.g., PubChem, ChEMBL) for any unpublished or earlier-stage research data on this compound.
  • Focus on Structural Relatives: Given the lack of direct data, reviewing the literature on Calceolarioside A and other structurally similar phenylpropanoid glycosides could provide valuable predictive insights and justify new experimental work [8].

References

Calceolarioside B reference standard vs in-house quality control

Author: Smolecule Technical Support Team. Date: February 2026

Calceolarioside B: Commercial Standards vs. In-House QC

The table below summarizes the core distinctions based on available information.

Feature Commercial Reference Standard In-House Quality Control
Definition A commercially manufactured, highly characterized material with a certified purity. [1] [2] An internal preparation isolated and characterized within a laboratory.
Primary Purpose To serve as a benchmark for analytical testing, method validation, and quality control; ensures data accuracy and regulatory compliance. [1] [2] To act as an internal tool for routine screening, method development, or preliminary research.
Purity & Certification Purity is certified by the manufacturer (e.g., ≥95.0% by HPLC); supplied with a Certificate of Analysis (CoA). [1] [2] Purity is determined in-house and varies based on the isolation and purification methods used.
Source & Traceability Clearly documented botanical origin (e.g., Plantago sp., Stauntonia sp.); batch-specific traceability. [2] Source depends on the extracted raw material; traceability may be limited.
Cost & Convenience Higher direct cost, but saves time and resources; available from suppliers (e.g., PhytoLab, BioCrick). [3] [1] [2] Lower direct cost, but requires significant investment in labor, time, and analytical resources for isolation and characterization. [4] [5]
Ideal Use Cases Validating analytical methods, quantifying compounds in samples, fulfilling regulatory requirements for publications or drug development. [1] [2] Preliminary activity screening, identifying novel sources, fundamental chemical structure studies. [4] [5]

Experimental Context for this compound Analysis

To help you design your quality control protocols, here are common experimental methodologies used in research for characterizing and quantifying this compound.

  • Source Material & Extraction: this compound is commonly extracted with aqueous ethanol (e.g., 70% EtOH) under reflux from plant materials like the stems of Akebia quinata or Stauntonia brachyanthera. The crude extract is often fractionated using macroporous resin and further purified with silica gel column chromatography, ODS column chromatography, and preparative HPLC. [4] [5]
  • Analytical Techniques for Identification & Purity:
    • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a primary technique. High-resolution systems like UPLC-Q-Orbitrap/MS or HPLC-ESI-QTOF-MS/MS are used for rapid identification and profiling of this compound in complex mixtures based on accurate mass and fragmentation patterns. [6] [5]
    • Nuclear Magnetic Resonance (NMR): Used for definitive structural elucidation and confirmation of the compound's identity, often after isolation. [3]
    • High-Performance Liquid Chromatography (HPLC): Used with various detectors to assess chromatographic purity. The commercial PhytoLab standard specifies an HPLC purity of ≥95.0%. [1] [2]
  • Activity Testing in Research: Studies have investigated this compound's bioactivity, using it, for example, in:
    • IL-6 Inhibition Assays: Measuring its effect on IL-6 production in TNF-α stimulated MG-63 cells. [3]
    • Anti-proliferation Assays: Evaluating its inhibitory effects on cancer cell lines like prostate cancer cells. [3]

How to Choose for Your Project

Making the right choice depends on your project's goals and requirements.

  • Choose a Commercial Reference Standard when your work requires accuracy, reproducibility, and regulatory compliance. This is non-negotiable for:
    • Quantitative analysis and method validation.
    • Submissions to regulatory agencies.
    • Publishing research in peer-reviewed journals where compound verification is critical.
  • Consider an In-House Preparation primarily for exploratory research where a certified standard is not yet available or cost-prohibitive, and the primary goal is initial activity screening or isolation method development.

A Researcher's Workflow for Quality Control

The following diagram illustrates a logical workflow that integrates the use of both commercial standards and in-house preparations in a research setting.

Start Start: Research Objective Decision1 Need for Quantification/ Regulatory Compliance? Start->Decision1 A Use In-House Prep (Preliminary Screening) Decision1->A No B Use Commercial Ref. Standard (Method Validation/QC) Decision1->B Yes C Characterize & Purity A->C E Establish Baseline B->E D Run Assays & Analyze C->D End Report Reliable & Comparable Data D->End F Quantify in Test Samples E->F F->End

References

Calceolarioside B synthetic vs natural source bioactivity

Author: Smolecule Technical Support Team. Date: February 2026

Bioactive Properties of Calceolarioside B

Bioactivity Category Observed Effect / Potency Experimental Model / Assay Key Findings & Proposed Mechanism
Antiviral (SARS-CoV-2) [1] [2] Inhibited viral entry; Binding affinity (KD) = 2.58 μM (BLI assay) [2] In silico docking, MD simulation, BLI, pseudovirus entry assay [1] [2] Binds Spike protein RBD, blocking ACE2 interaction; suppresses viral entry [2].
Anti-inflammatory [3] [2] Reduced IL-6 production by 43.18% [3]; Promoted macrophage switch from M1 to M2 phenotype [2] TNF-α stimulated MG-63 cells; LPS-induced human macrophage model [3] [2] Identified as an IL-6 inhibitor; modulates inflammation via NF-κB/MAPK pathway [3] [2].
Antioxidant [3] IC₅₀ = 7.34-23.99 μM (RLAR inhibition) [3] Rat Lens Aldose Reductase (RLAR) assay [3] Potent inhibitor of aldose reductase, implicated in diabetic complications [3].
Anti-diabetic Complications [3] IC₅₀ = 115.07-184.06 μM (AGEs inhibition) [3] Advanced Glycation Endproducts (AGEs) formation assay [3] Inhibits formation of AGEs, compared to positive control aminoguanidine (IC₅₀ 820.44 μM) [3].
Anti-proliferative [3] Reported to possess property [3] Not specified in available data [3] Described as having "anti-proliferation property" [3].

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a summary of the key methodologies used in the cited studies.

  • Molecular Docking and Dynamics for Antiviral Assessment [1] [2]:

    • Structure Retrieval: The 3D structure of the SARS-CoV-2 Omicron BA.2 Spike protein (PDB ID: 7UB5) and Hemagglutinin-Esterase (HE) protein (PDB ID: 5N11) were retrieved from the Protein Data Bank.
    • Ligand Preparation: The structure of this compound was obtained from the PubChem database and prepared using tools like Schrödinger LigPrep for energy minimization and optimization.
    • Docking Simulation: Molecular docking was performed using software such as Glide or PyRx (AutoDock Vina) to predict the binding affinity and interaction modes between this compound and the target proteins.
    • Dynamics Validation: Molecular Dynamics (MD) simulations using GROMACS software were run to assess the stability of the protein-ligand complex over time (e.g., 1-100 ns), analyzing parameters like Root-Mean-Square Deviation (RMSD).
  • In Vitro Validation of Antiviral Activity [2]:

    • Binding Affinity (BLI): SARS-CoV-2 Omicron BA.2 Spike-RBD protein was immobilized on Ni-NTA biosensors. This compound was serially diluted (3.13 to 100 μM), and the association/dissociation were measured to calculate the dissociation constant (KD) using a 1:1 binding model.
    • Pseudovirus Entry Assay: HEK293T cells stably expressing the ACE2 receptor were pretreated with this compound before infection with a SARS-CoV-2 pseudovirus. Inhibition of viral entry was quantified by measuring luciferase activity.
  • Anti-inflammatory Activity Assessment [3] [2]:

    • Cytokine Inhibition: MG-63 human osteosarcoma cells or THP-1-derived human macrophages were stimulated with TNF-α or LPS, respectively, in the presence or absence of this compound. The reduction in pro-inflammatory cytokine (e.g., IL-6) levels in the supernatant was measured using ELISA.
    • Macrophage Phenotyping: LPS-stimulated macrophages treated with this compound were analyzed by flow cytometry to detect surface markers associated with pro-inflammatory M1 (e.g., CD86) and anti-inflammatory M2 (e.g., CD206) phenotypes.

Signaling Pathway in Anti-inflammatory Action

The following diagram illustrates the proposed mechanism by which this compound exerts its anti-inflammatory effects, based on the research findings [3] [2].

G LPS LPS NFkB_MAPK NF-κB / MAPK Pathway Activation LPS->NFkB_MAPK Stimulates TNFa TNFa TNFa->NFkB_MAPK Stimulates CalceolariosideB CalceolariosideB CalceolariosideB->NFkB_MAPK Inhibits M2_Phenotype M2 Anti-inflammatory Phenotype CalceolariosideB->M2_Phenotype Promotes IL6_Expression IL-6 Gene Expression NFkB_MAPK->IL6_Expression M1_Phenotype M1 Pro-inflammatory Phenotype NFkB_MAPK->M1_Phenotype CytokineStorm Cytokine Storm IL6_Expression->CytokineStorm M1_Phenotype->CytokineStorm

Diagram Title: Proposed Anti-inflammatory Mechanism of this compound

Research Implications & Natural Source Context

The bioactivities presented are associated with this compound isolated from plants. The critical question of whether its bioactivity profile differs from a synthetically produced version remains open due to a lack of comparative studies.

  • Natural Sources: The compound has been identified in several plants, including Ajuga becumbens Thunb., Fraxinus sieboldiana Blume [1], and species of Akebia such as Akebia quinata [3] [2].
  • Research Gap: No studies were found that directly compare the purity, efficacy, or safety of naturally derived versus synthetically produced this compound. This is a significant gap in the literature. Synthetic biology or chemical synthesis could potentially provide a more scalable and consistent supply, but its functional equivalence to the natural product must be empirically verified.

References

×

XLogP3

0.6

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

7

Exact Mass

478.14751164 g/mol

Monoisotopic Mass

478.14751164 g/mol

Heavy Atom Count

34

UNII

B4UBY23XZJ

Wikipedia

Calceolarioside B

Dates

Last modified: 08-15-2023

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